molecular formula C12H13NO3S B1529849 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane CAS No. 1363381-24-1

2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane

Cat. No.: B1529849
CAS No.: 1363381-24-1
M. Wt: 251.3 g/mol
InChI Key: XIJPPBUHBDRFTN-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane is a useful research compound. Its molecular formula is C12H13NO3S and its molecular weight is 251.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(benzenesulfonyl)-2-azaspiro[3.3]heptan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c14-10-6-12(7-10)8-13(9-12)17(15,16)11-4-2-1-3-5-11/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJPPBUHBDRFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC12CN(C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401250038
Record name 2-(Phenylsulfonyl)-2-azaspiro[3.3]heptan-6-one
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Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-24-1
Record name 2-(Phenylsulfonyl)-2-azaspiro[3.3]heptan-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylsulfonyl)-2-azaspiro[3.3]heptan-6-one
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, in-depth exploration of the synthetic pathway for 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane, a valuable and functionalized building block for drug discovery and medicinal chemistry. The 2-azaspiro[3.3]heptane core is a key three-dimensional scaffold, increasingly utilized as a bioisosteric replacement for traditional saturated heterocycles to enhance physicochemical properties. This document elucidates the strategic rationale behind the chosen synthetic route, beginning with the construction of the pivotal intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, followed by a two-step sequence of N-Boc deprotection and subsequent N-sulfonylation. Each section combines field-proven insights with established chemical principles, offering detailed experimental protocols, mechanistic explanations, and critical safety information. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this important synthesis.

Introduction: The Strategic Importance of the 2-Azaspiro[3.3]heptane Scaffold

In modern drug discovery, the principle of "escaping from flatland" has become a central theme, advocating for the incorporation of three-dimensional (3D) molecular architectures to improve compound properties and clinical success rates.[1] Saturated, spirocyclic systems are at the forefront of this movement, offering rigid conformational restriction and precise vectorization of substituents in 3D space.[2]

Among these, the 2-azaspiro[3.3]heptane motif has emerged as a particularly valuable scaffold.[3][4] It is frequently employed as a bioisostere for common saturated heterocycles such as piperidine and morpholine.[2][5][6] This substitution can lead to significant improvements in key pharmacokinetic properties, including enhanced aqueous solubility and greater metabolic stability, without compromising biological activity.[4][5][7]

The target molecule of this guide, 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane, is a bifunctional building block. The ketone at the C6 position serves as a versatile handle for a wide array of chemical transformations, while the phenylsulfonyl group provides robust protection of the azetidine nitrogen, rendering it stable to various reaction conditions while modulating its electronic properties.[8][9] This guide details a scalable and efficient synthesis to access this important intermediate.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis simplifies the synthesis into a sequence of well-established chemical transformations. The primary disconnection is the N-S bond of the sulfonamide, leading back to the free secondary amine, 2-azaspiro[3.3]heptan-6-one, and benzenesulfonyl chloride. The amine itself is accessed via deprotection of a more stable, Boc-protected precursor, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1) . This key intermediate is the cornerstone of the strategy and can be constructed using several reported methods, notably through a [2+2] cycloaddition pathway.[10][11]

G Target 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane Disconnect1 N-S Bond (Sulfonylation) Target->Disconnect1 Amine 2-Azaspiro[3.3]heptan-6-one Disconnect1->Amine SulfonylChloride Benzenesulfonyl Chloride Disconnect1->SulfonylChloride Disconnect2 N-C Bond (Deprotection) Amine->Disconnect2 BocProtected tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1) Disconnect2->BocProtected Disconnect3 Spirocycle Formation ([2+2] Cycloaddition) BocProtected->Disconnect3 Precursors Simpler Acyclic Precursors Disconnect3->Precursors

Figure 1: Retrosynthetic analysis of the target molecule.

Synthesis of the Core Scaffold: tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1)

The synthesis of the core spirocycle is the most critical phase of the overall process. Two efficient and scalable routes to this intermediate have been reported, providing a robust foundation for producing the necessary quantities for subsequent steps.[10] The following protocol is based on a [2+2] cycloaddition approach.

Rationale for the Chosen Pathway

The [2+2] cycloaddition between a ketene and an alkene is a powerful method for constructing four-membered rings.[10] This pathway is often characterized by high efficiency and good scalability, making it suitable for both laboratory and larger-scale production. The use of dichloroketene, generated in situ, followed by reductive dehalogenation, provides a reliable entry into the cyclobutanone core of the spirocycle.

Detailed Experimental Protocol

The synthesis of the key Boc-protected intermediate 1 is a multi-step process. A generalized workflow is presented below.

G cluster_0 Synthesis of Key Intermediate (1) Start N-Boc-3-azetidinemethanol Oxidation Oxidation (e.g., Swern, Dess-Martin) Start->Oxidation Aldehyde N-Boc-azetidine-3-carbaldehyde Oxidation->Aldehyde Wittig Wittig Olefination Aldehyde->Wittig Alkene tert-Butyl 3-methyleneazetidine-1-carboxylate Wittig->Alkene Cycloaddition [2+2] Cycloaddition (Dichloroketene) Alkene->Cycloaddition Dichloro Dichlorinated Spirocycle Cycloaddition->Dichloro Reduction Reductive Dechlorination (e.g., Zn/AcOH) Dichloro->Reduction Product tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1) Reduction->Product

Figure 2: Synthetic workflow for the core scaffold.

Protocol: Synthesis of tert-Butyl 3-methyleneazetidine-1-carboxylate

  • To a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate in a suitable solvent (e.g., dichloromethane), add an oxidizing agent (e.g., Dess-Martin periodinane or conditions for Swern oxidation) under an inert atmosphere.

  • Stir the reaction at the appropriate temperature (e.g., 0 °C to room temperature) until the starting material is consumed, as monitored by TLC.

  • Work up the reaction to quench the oxidant and isolate the crude N-Boc-azetidine-3-carbaldehyde.

  • To a suspension of methyltriphenylphosphonium bromide in THF at 0 °C, add a strong base (e.g., n-butyllithium or potassium tert-butoxide) to generate the Wittig ylide.

  • Add a solution of the crude aldehyde from the previous step to the ylide solution and allow the reaction to warm to room temperature.

  • After completion, quench the reaction and extract the product. Purify by column chromatography to yield tert-butyl 3-methyleneazetidine-1-carboxylate as a key alkene intermediate.

Protocol: [2+2] Cycloaddition and Dechlorination

  • Prepare a solution of the alkene intermediate in a non-polar solvent (e.g., hexane or diethyl ether).

  • Generate dichloroketene in situ by adding trichloroacetyl chloride dropwise to a stirred suspension of activated zinc in the reaction flask. Maintain the reaction temperature (e.g., reflux).

  • After the addition is complete, continue stirring until the alkene is consumed (monitored by GC or TLC).

  • Filter off the zinc salts and concentrate the filtrate to obtain the crude dichlorinated spirocycle.

  • Dissolve the crude product in a solvent such as acetic acid or ethanol.

  • Add activated zinc dust portion-wise to effect the reductive dechlorination.

  • Monitor the reaction for the disappearance of the starting material. Upon completion, filter the mixture and perform an extractive workup.

  • Purify the crude product by silica gel chromatography or crystallization to obtain tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1) .[10]

Characterization Data
CompoundExpected YieldPhysical FormKey Analytical Data (Expected)
1 60-75% (over 2 steps)White to off-white solid¹H NMR and ¹³C NMR consistent with the spirocyclic structure. Mass spectrometry showing the correct molecular ion peak for C₁₁H₁₇NO₃.

Final Assembly: Synthesis of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane

The final conversion of the stable Boc-protected intermediate to the target molecule involves two high-yielding and straightforward steps: acidic deprotection of the nitrogen followed by sulfonylation.

Step 1: N-Boc Deprotection

Causality: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions but its facile removal under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent readily cleave the tert-butyl carbocation, releasing the free amine (as its corresponding salt) and gaseous byproducts (isobutylene and CO₂). This selectivity ensures that other functional groups, such as the cyclobutanone, remain intact.

Protocol: Deprotection of Intermediate (1)

  • Dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1) in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of a strong acid (e.g., 4M HCl in dioxane or neat TFA).

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Triturate the resulting residue with a non-polar solvent like diethyl ether to precipitate the amine salt (2-azaspiro[3.3]heptan-6-one hydrochloride).

  • Collect the solid by filtration and dry under vacuum. The salt is typically used in the next step without further purification.

Step 2: N-Sulfonylation

Causality: The formation of a sulfonamide linkage proceeds via a nucleophilic attack of the free amine on the highly electrophilic sulfur atom of benzenesulfonyl chloride.[9] The reaction generates one equivalent of hydrochloric acid, which must be neutralized by a non-nucleophilic organic base, such as triethylamine or pyridine, to drive the reaction to completion and prevent the protonation of the starting amine.[8] The resulting sulfonamide is a stable, neutral compound that is readily purified.

Protocol: Synthesis of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane

  • Suspend the 2-azaspiro[3.3]heptan-6-one salt from the previous step in dichloromethane.

  • Cool the suspension to 0 °C.

  • Add a suitable base (e.g., triethylamine, 2.5 equivalents) to the mixture to liberate the free amine in situ and to act as an acid scavenger.

  • Slowly add a solution of benzenesulfonyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours or until completion is confirmed by TLC.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by silica gel chromatography or recrystallization to afford the final product, 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane .

Physicochemical Properties and Safety Information

The following data for the final product is based on commercially available material.[12]

PropertyValue
CAS Number 1363381-24-1
Molecular Formula C₁₂H₁₃NO₃S
Molecular Weight 251.31 g/mol
Physical Form Solid
Purity ≥99% (typical)
Storage Sealed in dry, 2-8 °C

Safety Information [12]

  • Signal Word: Warning

  • Pictograms: GHS07 (Exclamation mark)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion and Future Outlook

This guide has detailed a robust and logical synthetic route to 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane. By leveraging a scalable [2+2] cycloaddition to construct the core spirocyclic ketone and employing standard protection/deprotection and sulfonylation protocols, this valuable building block can be accessed efficiently. The bifunctional nature of the title compound, with its reactive ketone and stable sulfonamide, makes it an ideal starting point for the synthesis of diverse and complex molecules, further expanding the utility of 3D-rich scaffolds in the pursuit of novel therapeutics.

References

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  • Podlech, J., et al. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. Available at: [Link]

  • Degorce, S. L., et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. Available at: [Link]

  • Alonso, F., et al. Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. Available at: [Link]

  • Siau, W.-Y., & Bode, J. W. One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(5), 1770-1773. Available at: [Link]

  • Wuitschik, G., et al. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. Available at: [Link]

  • Burkhard, J. A., et al. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. Available at: [Link]

  • D'hooghe, M., & Törnroos, K. W. Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. Available at: [Link]

  • Wuitschik, G., et al. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(22), 5964-5967. Available at: [Link]

  • Stepan, A. F., et al. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing. Available at: [Link]

  • Bull, J. A., et al. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. Available at: [Link]

  • Kirichok, A. A., et al. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Kirichok, A. A., et al. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 14-23. Available at: [Link]

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  • Arrowsmith, M. J., et al. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PubMed Central. Available at: [Link]

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Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful therapeutic development. These intrinsic characteristics govern a compound's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its safety profile.[1][2][3][4] The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, and a significant portion of late-stage failures can be attributed to suboptimal physicochemical properties.[1] Therefore, a thorough characterization of these parameters at an early stage is not merely a data-gathering exercise; it is a critical step in de-risking a project and guiding the rational design of effective and safe medicines.

This guide provides an in-depth technical overview of the core physicochemical properties of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane , a unique spirocyclic scaffold of interest in medicinal chemistry. The rigid, three-dimensional nature of the azaspiro[3.3]heptane core offers a compelling alternative to more traditional, flexible ring systems, potentially enabling novel interactions with biological targets. The incorporation of a phenylsulfonyl group and a ketone functionality further modulates its electronic and steric properties, making a detailed physicochemical analysis essential for its future applications.

This document is structured to provide both a comprehensive summary of the known and predicted properties of this molecule and a practical guide to the experimental determination of these key parameters. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to empower researchers to confidently assess and interpret the physicochemical profile of this and other novel chemical entities.

Core Physicochemical Properties of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₃S[5]
Molecular Weight 251.31 g/mol [5]
CAS Number 1363381-24-1[5]
Physical Form Solid[5]
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
Predicted pKa 10.8 (most basic)MolGpKa[3]
Predicted logP 0.95Molinspiration[6]
InChI Key XIJPPBUHBDRFTN-UHFFFAOYSA-N[5]

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Melting Point Determination

The melting point of a solid is a fundamental physical property that provides an indication of its purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C, whereas impurities will broaden and depress the melting range.

MeltingPointWorkflow A Sample Preparation: - Dry the solid sample. - Finely powder the sample. B Capillary Loading: - Load 2-3 mm of the powdered  sample into a capillary tube. A->B C Apparatus Setup: - Place the capillary tube in the  melting point apparatus. B->C D Rapid Heating (Optional): - If melting point is unknown, heat  rapidly to get an approximate range. C->D If unknown E Slow Heating: - Heat slowly (1-2 °C/min)  near the expected melting point. C->E If known D->E F Observation & Recording: - Record the temperature at which  the first liquid appears (T1). - Record the temperature at which  the entire sample is liquid (T2). E->F G Report Melting Range: - The melting range is T1 - T2. F->G SolubilityWorkflow A Sample Preparation: - Add an excess of the solid  compound to the chosen solvent. B Equilibration: - Agitate the mixture at a constant  temperature for a set period  (e.g., 24-48 hours). A->B C Phase Separation: - Centrifuge or filter the  suspension to separate the  undissolved solid. B->C D Sample Analysis: - Withdraw a known volume of the  supernatant. C->D E Quantification: - Determine the concentration of the  dissolved compound using a suitable  analytical method (e.g., HPLC, UV-Vis). D->E F Calculate Solubility: - Express solubility in units such  as mg/mL or mol/L. E->F

Workflow for Shake-Flask Solubility Determination.
  • Preparation: Add an excess amount of solid 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation. [7][8]2. Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. This typically requires 24 to 48 hours. [8]3. Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtration through a fine-pored filter (e.g., 0.22 µm). [7]4. Analysis: Carefully withdraw a precise aliquot of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A standard curve of the compound should be prepared to ensure accurate quantification.

  • Reporting: Report the solubility as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa determines its ionization state at a given pH, which in turn affects its solubility, permeability, and interaction with its biological target. [9]Potentiometric titration is a common and reliable method for pKa determination. [2][9][10]

pKaWorkflow A Solution Preparation: - Dissolve a known amount of the  compound in a suitable solvent  (e.g., water with co-solvent). B Apparatus Setup: - Calibrate the pH meter. - Place the solution in a beaker with  a stirrer and pH electrode. A->B C Titration: - Add a standardized titrant (acid or  base) in small, known increments. B->C D Data Collection: - Record the pH after each  addition of titrant. C->D E Data Analysis: - Plot pH versus the volume of  titrant added. - Determine the equivalence point(s). D->E F pKa Calculation: - The pKa is the pH at the  half-equivalence point. E->F logPWorkflow A Phase Saturation: - Pre-saturate n-octanol with water  and water with n-octanol. B Partitioning: - Dissolve the compound in one phase. - Add the other phase and shake to  allow partitioning. A->B C Equilibration & Separation: - Allow the two phases to separate  completely (centrifugation may be needed). B->C D Sample Analysis: - Take aliquots from both the  n-octanol and aqueous layers. C->D E Quantification: - Determine the concentration of the  compound in each phase using a  suitable analytical method (e.g., HPLC). D->E F logP Calculation: - logP = log([Compound]octanol / [Compound]water) E->F

Workflow for logP Determination by the Shake-Flask Method.
  • Preparation of Phases: Pre-saturate n-octanol with water and water (or a suitable buffer, typically pH 7.4 for logD determination) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. 2[11][12]. Partitioning:

    • Prepare a stock solution of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane in the pre-saturated n-octanol.

    • In a vial, add a known volume of the n-octanol stock solution and a known volume of the pre-saturated aqueous phase. The volume ratio can be adjusted depending on the expected lipophilicity. 3[13]. Equilibration: Shake the vial for a sufficient time (e.g., 1-2 hours) to ensure the compound has reached equilibrium between the two phases. 4[14]. Phase Separation: Allow the two phases to separate completely. Centrifugation is often used to ensure a clean separation. 5[11]. Quantification:

    • Carefully withdraw a precise aliquot from both the n-octanol and the aqueous layers.

    • Determine the concentration of the compound in each aliquot using a validated analytical method such as HPLC-UV or LC-MS.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value: logP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Conclusion

The physicochemical properties of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane are fundamental to its potential as a scaffold in drug discovery. This guide has provided a summary of its known and predicted properties, highlighting the current gaps in experimental data. More importantly, it has detailed the established experimental protocols for determining melting point, solubility, pKa, and logP. By following these methodologies, researchers can generate the critical data needed to fully characterize this molecule and make informed decisions in their research and development programs. The provided workflows and step-by-step instructions serve as a practical resource for scientists working with this and other novel chemical entities, reinforcing the principle that a solid foundation in physicochemical characterization is paramount to the successful development of new therapeutics.

References

  • Vyas, V. K., Ghate, M., & Gupta, A. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Drug Development and Research, 7(1), 1-8.
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  • bio.tools. MolGpKa. [Link]

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An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

The field of drug discovery is in a perpetual quest for novel chemical scaffolds that can address previously "undruggable" targets and overcome existing therapeutic challenges. The 2-azaspiro[3.3]heptane moiety has emerged as a promising three-dimensional scaffold, offering an escape from the "flatland" of traditional aromatic ring systems.[1][2][3][4] Its unique stereochemical properties and potential to serve as a bioisostere for piperidine and other cyclic amines have garnered significant attention.[1][4][5] This guide focuses on a specific derivative, 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane, a compound whose mechanism of action remains to be fully elucidated. The presence of a phenylsulfonyl group, a common pharmacophore, coupled with the strained spirocyclic system, suggests the potential for a unique and specific mode of interaction with biological targets.

This document provides a comprehensive framework for investigating the mechanism of action of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane. It is designed to guide researchers through a logical progression of experiments, from initial target identification to detailed biochemical and cellular characterization. The methodologies described herein are grounded in established principles of drug discovery and are designed to provide a robust and self-validating pathway to understanding the compound's biological activity.

Part 1: Hypothesizing the Mechanism of Action - A Chemically-Informed Approach

Given the chemical structure of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane, several plausible mechanisms of action can be hypothesized. The presence of the electrophilic sulfonyl group and the strained four-membered rings suggests the potential for covalent interaction with nucleophilic residues on a protein target. Alternatively, the rigid spirocyclic core could serve as a scaffold for specific non-covalent interactions, potentially modulating protein-protein interactions or inhibiting an enzyme's active site.

Hypothesis 1: Covalent Inhibition of a Cellular Target. The phenylsulfonyl group can act as a Michael acceptor or be susceptible to nucleophilic attack, particularly by cysteine or lysine residues within a protein's binding pocket. The spirocyclic core would serve to orient the reactive group for optimal interaction with the target.

Hypothesis 2: Molecular Glue or Modulator of Protein-Protein Interactions. The rigid, three-dimensional structure of the azaspiro[3.3]heptane scaffold could facilitate the interaction between two proteins that do not normally associate. This is a mechanism of action for a growing class of therapeutics, including molecular glues that recruit E3 ubiquitin ligases to target proteins for degradation.[6]

Hypothesis 3: Competitive or Non-competitive Enzyme Inhibition. The compound could bind to the active site or an allosteric site of an enzyme, leading to inhibition of its catalytic activity.[7][8][9] The specific nature of this inhibition (competitive, non-competitive, or uncompetitive) would need to be determined through kinetic studies.[8]

Part 2: A Step-by-Step Guide to Experimental Validation

The following sections outline a comprehensive experimental plan to investigate the hypothesized mechanisms of action.

Target Identification: Finding the Molecular Needle in the Cellular Haystack

The first critical step is to identify the cellular target(s) of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane. A multi-pronged approach combining affinity-based and unbiased screening methods is recommended.

Experimental Protocol 1: Affinity-Based Target Identification

This method involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate.

  • Synthesis of an Affinity Probe: Synthesize a derivative of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane with a linker and a reactive handle (e.g., an alkyne or azide for click chemistry, or a biotin moiety). It is crucial to ensure that the modification does not abrogate the compound's biological activity.

  • Immobilization: Covalently attach the affinity probe to a solid support, such as agarose or magnetic beads.

  • Affinity Chromatography/Pulldown: Incubate the immobilized probe with a cell lysate. Wash away non-specific binders and elute the proteins that specifically bind to the compound.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Validation: Validate the identified targets using orthogonal methods, such as Western blotting, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).

Experimental Protocol 2: Phenotypic Screening and Target Deconvolution

Phenotypic screening involves identifying a cellular phenotype induced by the compound and then working backward to identify the responsible target.

  • High-Content Imaging or Cellular Assays: Screen a library of cell lines with the compound and monitor for specific phenotypic changes, such as alterations in cell morphology, proliferation, or the expression of a reporter gene.

  • Target Deconvolution Strategies:

    • Genetic Approaches: Use CRISPR-Cas9 or RNAi screens to identify genes whose knockout or knockdown confers resistance or sensitivity to the compound.

    • Proteomic Approaches: Employ techniques like thermal proteome profiling (TPP) or chemical proteomics to identify proteins whose stability or abundance is altered upon compound treatment.

Biochemical Characterization: Quantifying the Interaction

Once a putative target is identified, the next step is to characterize the interaction between the compound and the purified protein in vitro.

Table 1: Key Biochemical Assays for Target Validation

Assay TypePurposeKey Parameters Measured
Enzyme Inhibition Assay [7][8][9]To determine if the compound inhibits the catalytic activity of an enzyme.IC50, Ki, mechanism of inhibition (competitive, non-competitive, etc.)
Surface Plasmon Resonance (SPR) To measure the binding kinetics and affinity of the interaction.Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD)
Isothermal Titration Calorimetry (ITC) To determine the thermodynamic parameters of binding.Binding affinity (KD), enthalpy (ΔH), and entropy (ΔS)
Differential Scanning Fluorimetry (DSF) To assess compound binding by measuring changes in protein thermal stability.Melting temperature (Tm) shift

Experimental Protocol 3: Enzyme Inhibition Kinetics

If the identified target is an enzyme, a detailed kinetic analysis is essential to understand the mechanism of inhibition.

  • Determine Michaelis-Menten Kinetics: Measure the initial reaction velocity at various substrate concentrations to determine the Km and Vmax of the enzyme.

  • IC50 Determination: Measure the enzyme activity in the presence of increasing concentrations of the inhibitor to determine the half-maximal inhibitory concentration (IC50).

  • Mechanism of Inhibition Studies: Perform kinetic experiments by varying the concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[10]

Cellular Confirmation: Bridging In Vitro Activity to In Vivo Function

Biochemical activity must be translated into a cellular context to confirm the mechanism of action.

Experimental Protocol 4: Target Engagement Assays

These assays confirm that the compound interacts with its target in living cells.

  • Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a target protein in response to ligand binding in intact cells or cell lysates.

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that uses bioluminescence resonance energy transfer (BRET) to quantify the binding of a compound to a target protein.

Experimental Protocol 5: Downstream Signaling and Phenotypic Assays

Investigate the functional consequences of target engagement in cells.

  • Western Blotting or ELISA: Measure changes in the phosphorylation status or expression levels of proteins downstream of the target.

  • Reporter Gene Assays: Use reporter constructs to measure the activity of transcription factors or signaling pathways modulated by the target.

  • Cell Viability, Proliferation, or Migration Assays: Assess the phenotypic consequences of compound treatment in relevant cell models.

Structural Elucidation: Visualizing the Interaction

Determining the three-dimensional structure of the compound bound to its target provides invaluable insights into the mechanism of action and facilitates structure-based drug design.

  • X-ray Crystallography: Co-crystallize the target protein with the compound and solve the structure to visualize the binding mode at atomic resolution.

  • Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or membrane proteins, cryo-EM can provide high-resolution structural information.

Part 3: Data Visualization and Interpretation

Clear and concise visualization of data is crucial for interpreting results and communicating findings.

Diagram 1: Proposed Workflow for Elucidating the Mechanism of Action

MOA_Workflow cluster_Discovery Target Discovery cluster_Characterization Biochemical & Cellular Characterization cluster_Structural Structural Biology cluster_Conclusion Mechanism Elucidation Target_ID Target Identification (Affinity Chromatography, Phenotypic Screening) Target_Val Target Validation (Orthogonal Methods) Target_ID->Target_Val Identified Hits Biochem Biochemical Assays (Enzyme Kinetics, SPR, ITC) Target_Val->Biochem Validated Target Cellular Cellular Assays (CETSA, Western Blot, Phenotypic Assays) Biochem->Cellular In Vitro Activity Structural Structural Studies (X-ray Crystallography, Cryo-EM) Biochem->Structural MOA Mechanism of Action Defined Cellular->MOA Cellular Function Structural->MOA Binding Mode

Caption: A comprehensive workflow for the elucidation of the mechanism of action of a novel compound.

Diagram 2: Hypothesized Mechanism - Molecular Glue-Mediated Protein Degradation

Molecular_Glue cluster_Recruitment Ternary Complex Formation cluster_Degradation Ubiquitination & Degradation E3 E3 Ubiquitin Ligase (e.g., CRBN) Compound 2-(Phenylsulfonyl)-6-oxo- 2-azaspiro[3.3]heptane E3->Compound Target Target Protein (Neosubstrate) Compound->Target Proteasome Proteasome Target->Proteasome Degradation Ub Ubiquitin Ub->Target Polyubiquitination

Sources

A Technical Guide to the Structural Elucidation of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-azaspiro[3.3]heptane scaffold has emerged as a critical architectural motif in modern medicinal chemistry, primarily valued as a three-dimensional, sp³-rich bioisostere for the ubiquitous piperidine ring.[1][2] This guide provides a comprehensive technical overview of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane, a derivative poised for exploration in drug discovery programs. While a definitive public crystal structure of this specific molecule is not yet available, this document leverages crystallographic data from the closely related tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CSD Refcode: 754521) to present a predictive analysis of its solid-state conformation.[3] We delineate a robust framework for its synthesis, crystallization, and ultimate structural determination via single-crystal X-ray diffraction, providing field-proven insights and detailed, actionable protocols for researchers.

Introduction: The Strategic Value of the Azaspiro[3.3]heptane Core

The drive to escape the "flatland" of aromatic, planar molecules in drug discovery has led to an increased focus on scaffolds that offer novel three-dimensional exit vectors and improved physicochemical properties.[4] Azaspirocycles, characterized by two rings sharing a single quaternary carbon, have proven to be exceptionally valuable in this pursuit.[1] The 2-azaspiro[3.3]heptane framework, in particular, offers a rigid structure that can reduce the entropic penalty of binding to a biological target and often imparts favorable properties such as enhanced aqueous solubility and metabolic stability when compared to traditional saturated heterocycles.[2][5]

The subject of this guide, 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane, combines this promising scaffold with two key functional groups:

  • The Phenylsulfonyl Group: This moiety is a versatile functional group in medicinal chemistry. It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor through its two oxygen atoms.[6] Its introduction can modulate the electronic properties, metabolic stability, and binding interactions of a molecule.[7]

  • The Cyclobutanone Moiety: The ketone provides a handle for further chemical modification and a potential interaction point within a protein binding site.

Understanding the precise three-dimensional arrangement of these components through X-ray crystallography is paramount for rational drug design, enabling accurate structure-activity relationship (SAR) studies and the optimization of lead compounds.

Synthesis and Crystallization Strategy

The generation of high-quality single crystals is the rate-limiting step in any crystallographic analysis.[8] This process begins with a robust synthetic route to produce highly pure material, followed by a systematic exploration of crystallization conditions.

Proposed Synthesis Pathway

A plausible and scalable synthesis can be adapted from established literature procedures for analogous compounds, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[9][10] The key steps would involve the synthesis of a suitable 2-azaspiro[3.3]heptan-6-ol precursor followed by protection of the nitrogen with a phenylsulfonyl group and subsequent oxidation of the alcohol.

A likely synthetic approach would start from the commercially available tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.[11] This involves:

  • Sulfonylation: Reaction of the secondary amine (after deprotection of the Boc group) with benzenesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine in a suitable aprotic solvent (e.g., dichloromethane) to yield the N-sulfonylated alcohol intermediate.

  • Oxidation: Oxidation of the secondary alcohol to the corresponding ketone using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation to afford the final product, 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane.[10]

Rigorous purification of the final compound, typically by flash column chromatography, is essential to remove any impurities that might inhibit crystallization.

Protocol for Single Crystal Growth

Obtaining X-ray quality crystals requires a systematic screening of conditions to achieve slow, controlled precipitation from a supersaturated solution.

Experimental Protocol: Crystallization Screening

  • Solvent Selection:

    • Begin by assessing the solubility of the purified compound in a range of common laboratory solvents (e.g., heptane, ethyl acetate, dichloromethane, acetone, methanol, acetonitrile).

    • Identify a "good" solvent in which the compound is readily soluble and a "poor" solvent (antisolvent) in which it is sparingly soluble.

  • Primary Crystallization Techniques:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a moderately volatile solvent (e.g., ethyl acetate or dichloromethane) in a small vial. Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent over several days in an undisturbed, vibration-free environment.

    • Vapor Diffusion: This is often the most successful method for obtaining high-quality crystals.

      • Dissolve 5-10 mg of the compound in a minimal amount of a "good," less volatile solvent (e.g., chloroform, THF) in a small, open inner vial.

      • Place this inner vial inside a larger, sealable outer vial (a "jar") containing a small volume of the "poor," more volatile antisolvent (e.g., pentane, hexane, or diethyl ether).

      • Seal the outer jar. The vapor from the antisolvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.

    • Solvent Layering: Carefully layer a solution of the compound in a dense "good" solvent (e.g., dichloromethane) with a less dense, miscible "poor" solvent (e.g., hexane). Crystals may form at the interface between the two solvents as they slowly mix.

  • Optimization:

    • Vary the temperature (room temperature, 4°C, -20°C) to modulate the rate of crystallization.

    • Screen different solvent/antisolvent combinations.

    • Adjust the concentration of the initial solution.

The workflow for synthesizing and crystallizing the target compound is visualized below.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_methods start Boc-protected 6-hydroxy-2-azaspiro[3.3]heptane deprotect Deprotection start->deprotect sulfonylation Sulfonylation with Benzenesulfonyl Chloride deprotect->sulfonylation oxidation Oxidation (e.g., DMP) sulfonylation->oxidation purify Purification (Chromatography) oxidation->purify product 2-(Phenylsulfonyl)-6-oxo- 2-azaspiro[3.3]heptane pure_product Pure Compound product->pure_product purify->product dissolve Dissolve in 'Good' Solvent pure_product->dissolve screening Screening Methods dissolve->screening crystals Single Crystals screening->crystals evap Slow Evaporation vapor Vapor Diffusion layer Solvent Layering

Caption: Workflow for Synthesis and Crystallization.

Predicted Crystal Structure of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane

Based on the known crystal structure of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and fundamental principles of stereoelectronics, we can predict the key structural features of the title compound. The spirocyclic core is highly strained and rigid, which largely dictates its conformation.

The Spirocyclic Core

The 2-azaspiro[3.3]heptane skeleton consists of an azetidine ring and a cyclobutane ring fused at a central spiro-carbon. Both four-membered rings are expected to be puckered to relieve ring strain. The cyclobutanone ring will likely adopt a slightly puckered conformation, with the carbonyl group influencing the local geometry. The azetidine ring will also be non-planar. The phenylsulfonyl group, being sterically demanding, will occupy a pseudo-equatorial position relative to the azetidine ring to minimize steric hindrance.

Bond Lengths and Angles

The intramolecular distances and angles are expected to fall within standard ranges for similar organic compounds. The C-S-N bond angle of the sulfonamide linkage will be approximately 107-109°, and the S-N bond length will be around 1.65 Å. The C=O bond of the ketone will be a typical ~1.21 Å. The endocyclic angles within the four-membered rings will be significantly compressed from the ideal tetrahedral angle of 109.5°, likely falling in the range of 88-92°.

Intermolecular Interactions

In the solid state, molecules will pack to maximize favorable intermolecular interactions. The phenylsulfonyl group is a key player in directing the crystal packing. The polar S=O bonds are strong hydrogen bond acceptors. In the absence of strong hydrogen bond donors, C-H···O interactions involving the hydrogens of the spirocycle and the phenyl ring are likely to be significant. Furthermore, π-π stacking interactions between the phenyl rings of adjacent molecules may also contribute to the stability of the crystal lattice.

Summary of Predicted Crystallographic Parameters

The following table summarizes the expected crystallographic parameters, drawing an analogy from the known Boc-protected structure.

ParameterPredicted Value/FeatureRationale & Commentary
Crystal System Monoclinic or OrthorhombicThese are the most common crystal systems for small organic molecules of this symmetry.
Space Group Centrosymmetric (e.g., P2₁/c, P-1)As a racemic mixture, the compound is likely to crystallize in a centrosymmetric space group.
Ring Pucker (Azetidine) Non-planar, puckered conformationRelieves torsional and angle strain inherent in a four-membered ring.
Ring Pucker (Cyclobutane) Non-planar, puckered conformationRelieves ring strain. The C-C(O)-C angle will be slightly wider than other endocyclic angles.
C-S-N Angle ~107-109°Typical for sulfonamide linkages.
S=O Bond Length ~1.44 ÅStandard double bond length for a sulfone.
Primary Packing Forces C-H···O hydrogen bonds, van der Waals forces, possible π-π stackingThe sulfonyl oxygens are potent H-bond acceptors. The phenyl rings provide potential for aromatic interactions, directing the supramolecular assembly.

Experimental Protocol: Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction. This is the definitive method for elucidating the three-dimensional arrangement of atoms in a molecule.[12][13]

Experimental Protocol: Structure Determination

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in size) that is free of cracks or defects.

    • Mount the crystal on a cryo-loop using a minimal amount of cryo-protectant oil (e.g., Paratone-N).

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This minimizes thermal motion and radiation damage during data collection.

  • Data Collection:

    • Mount the crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a modern detector (e.g., CCD or CMOS).[14]

    • Perform an initial unit cell determination to assess crystal quality and identify the lattice parameters and Bravais lattice.

    • Execute a full data collection strategy, which involves rotating the crystal and collecting a series of diffraction images (frames) over a wide angular range to ensure data completeness and redundancy.

  • Data Reduction and Integration:

    • Process the raw diffraction images using specialized software (e.g., CrysAlisPro, SAINT). This step involves integrating the intensities of the diffraction spots (reflections) and applying corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement:

    • The structure is solved using direct methods or dual-space algorithms (e.g., using SHELXT or Olex2). This provides an initial electron density map and a preliminary model of the molecular structure.

    • The initial model is then refined against the experimental data using full-matrix least-squares methods (e.g., using SHELXL). This iterative process adjusts the atomic coordinates, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors, ultimately yielding a final, high-resolution crystal structure.

The overall workflow for X-ray crystallographic analysis is depicted below.

G crystal Select & Mount Single Crystal cool Flash-Cool Crystal (100 K) crystal->cool collect Collect Diffraction Data on Diffractometer cool->collect reduce Data Reduction & Integration collect->reduce solve Structure Solution (e.g., Direct Methods) reduce->solve refine Structure Refinement (Least-Squares) solve->refine final Final Structural Model & Validation (CIF) refine->final

Caption: Workflow for Single-Crystal X-ray Analysis.

Applications in Structure-Based Drug Design

The precise atomic coordinates obtained from the crystal structure of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane are invaluable for drug development professionals.

  • Pharmacophore Modeling: The determined 3D structure provides the exact spatial orientation of key features—the hydrogen bond accepting sulfonyl oxygens, the hydrophobic phenyl ring, and the spirocyclic core. This allows for the creation of highly accurate pharmacophore models for virtual screening and lead optimization.

  • Protein-Ligand Docking: If the compound is an inhibitor of a protein target with a known structure, the experimental conformation can be used for docking studies. This provides critical insights into the binding mode and allows for the rational design of analogues with improved potency and selectivity.[7]

  • Understanding Physicochemical Properties: The crystal packing reveals the intermolecular interactions that govern properties like solubility and melting point. Understanding how the phenylsulfonyl group directs solid-state packing can inform formulation and salt-screening strategies.[6]

Conclusion

While the definitive crystal structure of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane remains to be publicly reported, this guide has established a robust scientific and methodological framework for its determination. By leveraging data from structurally analogous compounds, we have provided an expert prediction of its key conformational and packing features. The detailed protocols for synthesis, crystallization, and X-ray analysis herein serve as a self-validating system for researchers seeking to unlock the full potential of this and other novel azaspiro[3.3]heptane derivatives. The structural insights gained from such studies are not merely academic; they are foundational to the efficient and intelligent design of next-generation therapeutics.

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A Technical Guide to Unlocking the Therapeutic Potential of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel chemical matter in drug discovery is a perpetual challenge, demanding scaffolds that offer both unique three-dimensional topologies and favorable physicochemical properties. The 2-azaspiro[3.3]heptane framework has emerged as a compelling bioisostere for commonly used saturated heterocycles, prized for its ability to confer improved metabolic stability and aqueous solubility.[1][2] This technical guide delves into a specific, yet underexplored, subclass: 2-(phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane derivatives. While direct biological activity data for this specific scaffold family is sparse in publicly available literature, this document serves as a forward-looking manual for researchers, scientists, and drug development professionals. We will dissect the therapeutic potential based on the constituent chemical moieties, propose a strategic framework for biological evaluation, and provide detailed, field-proven experimental protocols to systematically uncover the bioactivity of this promising compound class.

The Strategic Value of the 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane Scaffold

The core value of this scaffold lies in the synergistic combination of its three key components: the spirocyclic core, the ketone, and the phenylsulfonamide.

  • The 2-Azaspiro[3.3]heptane Core: A Superior Bioisostere

    The spiro[3.3]heptane system, a rigid three-dimensional structure, has gained significant traction as a bioisosteric replacement for piperidine, piperazine, and morpholine rings commonly found in approved drugs.[3][4] This "escape from flatland" offers several advantages:

    • Improved Physicochemical Properties: Introduction of the spirocyclic center often leads to a desirable decrease in lipophilicity (logD) and an increase in aqueous solubility, key factors for improving drug-like properties.[2]

    • Enhanced Metabolic Stability: The quaternary spirocyclic carbon can block common sites of oxidative metabolism, potentially increasing a compound's half-life.[5]

    • Novel Exit Vectors: The rigid framework provides well-defined spatial orientations for substituents, allowing for precise probing of protein binding pockets and the exploration of new chemical space.[6]

  • The 6-Oxo Moiety: A Handle for Interaction and Derivatization

    The ketone at the 6-position is not merely a structural element but a versatile functional group. It can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets. Furthermore, it serves as a synthetic handle for further derivatization, allowing for the introduction of diverse chemical functionalities to build a rich structure-activity relationship (SAR). The synthesis of this key intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, is well-documented and scalable, making it an accessible starting point for library synthesis.[3][7]

  • The N-Phenylsulfonyl Group: A Privileged Pharmacophore

    The N-phenylsulfonyl group is a common feature in many biologically active molecules. Its inclusion offers several potential benefits:

    • Enzyme Inhibition: Arylsulfonamides are a well-established class of enzyme inhibitors, targeting classes such as proteases (e.g., ADAMTS family) and kinases.[8] The sulfonamide moiety can act as a zinc-binding group in metalloenzymes or form key hydrogen bonds within an active site.

    • Modulation of Physicochemical Properties: The sulfonyl group can influence the electronic properties and conformation of the azetidine ring.

    • Proven Bioactivity: N-phenylsulfonyl derivatives of other heterocyclic systems have demonstrated a range of activities, including inhibition of cholinesterases and lipoxygenase, highlighting the potential for this group to confer bioactivity.[9]

Hypothesized Biological Targets and Therapeutic Areas

Based on the analysis of the scaffold's components and the activities of structurally related compounds, we can hypothesize several promising avenues for investigation:

  • Enzyme Inhibition (Oncology, Inflammation, Infectious Diseases): Given the prevalence of sulfonamides as enzyme inhibitors, this is a primary area of interest. A library of 2-(phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane derivatives could be screened against panels of kinases, proteases (especially metalloproteases), and other enzymes relevant to disease. For instance, spirocyclic inhibitors have recently been designed for the SARS-CoV-2 3C-Like Protease.[10]

  • G-Protein Coupled Receptor (GPCR) Modulation (Metabolic and CNS Disorders): The rigid, three-dimensional nature of the scaffold is ideal for presenting substituents in specific vectors to interact with the complex transmembrane domains of GPCRs. The reported inclusion of 2-azaspiro[3.3]heptane analogs in patents for GPR119 modulators supports this hypothesis.[3]

  • Ion Channel Modulation (Cardiovascular and CNS Disorders): The defined conformational rigidity of the scaffold could allow for selective interactions with the pores or allosteric sites of ion channels.

A Strategic Workflow for Uncovering Biological Activity

This section outlines a comprehensive, step-by-step approach to systematically explore the biological activity of novel 2-(phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane derivatives.

Library Design and Synthesis

The initial step is the creation of a focused library of compounds to probe the SAR around the core scaffold. Diversity can be introduced at two key positions:

  • The Phenylsulfonyl Group: Variations on the phenyl ring (e.g., substitution with electron-donating or -withdrawing groups, introduction of heterocycles) can probe electronic and steric requirements for binding.

  • The 6-Oxo Position: While maintaining the ketone is important for initial screening, subsequent generations of the library could explore derivatives such as oximes, hydrazones, or reductive amination products to introduce new interaction points.

Diagram: Synthetic Workflow for Library Generation

G Workflow for Library Synthesis. cluster_0 Core Synthesis cluster_1 Library Synthesis start Commercially Available N-Boc-azetidin-3-one wittig Wittig Olefination start->wittig cycloadd [2+2] Cycloaddition with Dichloroketene wittig->cycloadd reduct Reductive Dechlorination cycloadd->reduct deprotect Boc Deprotection reduct->deprotect core 6-Oxo-2-azaspiro[3.3]heptane deprotect->core sulfonylation Sulfonylation core->sulfonylation library Diverse Library of 2-(Arylsulfonyl)-6-oxo-2- azaspiro[3.3]heptane Derivatives sulfonylation->library r_so2cl Array of Arylsulfonyl Chlorides (R-SO2Cl) r_so2cl->sulfonylation

Caption: A generalized synthetic workflow for generating a diverse library of target compounds.

Tiered Screening Cascade

A tiered approach is recommended to efficiently identify promising compounds and elucidate their mechanism of action.

Diagram: Tiered Biological Screening Cascade

G Tiered screening approach for hit-to-lead development. tier1 Tier 1: Broad Phenotypic & High-Throughput Screening (e.g., Cell Viability, Broad Kinase Panel) tier2 Tier 2: Target Deconvolution & Initial SAR (e.g., Specific Enzyme/Receptor Assays) tier1->tier2 Active 'Hits' tier3 Tier 3: In Vitro Mechanistic & ADME Studies (e.g., Cellular Assays, Microsomal Stability) tier2->tier3 Potent & Selective 'Leads' tier4 Tier 4: In Vivo Proof-of-Concept (Disease Models) tier3->tier4 Optimized 'Candidates'

Caption: A four-tiered screening cascade to identify and validate bioactive derivatives.

Detailed Experimental Protocols

The following protocols are provided as examples of key assays that would be integral to the Tier 1 and Tier 2 evaluation of this compound class. These are standardized, self-validating methodologies.

Protocol: In Vitro Kinase Inhibition Assay (Generic - e.g., against a panel)

Causality: The N-phenylsulfonyl moiety suggests potential kinase inhibitory activity. This assay provides a direct measure of a compound's ability to inhibit a specific kinase, a major target class in oncology and immunology.

Methodology:

  • Reagents and Materials:

    • Active kinase enzyme (e.g., from commercial supplier).

    • Kinase-specific peptide substrate.

    • ATP (Adenosine triphosphate).

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Test compounds (dissolved in 100% DMSO).

    • Staurosporine (positive control inhibitor).

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • 384-well white assay plates.

  • Procedure:

    • Prepare a serial dilution of test compounds in DMSO. A typical starting range is 10 mM down to sub-nanomolar concentrations.

    • In the 384-well plate, add 1 µL of the compound dilution. For controls, add 1 µL of DMSO (negative control) or staurosporine (positive control).

    • Add 5 µL of a 2X kinase/substrate solution prepared in kinase buffer.

    • Pre-incubate the plate at room temperature for 15 minutes to allow compound-enzyme binding.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution (concentration at the Km for the specific kinase).

    • Incubate the reaction at room temperature for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay (involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent).

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Cell Viability/Cytotoxicity Assay (e.g., against A549 Lung Cancer Cell Line)

Causality: Azetidine-containing compounds have shown anticancer potential.[11] This assay is a fundamental first step to identify compounds that have a cytotoxic or cytostatic effect on cancer cells.

Methodology:

  • Reagents and Materials:

    • A549 human lung carcinoma cell line.

    • Cell culture medium (e.g., F-12K Medium with 10% FBS).

    • Test compounds (dissolved in 100% DMSO).

    • Doxorubicin (positive control).

    • CellTiter-Glo® 2.0 Assay (Promega) or similar.

    • 96-well clear-bottom, white-walled assay plates.

  • Procedure:

    • Seed A549 cells into the 96-well plates at a density of 5,000 cells/well in 100 µL of medium.

    • Incubate the cells at 37°C, 5% CO₂ for 24 hours to allow for attachment.

    • Prepare a serial dilution of the test compounds in cell culture medium (ensure the final DMSO concentration is ≤ 0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.

    • Calculate the percentage of viability for each compound concentration relative to the DMSO-treated cells (100% viability).

    • Plot the percent viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression fit.

Data Presentation and Structure-Activity Relationship (SAR) Development

Systematic collection and analysis of data are crucial for developing a robust SAR. Data for each compound should be compiled into a clear, tabular format.

Table 1: Hypothetical Screening Data for a Set of Analogs

Compound IDR-Group on Phenyl RingKinase X IC₅₀ (µM)A549 GI₅₀ (µM)
Scaffold-01 H> 50> 50
Scaffold-02 4-Cl15.222.5
Scaffold-03 4-F12.818.9
Scaffold-04 4-OCH₃45.1> 50
Scaffold-05 3-Cl28.935.1
Scaffold-06 2-Cl> 50> 50

From this hypothetical data, initial SAR insights can be drawn:

  • Electron-withdrawing substituents at the 4-position of the phenyl ring appear to be favorable for both kinase inhibition and cytotoxicity.

  • The 4-fluoro substitution (Scaffold-03) is slightly more potent than the 4-chloro (Scaffold-02).

  • An electron-donating group (4-methoxy, Scaffold-04) is detrimental to activity.

  • Positional isomers are important, as the 2-chloro substituent (Scaffold-06) abolishes activity compared to the 3- and 4-chloro analogs.

These initial findings would guide the synthesis of the next generation of compounds, focusing on further exploration of substitutions at the 4-position and other positions with electron-withdrawing groups.

Conclusion

The 2-(phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane scaffold represents a promising, yet underexplored, area for drug discovery. Its constituent parts—a metabolically robust spirocyclic core, a versatile ketone handle, and a privileged phenylsulfonamide moiety—suggest a high potential for biological activity, particularly as enzyme inhibitors or GPCR modulators. While direct evidence of its therapeutic application is not yet prevalent in the literature, this guide provides a comprehensive and scientifically grounded roadmap for its systematic investigation. By employing the proposed workflow of strategic library design, tiered screening, and robust assay protocols, research organizations can efficiently probe the biological potential of this scaffold and potentially uncover novel therapeutic agents for a range of diseases.

References

  • A new series of N-aryl/aralkyl substitued-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide (7a-k) was synthesized... The synthesized compounds were evaluated against acetylcholinesterase and butyrylcholinesterase (AChE and BChE) respectively and lipoxygenase (LOX) enzymes. Pak J Pharm Sci. [Link]

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Unlocking New Dimensions in Drug Design: A Technical Guide to the 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flatland – The Imperative for Three-Dimensional Scaffolds

For decades, medicinal chemistry has been dominated by aromatic, planar ring systems. While successful, this "flatland" approach often leads to challenges in achieving target selectivity and favorable physicochemical properties. The increasing interest in compounds with greater three-dimensionality, characterized by a higher fraction of sp³-hybridized carbons (Fsp³), has driven a paradigm shift in scaffold design.[1] Shifting from planar structures generally correlates with improved solubility, enhanced metabolic stability, and better pharmacokinetic profiles.[2]

Spirocyclic scaffolds, where two rings share a single atom, are at the forefront of this evolution.[3] Their inherent rigidity locks the conformation of a molecule, presenting substituents to a biological target in a well-defined spatial orientation. This can lead to significant gains in potency and selectivity.[1][3] Among these, the azaspiro[3.3]heptane motif has emerged as a particularly valuable building block, serving as a versatile bioisostere for common heterocycles like piperidine and morpholine while offering superior properties.[4]

This guide provides an in-depth exploration of a specific, highly functionalized member of this family: 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane . We will dissect its synthesis, explore its unique chemical attributes, and present a forward-looking perspective on its application as a novel scaffold for the next generation of therapeutics.

The Core Architecture: Structural and Physicochemical Advantages

The 2-azaspiro[3.3]heptane core is a strained bicyclic system composed of two fused four-membered azetidine and cyclobutane rings. This strained nature is not a liability but a key feature, conferring a rigid, well-defined geometry that is highly sought after in drug design.[5][6] The introduction of the ketone at the 6-position and the phenylsulfonyl group on the nitrogen atom provides two orthogonal points for chemical modification, making it an ideal central scaffold.

Why the Phenylsulfonyl Group? A Deliberate Choice

While the tert-Butoxycarbonyl (Boc) group is a common choice for protecting amines, the selection of a phenylsulfonyl group in this scaffold is a strategic decision driven by several factors that a medicinal chemist must consider.[7][8]

  • Chemical Stability: The N-sulfonyl bond is exceptionally robust and stable to a wide range of reaction conditions, including strongly acidic and basic media where a Boc group would be labile.[9][10] This allows for greater flexibility in subsequent synthetic transformations on other parts of the molecule.

  • Electronic Properties: The sulfonamide moiety is a strong electron-withdrawing group. This significantly reduces the basicity of the azetidine nitrogen, preventing it from acting as a hydrogen bond acceptor or a site of unwanted protonation under physiological conditions.

  • Pharmacophoric Potential: Beyond its role as a protecting group, the phenylsulfonyl moiety can actively participate in binding interactions with a biological target.[11][12][13] The sulfonyl oxygens are excellent hydrogen bond acceptors, and the phenyl ring can engage in π-stacking or hydrophobic interactions, potentially enhancing binding affinity and selectivity.

The following table compares the key features of the phenylsulfonyl group against the more common Boc protecting group, illustrating the rationale for its use in a scaffold intended for drug discovery.

FeaturePhenylsulfonyl GroupBoc GroupRationale in Scaffold Design
Deprotection Condition Reductive cleavage (e.g., Mg/MeOH, SmI₂) or harsh conditionsAcid-labile (e.g., TFA, HCl)[14]Phenylsulfonyl provides superior stability for multi-step syntheses where acidic conditions are required. It is often retained as part of the final pharmacophore.
Stability High stability to acids, bases, and many nucleophiles.Labile to strong acids; stable to base and hydrogenolysis.[15]The robustness of the sulfonyl group allows for broad chemical modifications elsewhere on the scaffold.
Pharmacological Role Can act as a key binding element (H-bond acceptor, hydrophobic interactions).[13]Primarily a protecting group; typically removed in the final compound.The phenylsulfonyl moiety offers dual functionality: a stable synthetic handle and a potential pharmacophore.
Physicochemical Impact Increases molecular weight and lipophilicity; non-basic.Increases lipophilicity; non-basic.The non-basic nature avoids potential off-target effects related to basic amine interactions (e.g., hERG channel inhibition).

Synthesis of the Scaffold: A Strategic Approach

While a direct, one-pot synthesis of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane is not extensively documented, a robust and scalable route can be designed based on established methodologies for the synthesis of the analogous Boc-protected scaffold.[7][8] The proposed pathway emphasizes the strategic introduction of the key functional groups and the formation of the spirocyclic core.

Proposed Retrosynthetic Analysis

A logical retrosynthesis involves disconnecting the spirocycle through a key intramolecular cyclization step, starting from a functionalized cyclobutane precursor.

G Target 2-(Phenylsulfonyl)-6-oxo- 2-azaspiro[3.3]heptane Step1 N-Sulfonylation Target->Step1 Intermediate1 6-Oxo-2-azaspiro[3.3]heptane Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 Intermediate2 2-(Phenylsulfonyl)-2-azaspiro[3.3]heptan-6-ol Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Intermediate3 1-((Phenylsulfonyl)amino)-3-(hydroxymethyl) cyclobutane-1-methanol Step3->Intermediate3

Caption: Retrosynthetic analysis of the target scaffold.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the known synthesis of the Boc-protected analogue and standard N-sulfonylation procedures.[8]

Step 1: Synthesis of tert-butyl 6-(benzyloxy)-2-azaspiro[3.3]heptane-2-carboxylate

This intermediate is prepared via a multi-step sequence starting from commercially available materials, often involving a [2+2] cycloaddition to form the cyclobutane ring, followed by functional group manipulations and a ring-closing reaction to form the azetidine.[8]

Step 2: Deprotection of the Boc Group

  • Procedure: Dissolve tert-butyl 6-(benzyloxy)-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M). Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine, 6-(benzyloxy)-2-azaspiro[3.3]heptane, which is often used immediately in the next step.

Step 3: N-Sulfonylation

  • Procedure: Dissolve the crude amine from Step 2 (1.0 eq) in DCM (0.2 M) and add triethylamine (2.5 eq). Cool the solution to 0 °C. Add a solution of benzenesulfonyl chloride (1.2 eq) in DCM dropwise.

  • Reaction: Stir the reaction at room temperature overnight. Monitor for completion by LC-MS.

  • Workup: Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 2-(Phenylsulfonyl)-6-(benzyloxy)-2-azaspiro[3.3]heptane .

Step 4: Deprotection of Benzyl Ether (Hydrogenolysis)

  • Procedure: Dissolve the product from Step 3 (1.0 eq) in ethanol or methanol (0.1 M). Add Palladium on carbon (10% w/w, 0.1 eq).

  • Reaction: Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12-16 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure to yield 2-(Phenylsulfonyl)-2-azaspiro[3.3]heptan-6-ol .

Step 5: Oxidation to the Ketone

  • Procedure: Dissolve the alcohol from Step 4 (1.0 eq) in DCM (0.2 M). Add Dess-Martin periodinane (DMP) (1.5 eq) portion-wise at room temperature.

  • Reaction: Stir for 2-3 hours until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate and saturated sodium thiosulfate solution. Stir vigorously for 30 minutes. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the final product, 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane .

Exploiting the Scaffold: Derivatization and Library Synthesis

The true power of a scaffold lies in its ability to be readily diversified to explore chemical space. The 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane core offers two distinct and chemically orthogonal handles for derivatization: the ketone and the phenyl ring of the sulfonyl group.

G cluster_0 Ketone Chemistry cluster_1 Aryl Sulfonyl Chemistry Core 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane Ketone (C6) Aryl Ring ReductiveAmination Reductive Amination Core:f1->ReductiveAmination R-NH₂ Wittig Wittig Olefination Core:f1->Wittig Ylide Grignard Grignard Addition Core:f1->Grignard R-MgBr EAS Electrophilic Aromatic Substitution (EAS) Core:f2->EAS e.g., -NO₂ Buchwald Buchwald-Hartwig Coupling (with pre-functionalized aryl group) Core:f2->Buchwald e.g., -Br -> -NR₂

Caption: Derivatization strategies for the core scaffold.

  • At the Ketone (C6 Position): The carbonyl group is a versatile functional handle. It can undergo reductive amination to install a diverse range of amine-containing side chains, which is a cornerstone of modern medicinal chemistry for introducing basic groups that can form salt bridges with target proteins. Alternatively, Wittig-type reactions can introduce carbon-carbon double bonds, and Grignard or organolithium additions can generate tertiary alcohols, adding steric complexity and new hydrogen-bonding capabilities.

  • On the Phenylsulfonyl Ring: While direct functionalization of the phenyl ring post-synthesis is possible via electrophilic aromatic substitution, a more strategic approach involves using pre-functionalized benzenesulfonyl chlorides in the synthesis. For example, using a 4-bromobenzenesulfonyl chloride allows for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of a library of analogues with diverse aryl or heteroaryl substituents.

Potential Applications in Drug Discovery

While direct biological data for 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane is limited in the public domain, we can infer its potential by examining related structures. The incorporation of spirocycles containing sulfonamides has led to the discovery of potent and selective inhibitors for various targets.[16][17]

  • Kinase Inhibitors: The rigid scaffold can effectively position substituents to interact with the hinge region and other key pockets of protein kinases. The phenylsulfonyl group can mimic interactions made by other known kinase-binding moieties.

  • Ion Channel Modulators: A recent study identified acyl sulfonamide derivatives with spirocycles as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a promising target for pain therapy.[16] The defined geometry of the spirocycle was crucial for achieving selectivity.

  • CNS-Targeted Agents: The replacement of traditional piperidine or piperazine rings with azaspiro[3.3]heptane analogues can improve metabolic stability and modulate lipophilicity, key parameters for achieving brain penetration.[4] The non-basic nature of the N-sulfonylated core can be advantageous in avoiding off-target effects at CNS receptors.

Conclusion and Future Outlook

The 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane scaffold represents a convergence of several modern medicinal chemistry design principles: three-dimensionality, conformational restriction, and dual-functionality of its constituent parts. It moves beyond the simple concept of a "protecting group" to a scenario where the phenylsulfonyl moiety is an integral, functional component of the final molecule. Its rigid core provides an exceptional platform for the precise, vectorial presentation of pharmacophoric elements, while its synthetic accessibility allows for systematic exploration of structure-activity relationships. As drug discovery programs continue to tackle increasingly challenging biological targets, the adoption of novel, sp³-rich scaffolds like this will be paramount. This guide serves as a foundational resource for researchers and drug development professionals poised to explore the vast and promising chemical space that this unique core enables.

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  • Baran, P. S. Protecting Groups. Course Material, The Scripps Research Institute. URL: [Link]

  • Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Kumar, V., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100129.

Sources

A Technical Guide to the Computational Modeling of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of high-performance computing and complex biological questions has positioned computational modeling as an indispensable pillar of modern drug discovery. This guide provides an in-depth, technically-grounded framework for investigating the molecular interactions of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane, a compound featuring a promising spirocyclic scaffold. Recognizing that the specific biological targets for this molecule are not yet publicly defined, this document employs a case-study approach, selecting Carbonic Anhydrase II as a plausible hypothetical target based on the well-established role of the sulfonamide moiety in inhibiting this enzyme class. We will navigate the complete in silico pipeline, from initial system preparation and predictive molecular docking to the dynamic validation of binding poses through molecular dynamics simulations and concluding with more rigorous free energy calculations. Each section is designed not merely as a protocol but as a didactic exploration of the underlying scientific rationale, empowering researchers to adapt and apply these methods to their own targets of interest.

Introduction: Charting Molecular Interactions in Silico

1.1 The Imperative of Modern Drug Discovery

The journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, characterized by high costs, long timelines, and a significant attrition rate. A primary driver of these challenges is the intricate and highly specific nature of molecular interactions that govern therapeutic efficacy and off-target toxicity. Understanding precisely how a small molecule engages with its biological target at an atomic level is paramount.

1.2 The Ascendancy of Computational Modeling

Computational drug discovery and design (CADD) has emerged as a powerful strategy to rationalize and accelerate this process.[1] By simulating molecular interactions, CADD allows for the rapid screening of vast chemical libraries, the prioritization of promising candidates, and the generation of mechanistic hypotheses that can guide experimental efforts.[1][2] This in silico approach provides a cost-effective and insightful lens through which to view the complex dance of ligand-protein recognition before committing to resource-intensive laboratory synthesis and testing.

1.3 A Scaffold of Interest: 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane

The molecule 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane features two key structural motifs: a phenylsulfonyl group and a 2-azaspiro[3.3]heptane core. The sulfonamide group is a well-known pharmacophore found in a wide array of approved drugs, including diuretics, anti-inflammatories, and notably, carbonic anhydrase inhibitors.[3][4] The 2-azaspiro[3.3]heptane scaffold is a rigid, three-dimensional structure that provides a unique vectoral exit from the core, offering the potential for novel interactions and improved physicochemical properties compared to more traditional, planar ring systems. Its bifunctional nature allows for diverse chemical modifications, making it an attractive starting point for library synthesis.

1.4 Objective: A Replicable Workflow for Interaction Analysis

The public scientific literature has not yet identified a specific biological target for 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane. To provide a tangible and scientifically relevant context for this guide, we have selected Human Carbonic Anhydrase II (CAII) as a hypothetical target. This choice is rationalized by the extensive history of sulfonamide-containing drugs targeting this enzyme family.[4] CAII is a well-characterized zinc metalloenzyme, and numerous high-resolution crystal structures are available in the Protein Data Bank (PDB), providing an excellent foundation for a computational case study.

This guide will therefore serve as a comprehensive, step-by-step manual for:

  • Predicting the binding mode of our topic compound to CAII using molecular docking.

  • Validating the stability and dynamics of the predicted complex using molecular dynamics (MD) simulations.

  • Quantifying the binding affinity with greater rigor using MM/PBSA free energy calculations.

Foundational Stage: System Preparation

The fidelity of any computational model is fundamentally dependent on the quality of its starting inputs. This preparatory phase is arguably the most critical, as errors introduced here will propagate through the entire workflow.

2.1 Ligand Preparation: From 2D Sketch to 3D Reality

The journey begins with obtaining a high-quality 3D structure of the ligand, 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane.

  • Rationale: A simple 2D representation is insufficient. The computational algorithms require a three-dimensional coordinate file that accurately reflects the molecule's stereochemistry, bond lengths, and bond angles. Furthermore, the assignment of correct partial atomic charges is crucial for accurately modeling electrostatic interactions, which are often dominant in ligand binding.

Step-by-Step Ligand Preparation Protocol:

  • Obtain 2D Structure: Source the 2D structure (e.g., as a SMILES string or SDF file) from a chemical database like PubChem or a vendor like Sigma-Aldrich.

  • Generate 3D Conformation: Use a tool like Open Babel or the graphical interface of a molecular modeling suite (e.g., UCSF Chimera, PyMOL) to convert the 2D structure into an initial 3D conformation.

  • Assign Partial Charges: Employ a quantum mechanical method (e.g., AM1-BCC) or a consistent molecular mechanics force field-based method to assign accurate partial atomic charges. This step is vital for electrostatic calculations in both docking and MD.

  • Energy Minimization: Perform an energy minimization of the 3D structure in a vacuum or implicit solvent. This relaxes any strained geometries from the initial 3D conversion, ensuring the ligand is in a low-energy, physically plausible conformation.

  • Save in Appropriate Format: Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina), which often includes charge information and atom typing.

2.2 Target Preparation: Refining the Blueprint of Life

For our case study, we will use the high-resolution crystal structure of Human Carbonic Anhydrase II. A suitable entry from the Protein Data Bank (PDB) is 1BZM , which features a sulfonamide inhibitor already bound in the active site. Using a structure with a co-crystallized ligand is a best-practice approach, as it allows for validation of the docking protocol by attempting to reproduce the known binding pose.

  • Rationale: Raw PDB files are not immediately ready for simulation. They often contain non-essential components like water molecules, co-solvents, and crystallographic artifacts. Furthermore, hydrogen atoms are typically absent in crystal structures, and their addition is essential for defining the correct hydrogen-bonding network and protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid).

Step-by-Step Target Preparation Protocol:

  • Download PDB Structure: Obtain the coordinate file for PDB ID: 1BZM from the RCSB PDB database.

  • Clean the Structure:

    • Remove all crystallographic water molecules. While water is crucial for binding, explicit solvent will be added later in the MD simulation stage. For docking, its removal simplifies the calculation.

    • Remove any co-solvents or ions not essential for structural integrity or catalysis.

    • Remove the co-crystallized ligand to create an "apo-like" binding pocket for our docking experiment.

  • Add Hydrogen Atoms: Use software like UCSF Chimera or Schrödinger's Protein Preparation Wizard to add hydrogen atoms. This step is critical and must consider the local hydrogen-bonding network to predict the correct tautomeric and protonation states of key residues, especially histidines in the active site.

  • Assign Atomic Charges: Assign charges and atom types from a chosen molecular mechanics force field (e.g., AMBER ff14SB, CHARMM36m).

  • Save in Docking-Ready Format: Save the prepared receptor structure in the appropriate format (e.g., .pdbqt), which separates the protein from the ligand and includes the necessary atomic parameters.

Predictive Modeling: Molecular Docking

Molecular docking serves as the first computational pass to predict how a ligand might bind to a protein's active site. It rapidly samples a vast number of potential binding poses and orientations, ranking them based on a scoring function.

3.1 The "Why": The Rationale of Docking

The central hypothesis of molecular docking is that a ligand will preferentially bind in a conformation that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) and minimizes unfavorable ones (e.g., steric clashes). Docking programs use two key components:

  • Search Algorithm: Explores the conformational space of the ligand within the binding site.

  • Scoring Function: A computationally inexpensive mathematical function that estimates the binding free energy for a given pose. Lower scores typically indicate more favorable binding.

3.2 Protocol: Step-by-Step Docking with AutoDock Vina

AutoDock Vina is a widely used, efficient, and accurate open-source docking program.

  • Define the Binding Site (Grid Box):

    • Causality: Instead of docking against the entire protein surface, which is computationally prohibitive and nonsensical, we define a search space—a "grid box"—encompassing the known active site.

    • Method: In our CAII example, the grid box should be centered on the catalytic zinc ion (Zn2+) and be large enough to accommodate the entirety of the 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane ligand. A typical size might be 20x20x20 Ångströms.

  • Prepare Configuration File: Create a text file (conf.txt) that specifies the file paths for the prepared receptor and ligand, the coordinates for the center of the grid box, and its dimensions.

  • Run Docking Simulation: Execute the Vina program from the command line, providing the configuration file as input.

  • Analyze the Output: Vina will generate an output file (e.g., output.pdbqt) containing the top-ranked binding poses (typically 9 or 10) and a log file (results.log) with their corresponding predicted binding affinities in kcal/mol.

3.3 Data Interpretation: From Numbers to Insights

The output of a docking simulation is a set of predictions that must be critically evaluated.

  • Binding Affinity: The numerical score provides a rapid estimate of binding strength. While not a true ΔG, it is useful for rank-ordering different compounds or different poses of the same compound.

  • Pose Analysis: Each pose must be visually inspected using a molecular graphics program. The key is to analyze the specific interactions formed between the ligand and the protein. For our case study, a plausible pose would show the sulfonamide group coordinating with the active site zinc ion and forming hydrogen bonds with key residues like Thr199, as is characteristic for CAII inhibitors.

The results can be summarized for clarity:

Binding Mode Predicted Affinity (kcal/mol) Key Interacting Residues Plausibility Notes
1-9.2Zn2+, HIS94, HIS96, HIS119, THR199High. Sulfonamide coordinates with Zinc. Phenyl ring in hydrophobic pocket.
2-8.8GLN92, THR200Moderate. Sulfonamide does not directly coordinate with Zinc.
3-8.5LEU198, VAL121High. Alternate conformation with good hydrophobic contacts.

Mandatory Visualization: Molecular Docking Workflow

G cluster_prep System Preparation cluster_dock Docking Simulation (AutoDock Vina) cluster_analysis Results Analysis Receptor_Prep Prepare Receptor (PDB: 1BZM) - Remove Water/Ligand - Add Hydrogens Grid_Box Define Grid Box (Center on Active Site) Receptor_Prep->Grid_Box Ligand_Prep Prepare Ligand - Generate 3D Coords - Assign Charges Run_Vina Execute Docking Run Ligand_Prep->Run_Vina Grid_Box->Run_Vina Analyze_Scores Rank by Binding Affinity Run_Vina->Analyze_Scores Visualize_Poses Visualize Poses & Interactions Analyze_Scores->Visualize_Poses Select_Pose Select Best Pose for MD Visualize_Poses->Select_Pose

Caption: Workflow for predicting binding modes via molecular docking.

Dynamic Validation: Molecular Dynamics Simulation

While docking provides a valuable static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to observe the behavior of the ligand-protein complex over time, providing a more rigorous assessment of the binding pose's stability.

4.1 The "Why": Beyond the Static Pose

An MD simulation solves Newton's equations of motion for a system of atoms, allowing us to generate a trajectory that describes how the positions and velocities of atoms evolve. This allows us to:

  • Assess Stability: Determine if a docked ligand remains stably bound in its predicted pose or if it drifts away.

  • Observe Conformational Changes: Watch how the protein and ligand adapt to each other's presence.

  • Analyze Water's Role: Explicitly model the role of water molecules in mediating interactions.

  • Characterize Interactions: Quantify the persistence of key interactions, like hydrogen bonds, over time.

4.2 Protocol: Step-by-Step MD Simulation with GROMACS

GROMACS is a versatile and highly efficient software package for performing MD simulations. The general workflow involves system building, minimization, equilibration, and a final production run.

  • System Building:

    • Complex Creation: Combine the coordinates of the protein (from the prepared PDB) and the selected ligand pose (from docking) into a single file.

    • Topology Generation: Generate a topology file that describes the force field parameters (bond lengths, angles, charges, etc.) for both the protein (e.g., using the CHARMM36m force field) and the ligand (e.g., using a tool like CGenFF to generate parameters compatible with CHARMM).

    • Solvation: Place the complex in a periodic box of a defined shape (e.g., cubic) and fill it with explicit water molecules (e.g., TIP3P water model).

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the overall charge of the system and to simulate a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steep descent energy minimization of the entire solvated system. This removes any steric clashes or unfavorable geometries introduced during the system-building phase.

  • Equilibration (NVT and NPT):

    • Rationale: This two-stage process gradually brings the system to the desired temperature and pressure while allowing the solvent to relax around the protein-ligand complex. This is crucial for preventing simulation instability.

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the water to equilibrate around them.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): The system is brought to the target pressure (e.g., 1 bar). The position restraints are often gradually relaxed, allowing the entire system to settle into a stable density.

  • Production MD: Once the system is well-equilibrated (as judged by stable temperature, pressure, and density), the position restraints are removed, and the production simulation is run for a desired length of time (e.g., 100 nanoseconds). The coordinates of the system are saved at regular intervals to generate the trajectory.

4.3 Data Analysis: Quantifying Stability and Interactions

The output trajectory is a rich source of information that needs to be analyzed to extract meaningful insights.

  • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their starting positions. A stable, low RMSD for the ligand indicates it has remained in the binding pocket.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues over time, highlighting flexible or rigid regions of the protein.

  • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation, often reported as an "occupancy" percentage.

Analysis Metric Result Interpretation
Ligand RMSD1.5 Å (average)The ligand remains stably bound in the active site without significant deviation.
Protein RMSFLow fluctuation in active site residuesThe binding of the ligand stabilizes the active site.
H-Bond Occupancy (Ligand-THR199)85%A persistent and stable hydrogen bond is formed, anchoring the ligand.

Mandatory Visualization: Molecular Dynamics Workflow

G cluster_build System Building cluster_sim Simulation Protocol (GROMACS) cluster_analysis Trajectory Analysis Input Input: Protein + Best Docked Pose Topology Generate Topology (CHARMM36m/CGenFF) Input->Topology Solvate_Ions Solvate with Water & Add Ions Topology->Solvate_Ions Minimization Energy Minimization Solvate_Ions->Minimization NVT Equilibration 1 (NVT) Heat to 300K Minimization->NVT NPT Equilibration 2 (NPT) Adjust to 1 bar NVT->NPT Production Production MD (e.g., 100 ns) NPT->Production RMSD Stability Analysis (RMSD) Production->RMSD RMSF Flexibility Analysis (RMSF) Production->RMSF HBond Interaction Analysis (H-Bonds) Production->HBond Conclusion Validate Binding Hypothesis RMSD->Conclusion RMSF->Conclusion HBond->Conclusion

Caption: A standard workflow for Molecular Dynamics (MD) simulation.

Quantitative Assessment: Free Energy Calculations

While MD simulations provide excellent qualitative and semi-quantitative validation, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer a more rigorous, albeit computationally expensive, way to estimate the free energy of binding.

5.1 The "Why": A More Accurate Energy Estimate

Docking scores are fast but approximate. MD simulations show stability but don't directly yield a binding energy. Free energy calculations aim to bridge this gap by providing a more physically realistic estimate of the binding affinity (ΔG_bind).

5.2 Methodology Overview: MM/PBSA

MM/PBSA is an endpoint method that calculates the free energy by combining the molecular mechanics energies of the system components with a continuum solvation model. The binding free energy is calculated as:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Where each term (G) is calculated as a sum of the molecular mechanics energy in the gas phase (EMM), a polar solvation energy (G_polar), and a nonpolar solvation energy (G_nonpolar).

5.3 High-Level Protocol: MM/PBSA with AmberTools

The ante-MMPBSA.py and MMPBSA.py scripts in the AmberTools suite are commonly used for these calculations, and they can process trajectories generated from other MD engines like GROMACS.

  • Extract Frames: Select a set of uncorrelated snapshots from the stable portion of the production MD trajectory.

  • Generate Topologies: Create separate topology files for the complex, the receptor alone, and the ligand alone.

  • Run Calculation: Execute the MMPBSA.py script, providing the trajectory snapshots and the three topology files as input. The script will calculate the energy components for each species in each frame and average them.

  • Analyze Energy Components: The output provides not only the total ΔG_bind but also breaks it down into its constituent parts (van der Waals, electrostatic, polar solvation, etc.). This allows for a detailed analysis of the driving forces behind the binding event. For instance, a large negative electrostatic term would confirm the importance of the sulfonamide-zinc coordination.

Integrated Workflow and Conclusion

The power of computational modeling lies not in any single technique but in their integrated application. A high-scoring docking pose that proves unstable in MD is likely a false positive. Conversely, a stable complex identified by MD whose binding is driven by favorable energy components as calculated by MM/PBSA represents a high-confidence prediction worthy of experimental investigation.

Mandatory Visualization: Overall Computational Workflow

G Start Define Problem: Ligand & Hypothetical Target Prep System Preparation (Ligand & Receptor) Start->Prep Docking Molecular Docking (Predict Poses) Prep->Docking Analysis1 Pose Selection Docking->Analysis1 Analysis1->Docking Re-evaluate MD_Sim Molecular Dynamics (Assess Stability) Analysis1->MD_Sim Best Pose Analysis2 Is Pose Stable? MD_Sim->Analysis2 Analysis2->Analysis1 No Free_Energy Free Energy Calculation (Quantify Affinity) Analysis2->Free_Energy Yes End Generate Hypothesis for Experimental Validation Free_Energy->End

Caption: An integrated, iterative workflow for computational interaction analysis.

6.1 Synthesis and Future Directions

This guide has outlined a comprehensive computational strategy to investigate the interactions of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane. By using Human Carbonic Anhydrase II as a rational, hypothetical target, we have demonstrated a workflow that is broadly applicable to many drug discovery projects. The combination of docking, MD simulation, and free energy calculations provides a robust framework for generating high-confidence hypotheses about ligand binding.

The next logical steps would involve applying this workflow to other potential targets of the sulfonamide class or using the structural insights gained to design novel derivatives of the azaspiro[3.3]heptane scaffold with improved predicted affinity or selectivity. Ultimately, the predictions generated through these computational methods must be validated through experimental assays to close the loop on the drug discovery cycle.

References

  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 8(9), 2175-2189. [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522-3525. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]

  • Chakravarty, S., & Kannan, K. K. (1997). Drug-protein interactions: structure of sulfonamide drug complexed with human carbonic anhydrase I. Journal of Molecular Biology, 273(1), 145-155. [Link]

  • Lemkul, J. A. GROMACS Tutorials. MD Tutorials. [Link]

  • Miller III, B. R., et al. (2012). MMPBSA.py: An efficient program for end-state free energy calculations. Journal of Chemical Theory and Computation, 8(9), 3314-3321. [Link]

  • Jorgensen, W. L. (2004). The many roles of computation in drug discovery. Science, 303(5665), 1813-1818. [Link]

  • Al-Rashida, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(45), 28038-28056. [Link]

  • Case, D.A., et al. (2021). AMBER 2021. University of California, San Francisco. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability Profiling of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ascent of spirocyclic scaffolds in modern drug discovery is a direct response to the industry's "escape from flatland," a strategic shift towards molecules with greater three-dimensionality (sp³-richness).[1] These structures often confer advantageous physicochemical and pharmacokinetic properties, including enhanced solubility and metabolic stability, compared to their planar aromatic counterparts.[2][1] This guide focuses on 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane (CAS 1363381-24-1), a molecule embodying this design philosophy. It integrates a conformationally rigid azaspiro[3.3]heptane core with a well-established phenylsulfonyl pharmacophore.

Understanding the fundamental properties of such a candidate is paramount for its progression. Poor aqueous solubility can terminate development by hindering absorption and causing unreliable outcomes in biological assays, while chemical instability can compromise shelf-life, safety, and efficacy.[3] This document provides a comprehensive, field-proven framework for the systematic evaluation of the solubility and stability of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning each experimental choice.

Physicochemical Landscape of the Molecule

The structure of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane presents a confluence of motifs that dictate its behavior.

  • The Azaspiro[3.3]heptane Core: This strained, rigid spirocyclic system is key. Unlike simple piperidines or morpholines, azaspirocycles have been shown to decrease lipophilicity (logD) and improve aqueous solubility.[4] The rigid conformation locks substituents into predictable vectors, which can be crucial for target binding and avoiding metabolic soft spots.[2][5]

  • The Phenylsulfonyl Group: As a sulfonamide, this group is a strong electron-withdrawing feature and a hydrogen bond acceptor.[6] The acidity of the N-H proton in related sulfonamides is a critical determinant of solubility at different pH values.[7][8] This group is also a potential site for hydrolytic degradation.

  • The 6-oxo Group: The ketone functionality introduces polarity and an additional hydrogen bond acceptor site, which can positively influence solubility.

Table 1: Core Physicochemical Properties

Property Value Source
CAS Number 1363381-24-1
Molecular Formula C₁₂H₁₃NO₃S
Molecular Weight 251.31 g/mol
Physical Form Solid

| Storage | Sealed in dry, 2-8°C | |

Comprehensive Solubility Assessment

Aqueous solubility is a master variable in drug development, influencing everything from bioassay performance to oral bioavailability.[9][10] We must distinguish between two key measurements: kinetic and thermodynamic solubility. Kinetic solubility is measured from a DMSO stock solution and is relevant for high-throughput screening, while thermodynamic solubility represents the true equilibrium state and is critical for later-stage development and formulation.[9][10][11][12]

Experimental Workflow for Solubility Assessment

The logical flow of solubility testing involves preparing the compound, incubation to achieve equilibrium (or a kinetically limited state), separation of undissolved solid, and quantification of the dissolved analyte.

G cluster_prep Sample Preparation cluster_incubation Incubation & Equilibration cluster_separation Separation cluster_analysis Analysis prep_k Kinetic: Dissolve in DMSO (e.g., 10 mM stock) incub_k Add DMSO stock to aqueous buffer (e.g., PBS pH 7.4). Incubate ~2h @ 25°C with shaking prep_k->incub_k prep_t Thermodynamic: Weigh neat solid compound incub_t Add aqueous buffer to solid compound. Incubate >24h @ 25°C with shaking prep_t->incub_t sep Separate undissolved solid (Filtration via 96-well filter plate or Centrifugation) incub_k->sep incub_t->sep quant Quantify supernatant concentration via HPLC-UV or LC-MS/MS sep->quant cal Compare against calibration curve quant->cal G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis prep Prepare stock solution of compound in suitable solvent (e.g., 1 mg/mL in ACN:H2O) acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) prep->base oxid Oxidation (e.g., 3% H2O2, RT) prep->oxid therm Thermal (e.g., 80°C, solid & solution) prep->therm photo Photolytic (ICH Q1B light exposure) prep->photo analysis Analyze stressed samples by Stability-Indicating HPLC-UV/DAD acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis eval Evaluate: - % Degradation (Assay) - Peak Purity - Mass Balance - Identify Degradants analysis->eval

Sources

Introduction: Embracing the Third Dimension in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Azaspiro[3.3]heptane Core Structures for Drug Discovery

In the modern era of drug design, the mantra "escape from flatland" has catalyzed a significant shift away from planar, aromatic structures towards more three-dimensional, sp³-rich molecular architectures.[1][2] This paradigm shift is driven by the pursuit of compounds with improved physicochemical properties, enhanced target selectivity, and novel intellectual property. Among the scaffolds that have risen to prominence in this new landscape, the 2-azaspiro[3.3]heptane core has emerged as a particularly valuable building block.[3]

This guide serves as a technical deep-dive into the 2-azaspiro[3.3]heptane framework, designed for researchers, medicinal chemists, and drug development professionals. We will explore its synthesis, unique physicochemical characteristics, and its proven applications as a superior bioisosteric replacement for traditional saturated heterocycles like piperidine.

At its heart, the 2-azaspiro[3.3]heptane core is a rigid, bicyclic amine featuring two fused four-membered azetidine and cyclobutane rings sharing a single spiro-carbon. This strained yet stable arrangement imparts a well-defined three-dimensional geometry with predictable exit vectors, a feature of immense value for optimizing ligand-target interactions.[3][4] Its growing adoption is a testament to its ability to confer advantageous properties, including enhanced aqueous solubility, greater metabolic stability, and modulated lipophilicity, making it a powerful tool in the medicinal chemist's arsenal.[4][5][6]

Synthesis of the 2-Azaspiro[3.3]heptane Core: Constructing a Privileged Scaffold

The utility of any chemical scaffold is directly tied to its accessibility. Fortunately, several robust and scalable synthetic routes to the 2-azaspiro[3.3]heptane core and its derivatives have been developed. These strategies generally involve the sequential or convergent construction of the two strained rings.

Key Synthetic Strategies
  • Intermolecular and Intramolecular Cyclizations: A common and versatile approach involves the construction of the two rings through sequential substitution reactions. This often starts from a central precursor bearing multiple electrophilic or nucleophilic sites. For instance, the scaffold can be constructed by the ring closure of corresponding 1,3-bis-electrophiles with suitable nucleophiles.[7] A highly efficient, large-scale synthesis of a key intermediate for the antibiotic TBI-223 utilizes the hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane to form the azetidine ring in a related oxa-azaspiro[3.3]heptane system, demonstrating a scalable cyclization strategy.[8]

  • [2+2] Cycloaddition Reactions: The Staudinger [2+2] cycloaddition between a ketene and an imine is a powerful method for constructing the β-lactam ring, a key precursor to the azetidine portion of the spirocycle.[5] This strategy was instrumental in the synthesis of 1-azaspiro[3.3]heptanes, which were validated as piperidine bioisosteres.[9] The thermal cycloaddition provides direct access to the spirocyclic β-lactam, which can then be reduced to the desired azaspiro[3.3]heptane.

  • Deprotection of N-Tosyl Derivatives: A straightforward laboratory-scale synthesis involves the deprotection of a pre-formed N-tosyl-2-azaspiro[3.3]heptane. This method, while effective, often uses reagents like sodium naphthalene and may present challenges for large-scale industrial applications.[5][10]

The following workflow illustrates a generalized cyclization approach for synthesizing substituted 2,6-diazaspiro[3.3]heptanes, a closely related and equally important scaffold.

G cluster_start Starting Materials cluster_reaction Reaction Sequence A Aldehyde Precursor (e.g., 1-benzyl-3-chloromethyl- azetidine-3-carbaldehyde) C Reductive Amination A->C B Primary Amine (R-NH2) B->C D Intermediate Amine C->D Formation of C-N bond E Base-Mediated Cyclization (e.g., t-BuOK) D->E F Final Product (Substituted Diazaspiro[3.3]heptane) E->F Intramolecular ring closure

Caption: Generalized workflow for the synthesis of diazaspiro[3.3]heptanes.[11]

Protocol: Deprotection Synthesis of 2-Azaspiro[3.3]heptane

This protocol provides a laboratory-scale method for obtaining the parent 2-azaspiro[3.3]heptane from its N-tosyl protected precursor.

Materials:

  • 2-Tosyl-2-azaspiro[3.3]heptane

  • 1,2-Dimethoxyethane (DME)

  • Sodium metal

  • Naphthalene

  • Deionized water

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Prepare Sodium Naphthalene Solution: In a separate flask under an inert atmosphere (e.g., argon or nitrogen), dissolve naphthalene in anhydrous DME. Add small pieces of sodium metal to the stirring solution. The solution will turn a deep green color as the sodium naphthalene radical anion forms.

  • Set up Reaction: Dissolve 2-tosyl-2-azaspiro[3.3]heptane (1.0 eq) in DME in a reaction flask equipped with a stir bar and an addition funnel. Cool the flask in an ice-water bath.

  • Deprotection: Add the freshly prepared sodium naphthalene solution dropwise to the cooled solution of the starting material until the green color persists.

  • Reaction Monitoring: Allow the mixture to react at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess sodium naphthalene by the slow addition of water.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure to remove the DME. The resulting residue is then purified by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the pure 2-azaspiro[3.3]heptane product.[10]

Physicochemical Properties and Bioisosteric Logic

The strategic value of the 2-azaspiro[3.3]heptane core lies in its ability to act as a bioisostere for piperidine and other saturated heterocycles, while simultaneously improving key drug-like properties.[1][5][12][13]

A Superior Bioisostere for Piperidine

The 2-azaspiro[3.3]heptane scaffold is widely regarded as a three-dimensional, rigidified analogue of piperidine.[1][2] Its rigid conformation minimizes the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity. The spirocyclic nature also presents substituents with well-defined spatial vectors, allowing for more precise and optimized interactions within a target's binding pocket.[3][4]

Caption: Bioisosteric relationship between flexible piperidine and the rigid 2-azaspiro[3.3]heptane core.

Modulation of Physicochemical Properties

Replacing a standard heterocycle with a 2-azaspiro[3.3]heptane moiety can have profound and often beneficial effects on a molecule's properties.

  • Lipophilicity (logD): Perhaps the most striking feature is the ability of this scaffold to lower lipophilicity (logD), even though it involves the net addition of a carbon atom. This counterintuitive effect is rationalized by an increase in the basicity (pKa) of the nitrogen atom.[14] The nitrogen in the four-membered azetidine ring is more basic than in a six-membered piperidine ring. At a physiological pH of 7.4, the more basic spirocycle is more extensively protonated, leading to a lower distribution coefficient (logD). However, it is crucial to note that this effect is observed for C-linked analogues; N-linked 2-azaspiro[3.3]heptanes typically show an expected increase in logD.[14]

  • Aqueous Solubility: The trend towards lower lipophilicity and increased polarity generally translates to higher aqueous solubility compared to cyclohexane or piperidine analogues.[4][6]

  • Metabolic Stability: The quaternary spiro-carbon and the strained ring system are less susceptible to metabolic attack by oxidative enzymes (e.g., Cytochrome P450s), which often target the carbons adjacent to the heteroatom in piperidines and morpholines.[1][2]

Property Comparison: Heterocycle Replacement[14]Parent HeterocycleAzaspiro[3.3]heptane AnalogueChange (Δ)Causality
Lipophilicity (logD7.4) Morpholine2-Oxa-6-azaspiro[3.3]heptane-1.2 Increased Basicity
Basicity (pKa) Morpholine2-Oxa-6-azaspiro[3.3]heptane+1.5 Ring Strain/Geometry
Lipophilicity (logD7.4) C-Linked PiperidineC-Linked 2-Azaspiro[3.3]heptane-0.2 to -1.1 Increased Basicity
Lipophilicity (logD7.4) N-Linked PiperidineN-Linked 2-Azaspiro[3.3]heptane+0.2 to +0.5 Addition of Carbon

Note: The values represent typical changes observed in medicinal chemistry contexts and can vary depending on the overall molecular structure.

Applications in Drug Discovery and Development

The theoretical advantages of the 2-azaspiro[3.3]heptane core have been translated into tangible successes in preclinical and clinical drug development across various therapeutic areas.

Case Studies
  • Fetal Hemoglobin (HbF) Inducers: In the search for treatments for β-thalassemia and sickle cell disease, a series of 2-azaspiro[3.3]heptane derivatives were designed and optimized as potent inducers of fetal hemoglobin. The rigid spirocyclic core was key to achieving a desirable pharmacological and safety profile, leading to a candidate that demonstrated a significant, dose-dependent increase in globin switching in vivo and was safer than the standard-of-care hydroxyurea.[15]

  • STAT3 Inhibitors: The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical target in oncology and immunology. Patent literature discloses novel 2-azaspiro[3.3]heptane derivatives as potent STAT3 inhibitors, highlighting the scaffold's utility in developing treatments for cancer.[16][17]

  • Local Anesthetics: In a compelling example of bioisosteric replacement, the piperidine fragment in the local anesthetic Bupivacaine was replaced with a 2-azaspiro[3.3]heptane-1-carboxylic acid. The resulting analogue not only retained but showed enhanced anesthetic activity with a longer duration of action.[1][2] A related oxa-azaspiro[3.5]nonane analogue also exhibited significantly lower toxicity and increased water solubility.[2]

  • Antibiotics: A scalable, two-step manufacturing process was developed for 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the potent anti-tuberculosis drug candidate TBI-223. This demonstrates the scaffold's relevance in addressing critical infectious diseases.[8]

2-Azaspiro[3.3]heptane Derivative ClassBiological Target / Therapeutic AreaReference
Isoxazole-substituted derivativesFetal Hemoglobin (γ-Globin) Induction / Sickle Cell Disease[15]
Fused heterocyclic derivativesSTAT3 Inhibition / Oncology[16][17]
Carboxylic acid derivativesVoltage-gated sodium channels / Anesthetics[1][2]
Fluoro-nitrophenyl derivativesAntibacterial / Tuberculosis[8]
Benzo[f][5][7][15]triazolo[4,3-a][5][7]diazepine derivativesV1a Receptor Antagonism / Neuropsychological Disorders[18]

Conclusion and Future Outlook

The 2-azaspiro[3.3]heptane core has firmly established itself as more than just a synthetic curiosity; it is a privileged scaffold that provides a tangible solution to many of the challenges faced in modern drug discovery. Its unique combination of conformational rigidity, favorable physicochemical properties, and proven utility as a piperidine bioisostere makes it an invaluable asset for optimizing lead compounds. By enabling a confident exploration of three-dimensional chemical space, it helps medicinal chemists design molecules with enhanced potency, selectivity, and drug-like characteristics.

As research continues, the development of new synthetic methodologies will undoubtedly expand the accessible chemical space around this core, allowing for the creation of even more diverse and highly functionalized derivatives.[4] The ongoing need to navigate a crowded intellectual property landscape will also drive the innovation of novel spiro[3.3]heptane motifs, including those with additional heteroatoms.[5] The 2-azaspiro[3.3]heptane framework and its relatives are poised to remain at the forefront of rational drug design, playing a critical role in the development of the next generation of therapeutics.

References

  • Stepanov, A. A., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-21. Available at: [Link]

  • Xiong, B., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. Available at: [Link]

  • (2024). WO2024182693A1 - 2-azaspiro[3.3]heptane derivatives as stat3 inhibitors for the treatment of cancer. Google Patents.
  • de Jong, J. C., et al. (2024). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Medicinal Chemistry. Available at: [Link]

  • Mykhailiuk, P. (2010). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. Available at: [Link]

  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. Available at: [Link]

  • Kirichok, A. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Available at: [Link]

  • Saha, A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1541-1546. Available at: [Link]

  • Saikia, U. P. (2022). RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]

  • Various. (2018). Drug Discovery Patents. Charles River Laboratories. Available at: [Link]

  • (2024). WO/2024/182693 - 2-AZASPIRO[3.3]HEPTANE DERIVATIVES AS STAT3 INHIBITORS FOR THE TREATMENT OF CANCER. WIPO Patentscope. Available at: [Link]

  • Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66-69. Available at: [Link]

  • (2012). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[16][16] heptane-2-carboxylic acid tert-butyl ester. Google Patents. Available at:

  • Degorce, S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Griggs, L., et al. (2021). Recent advances in the synthesis of heterocyclic spirocycles. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K. (2017). 1‐Substituted 2‐Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 56(38), 11499-11502. Available at: [Link]

  • de Jong, J. C., et al. (2024). 1-substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. Available at: [Link]

  • Yetra, S. R., et al. (2017). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules, 22(10), 1634. Available at: [Link]

  • Mykhailiuk, P. K. (2023). Bioisosteres of piperidine: a) common, 2-azaspiro[3.3]heptane; b) a new generation, 1-azaspiro[3.3]heptane (this study). ResearchGate. Available at: [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944-7. Available at: [Link]

  • Kirichok, A. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]

  • Burkhard, J. A., et al. (2011). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. ResearchGate. Available at: [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

  • Garai, B., et al. (2024). Synthesis of spirocyclic amino alcohols 11–14. ResearchGate. Available at: [Link]

  • Stepanov, A. A., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522-5. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available at: [Link]

  • (N.d.). 2-Azaspiro(3.3)heptane. PubChem. Available at: [Link]

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Methodological & Application

Application Notes and Protocols: Leveraging 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Drug Design

The landscape of medicinal chemistry is continually evolving, with a pronounced shift away from flat, aromatic structures towards molecules with greater three-dimensionality (3D). This "escape from flatland" is driven by the pursuit of compounds with improved physicochemical properties, enhanced target selectivity, and novel intellectual property.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement. Their rigid, well-defined geometries offer a unique way to orient substituents in three-dimensional space, enabling more precise interactions with biological targets.[1]

Among these valuable scaffolds, the 2-azaspiro[3.3]heptane core has emerged as a particularly interesting building block. It serves as a bioisosteric replacement for commonly used motifs like piperidine, offering the potential for improved metabolic stability and aqueous solubility.[2] This application note focuses on a specific derivative, 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane , a bifunctional building block poised for significant impact in drug discovery programs. The presence of a ketone provides a handle for further derivatization, while the phenylsulfonyl group modulates the electronic properties of the azetidine nitrogen and can participate in key interactions with protein targets.

This document will provide a comprehensive overview of the synthesis, properties, and strategic applications of 2-(phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane, complete with detailed protocols for its synthesis and use in library development and screening cascades.

Physicochemical Properties and Strategic Advantages

The incorporation of the 2-(phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane scaffold into a molecule imparts several desirable characteristics.

PropertyValue/CharacteristicSignificance in Drug Discovery
Molecular Formula C₁₂H₁₃NO₃S
Molecular Weight 251.31 g/mol Provides a good starting point for library synthesis without excessive molecular weight.
Physical Form SolidEasier to handle and weigh for reactions.[3]
Purity Typically >99%High purity is essential for reliable biological screening results.[3]
Storage Sealed in dry, 2-8°CStandard storage conditions for many chemical reagents.[3]
3D-Rich Scaffold The spirocyclic nature enforces a rigid, non-planar conformation.Can lead to improved binding affinity and selectivity by presenting substituents in a more defined spatial arrangement.
Bioisosteric Potential Can act as a mimic for piperidine and other cyclic amines.Allows for the exploration of novel chemical space and the potential to overcome liabilities associated with existing scaffolds.[2]
Metabolic Stability Spirocyclic systems can be more resistant to metabolic degradation compared to their monocyclic counterparts.May lead to improved pharmacokinetic profiles, such as longer half-life.
Synthetic Tractability The ketone and the azetidine nitrogen provide two points for diversification.Enables the rapid generation of compound libraries for screening.
Phenylsulfonyl Group Modulates the basicity of the nitrogen and can act as a hydrogen bond acceptor.Can be a key pharmacophoric element for target binding.

Synthesis of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane: A Detailed Protocol

The synthesis of 2-(phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane can be achieved from its Boc-protected precursor, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. The synthesis of this precursor has been reported through scalable routes.[4][5] The overall synthetic strategy involves a two-step process: Boc deprotection followed by N-sulfonylation.

Protocol 1: Synthesis of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane

Step 1: Boc Deprotection of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate

The tert-butyloxycarbonyl (Boc) group is a common amine protecting group that can be removed under acidic conditions.[6]

  • Reagents and Materials:

    • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)

    • Dichloromethane (DCM) or other suitable organic solvent

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

  • Procedure:

    • Dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add trifluoroacetic acid (5-10 eq) or a solution of HCl in an organic solvent to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, carefully quench the acid by adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-azaspiro[3.3]heptan-6-one salt. This is often used in the next step without further purification.

Step 2: N-Sulfonylation of 2-Azaspiro[3.3]heptan-6-one

The free amine is then reacted with benzenesulfonyl chloride to introduce the phenylsulfonyl group.

  • Reagents and Materials:

    • Crude 2-azaspiro[3.3]heptan-6-one salt from Step 1

    • Benzenesulfonyl chloride

    • Triethylamine (TEA) or another suitable base

    • Dichloromethane (DCM) or other suitable aprotic solvent

    • Water

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the crude 2-azaspiro[3.3]heptan-6-one salt in dichloromethane.

    • Add triethylamine (2-3 eq) to the solution to neutralize the salt and act as a base for the reaction.

    • Cool the mixture to 0 °C.

    • Slowly add benzenesulfonyl chloride (1.1-1.2 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane.

Application in Drug Discovery: A Strategic Workflow

The true value of 2-(phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane lies in its application as a versatile building block for the creation of diverse compound libraries for high-throughput screening (HTS) and subsequent hit-to-lead optimization.

G cluster_0 Cell Membrane cluster_1 Cytoplasm DDR1 DDR1 SHC1 SHC1 DDR1->SHC1 P GRB2 GRB2 SHC1->GRB2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Spirocyclic Inhibitor Inhibitor->DDR1 Inhibition

Sources

protocol for N-desulfonylation of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for N-Desulfonylation of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane

Affiliation: Advanced Synthesis Core, Discovery Chemistry Division

Abstract

The N-phenylsulfonyl group is a widely utilized protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions. However, its removal, a process known as N-desulfonylation, can present significant challenges, particularly in complex molecular architectures. This is especially true for substrates containing strained ring systems, such as the 2-azaspiro[3.3]heptane scaffold, a motif of increasing interest in medicinal chemistry.[1][2] This document provides a detailed guide for the N-desulfonylation of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane, offering two robust protocols utilizing samarium(II) iodide and magnesium metal. The causality behind experimental choices, potential challenges, and troubleshooting strategies are discussed to ensure successful execution by researchers in organic synthesis and drug development.

Introduction: The Challenge of N-Desulfonylation in Strained Systems

The removal of a sulfonyl group from a sulfonamide is a reductive process that cleaves the nitrogen-sulfur bond.[3][4] While numerous methods exist for this transformation, their application to sterically hindered or strained molecules requires careful consideration. The 2-azaspiro[3.3]heptane core, with its two fused four-membered rings, possesses significant ring strain, which can influence the reactivity of the molecule and the accessibility of the N-S bond.[5][6] Standard desulfonylation conditions might lead to undesired side reactions, such as ring-opening or decomposition. Therefore, the selection of a mild and efficient desulfonylation method is paramount.

This guide presents two validated protocols for the N-desulfonylation of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane, a key intermediate for the synthesis of novel spirocyclic compounds. The first protocol employs samarium(II) iodide (SmI₂), a powerful yet gentle single-electron transfer reagent.[7][8] The second protocol utilizes magnesium metal in methanol, a classic and cost-effective reductive system.[9][10]

Chemical Structures

Compound NameStructure
2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane
6-oxo-2-azaspiro[3.3]heptane (Product)

Protocol 1: Samarium(II) Iodide Mediated N-Desulfonylation

Samarium(II) iodide is a highly effective reagent for the reductive cleavage of a variety of functional groups, including sulfonamides.[7][11][12] Its utility stems from its ability to act as a potent single-electron donor under neutral and mild conditions, which is particularly advantageous for sensitive substrates. The proposed mechanism involves the transfer of two electrons from two equivalents of SmI₂ to the sulfonamide, leading to the cleavage of the N-S bond.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare 0.1 M SmI2 in THF prep_substrate Dissolve Substrate in THF add_smi2 Add SmI2 solution dropwise at 0 °C prep_substrate->add_smi2 stir Stir at room temperature add_smi2->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with sat. aq. K2CO3 monitor->quench extract Extract with EtOAc quench->extract wash Wash organic layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for SmI₂-mediated N-desulfonylation.

Materials and Reagents
ReagentGradeSupplier (Example)
2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane>95%In-house/Commercial
Samarium metal powder99.9%Sigma-Aldrich
1,2-Diiodoethane99%Acros Organics
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore
Saturated aqueous potassium carbonate (K₂CO₃)Reagent gradeFisher Scientific
Ethyl acetate (EtOAc)HPLC gradeVWR
Brine
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeJ.T.Baker
Silica gel60 Å, 230-400 meshSorbent Technologies
Step-by-Step Protocol
  • Preparation of 0.1 M Samarium(II) Iodide in THF:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add samarium powder (1.0 equiv).

    • Add anhydrous THF via syringe.

    • To this suspension, add a solution of 1,2-diiodoethane (1.0 equiv) in anhydrous THF dropwise.

    • The reaction is exothermic and the color of the solution will turn from colorless to a deep blue-green, indicating the formation of SmI₂. Stir for 2-4 hours at room temperature. The resulting solution should be used immediately.

  • N-Desulfonylation Reaction:

    • To a separate flame-dried round-bottom flask under an argon atmosphere, add 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane (1.0 equiv).

    • Dissolve the substrate in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared 0.1 M SmI₂ solution (4.0-6.0 equiv) dropwise via syringe until the deep blue-green color persists.

    • Remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Workup and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous potassium carbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford the desired 6-oxo-2-azaspiro[3.3]heptane.

Protocol 2: Magnesium-Mediated N-Desulfonylation

The use of magnesium metal in methanol is a well-established and economical method for the reductive cleavage of sulfonamides.[9][10] This method is particularly attractive for its operational simplicity and the ready availability of the reagents. The reaction is believed to proceed via a single-electron transfer from the magnesium surface to the sulfonamide.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Activate Mg turnings prep_substrate Dissolve Substrate in MeOH add_mg Add activated Mg turnings prep_substrate->add_mg sonicate Sonicate at room temperature add_mg->sonicate monitor Monitor by TLC/LC-MS sonicate->monitor filter_mg Filter off excess Mg monitor->filter_mg concentrate Concentrate in vacuo filter_mg->concentrate dissolve Dissolve residue in DCM concentrate->dissolve wash Wash with sat. aq. NaHCO3 dissolve->wash dry Dry over Na2SO4 wash->dry purify Purify by column chromatography dry->purify

Caption: Workflow for Mg-mediated N-desulfonylation.

Materials and Reagents
ReagentGradeSupplier (Example)
2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane>95%In-house/Commercial
Magnesium turnings99.8%Fisher Scientific
Anhydrous Methanol (MeOH)ACS gradeVWR
Dichloromethane (DCM)HPLC gradeEMD Millipore
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent gradeSigma-Aldrich
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeJ.T.Baker
Silica gel60 Å, 230-400 meshSorbent Technologies
Step-by-Step Protocol
  • Activation of Magnesium Turnings:

    • In a dry flask, briefly stir the magnesium turnings with a small amount of iodine or 1,2-dibromoethane in anhydrous ether until the color disappears.

    • Decant the ether and wash the magnesium turnings with fresh anhydrous ether, then dry under a stream of argon.

  • N-Desulfonylation Reaction:

    • To a round-bottom flask, add 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane (1.0 equiv) and anhydrous methanol.

    • Add the activated magnesium turnings (10-20 equiv).

    • Place the flask in an ultrasonic bath and sonicate at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup and Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove excess magnesium.

    • Rinse the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to obtain the desired 6-oxo-2-azaspiro[3.3]heptane.

Discussion and Troubleshooting

  • Choice of Method: The SmI₂ method is generally milder and may provide higher yields for sensitive substrates, but requires the preparation of the reagent. The magnesium method is more straightforward and cost-effective but may require longer reaction times and sonication.

  • Substrate Solubility: 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane should be fully dissolved before the addition of the reducing agent to ensure a homogeneous reaction.

  • Monitoring the Reaction: Close monitoring by TLC or LC-MS is crucial to avoid over-reduction or decomposition of the product.

  • Incomplete Reaction: If the reaction stalls, adding a fresh portion of the reducing agent may be necessary. For the magnesium-mediated reaction, ensuring the magnesium is well-activated is key.

  • Product Instability: The deprotected 6-oxo-2-azaspiro[3.3]heptane may be a primary amine and could be susceptible to degradation. It is advisable to use the product immediately in the next synthetic step or to protect it with a more labile protecting group if storage is required.

Conclusion

The N-desulfonylation of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane can be successfully achieved using either samarium(II) iodide or magnesium in methanol. The choice of the protocol will depend on the specific requirements of the synthesis, available resources, and the scale of the reaction. By following the detailed procedures and considering the provided insights, researchers can effectively deprotect this challenging substrate and access the valuable 6-oxo-2-azaspiro[3.3]heptane core for further synthetic elaborations.

References

  • Reductive desulfonylation - Wikipedia. Available at: [Link]

  • Reductive desulfonylation - Wikiwand. Available at: [Link]

  • Procopiou, P. A., et al. (2011). Samarium(II) iodide-mediated reactions applied to natural product total synthesis. Chemical Society Reviews, 40(11), 5161-5192. Available at: [Link]

  • Gao, W., et al. (2020). Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. Organic Letters, 22(15), 5945–5950. Available at: [Link]

  • Reductions with samarium(II) iodide - Wikipedia. Available at: [Link]

  • Nandi, P., et al. (2008). A NaH-promoted N-detosylation reaction of diverse p-toluenesulfonamides. Organic Letters, 10(23), 5449–5452. Available at: [Link]

  • Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. The Journal of Organic Chemistry, 59(7), 1602–1603. Available at: [Link]

  • Desulfonylation reactions - Academic Dictionaries and Encyclopedias. Available at: [Link]

  • Alonso, D. A., & Nájera, C. (2008). Desulfonylation Reactions. Organic Reactions, 1-468. Available at: [Link]

  • Vedejs, E., & Lin, S. (1994). Deprotection of Arenesulfonamides with Samarium iodide. The Journal of Organic Chemistry, 59(7), 1602-1603. Available at: [Link]

  • Denmark, S. E. (Ed.). (2008). Organic Reactions (Vol. 72). John Wiley & Sons. Available at: [Link]

  • Wang, T., et al. (2023). Functionalization of strained rings via nucleophilic catalysis. ChemRxiv. Available at: [Link]

  • Wang, T., et al. (2023). A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. JACS Au, 3(11), 3108–3118. Available at: [Link]

  • Alonso, D. A., et al. (2001). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 66(18), 6034–6042. Available at: [Link]

  • Feng, Z., et al. (2020). Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. Organic Letters, 22(15), 5945-5950. Available at: [Link]

  • Stepan, A. F., et al. (2012). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Journal of Organic Chemistry, 77(17), 7545–7550. Available at: [Link]

  • Li, X., et al. (2023). N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents in Synthesis of Amides, Esters, Thioesters, Phosphoramides, Phosphoesters, Glycosides, Sulfonamides, and Sulfonates. Chemistry – A European Journal, e202302486. Available at: [Link]

  • White, K. L., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1538–1544. Available at: [Link]

Sources

Application Note: Versatile Strategies for the Functionalization of the Ketone Moiety in 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-azaspiro[3.3]heptane framework has emerged as a critical scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly desirable for optimizing ligand-receptor interactions, often leading to improved potency and selectivity. This spirocyclic system is increasingly recognized as a valuable bioisostere for commonly used saturated heterocycles like piperidine.[1][2] The ketone at the C6 position of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane serves as a versatile synthetic handle, allowing for a wide array of chemical transformations. The N-phenylsulfonyl group not only protects the azetidine nitrogen but also influences the reactivity of the entire scaffold. This application note provides a comprehensive guide with detailed protocols for the functionalization of this key ketone, enabling researchers to generate diverse libraries of novel compounds for drug discovery and development.

Chapter 1: Reductive Modifications of the Carbonyl Group

The conversion of the C6 carbonyl to an alcohol or an amine represents a fundamental and powerful strategy to introduce new functional groups and stereocenters.

Reduction to the Corresponding Alcohol

The reduction of the ketone to a secondary alcohol introduces a hydroxyl group that can serve as a hydrogen bond donor or a point for further derivatization.

Protocol 1.1.1: Diastereoselective Reduction with Sodium Borohydride

This protocol describes a straightforward and efficient method for the reduction of the ketone to the corresponding alcohol. The approach from the less sterically hindered face of the cyclobutanone ring is generally favored.

Materials:

  • 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane (1.0 eq) in a mixture of DCM and MeOH (4:1 v/v) at 0 °C (ice bath).

  • Add sodium borohydride (1.5 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-(phenylsulfonyl)-2-azaspiro[3.3]heptan-6-ol.

Expertise & Experience: The use of a protic solvent like methanol accelerates the reduction by activating the borohydride. However, it's added as a co-solvent with DCM to maintain good solubility of the starting material. Portion-wise addition of NaBH₄ at low temperature controls the reaction rate and minimizes potential side reactions.

G start 2-(Phenylsulfonyl)-6-oxo- 2-azaspiro[3.3]heptane reagents 1. NaBH4, DCM/MeOH, 0 °C 2. Sat. aq. NH4Cl (quench) start->reagents Reduction workup Extraction with DCM reagents->workup purification Silica Gel Chromatography workup->purification product 2-(Phenylsulfonyl)-2-azaspiro[3.3]heptan-6-ol purification->product G cluster_ylide Ylide Formation cluster_wittig Wittig Reaction ylide_start Ph3P+CH3 Br- base KOtBu, THF ylide_start->base ylide [Ph3P=CH2] base->ylide ketone 2-(Phenylsulfonyl)-6-oxo- 2-azaspiro[3.3]heptane ylide->ketone oxaphosphetane Oxaphosphetane Intermediate ketone->oxaphosphetane product 6-Methylene-2-(phenylsulfonyl)- 2-azaspiro[3.3]heptane oxaphosphetane->product byproduct Ph3P=O oxaphosphetane->byproduct G ketone 2-(Phenylsulfonyl)-6-oxo- 2-azaspiro[3.3]heptane reagent m-CPBA, DCM ketone->reagent Nucleophilic Attack criegee Criegee Intermediate reagent->criegee Formation product Spirocyclic Lactone criegee->product Migratory Insertion of Oxygen

Sources

Scale-Up Synthesis of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive and scalable protocol for the synthesis of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane, a valuable building block in medicinal chemistry and drug discovery. The azaspiro[3.3]heptane scaffold is a key bioisostere for piperidine, offering improved physicochemical properties such as increased lipophilicity and metabolic stability in drug candidates.[1] This document outlines a robust, three-stage synthetic route amenable to scale-up, starting from readily available precursors. The protocols provided have been developed with a focus on safety, efficiency, and scalability, making them suitable for researchers in both academic and industrial settings.

Synthetic Strategy Overview

The synthesis of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane is achieved through a three-step sequence, designed for optimal yield and purity on a larger scale. The overall workflow is depicted below:

Synthetic_Workflow cluster_0 Stage 1: Synthesis of N-Boc Protected Intermediate cluster_1 Stage 2: Deprotection cluster_2 Stage 3: N-Sulfonylation Start Starting Materials Intermediate tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Start->Intermediate [2+2] Cycloaddition & Oxidation Deprotected 2-Azaspiro[3.3]heptan-6-one Intermediate->Deprotected Acidic Hydrolysis Final_Product 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane Deprotected->Final_Product Benzenesulfonyl chloride, Base

Figure 1: Overall synthetic workflow for 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane.

The synthesis commences with the construction of the N-Boc protected intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This is followed by the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the free amine, 2-azaspiro[3.3]heptan-6-one. The final step involves the N-sulfonylation of the secondary amine with benzenesulfonyl chloride to afford the target compound.

Stage 1: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Two efficient and scalable synthetic routes to the key intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, have been previously reported.[2][3] The following protocol is a robust method suitable for multigram synthesis.[3]

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Starting Material from Patent CN102442934A(Varies)(As per patent)(As per patent)
Di-tert-butyl dicarbonate (Boc)₂O218.25(As per patent)(As per patent)
Oxidizing Agent (e.g., Dess-Martin periodinane)424.14(As per patent)(As per patent)
Dichloromethane (DCM)84.93(Solvent)-
Sodium Bicarbonate (aq. solution)84.01(For workup)-
Brine-(For workup)-
Anhydrous Magnesium Sulfate120.37(For drying)-

Procedure:

  • The synthesis begins with the appropriate starting material as outlined in Chinese patent CN102442934A, which describes a multi-step route to a precursor of the target intermediate.[4]

  • The precursor amine is protected with di-tert-butyl dicarbonate ((Boc)₂O) in a suitable solvent such as dichloromethane (DCM) to yield the N-Boc protected alcohol.

  • The alcohol is then oxidized to the corresponding ketone using an appropriate oxidizing agent. For scale-up, Dess-Martin periodinane is a viable but potentially hazardous option; alternative oxidation methods should be considered and evaluated for safety and scalability.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a solid.

Characterization Data for tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate:

  • Molecular Formula: C₁₁H₁₇NO₃[5]

  • Molecular Weight: 211.26 g/mol [5][6]

  • Appearance: Solid

  • ¹H NMR: Spectral data is available for confirmation of structure.[7]

Stage 2: Deprotection of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

The removal of the Boc protecting group is achieved under acidic conditions to yield the hydrochloride salt of 2-azaspiro[3.3]heptan-6-one.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate211.2610.0 g0.0473 mol
Hydrochloric Acid (4 M in 1,4-Dioxane)36.4650 mL0.2 mol
Diethyl Ether74.12(For precipitation)-

Procedure:

  • To a stirred solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate), add a solution of 4 M HCl in 1,4-dioxane at 0 °C.

  • The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue is triturated with diethyl ether to precipitate the hydrochloride salt of 2-azaspiro[3.3]heptan-6-one.

  • The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the desired product.

Stage 3: N-Sulfonylation of 2-Azaspiro[3.3]heptan-6-one

The final step is the sulfonylation of the deprotected amine with benzenesulfonyl chloride in the presence of a base.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)
2-Azaspiro[3.3]heptan-6-one hydrochloride147.617.0 g0.0474 mol
Benzenesulfonyl chloride176.628.37 g0.0474 mol
Triethylamine (TEA)101.1914.4 g (20 mL)0.142 mol
Dichloromethane (DCM)84.93150 mL-
Water18.02(For workup)-
Brine-(For workup)-
Anhydrous Sodium Sulfate142.04(For drying)-

Procedure:

  • To a suspension of 2-azaspiro[3.3]heptan-6-one hydrochloride in dichloromethane (DCM) at 0 °C, add triethylamine (TEA).

  • Stir the mixture for 15-20 minutes at 0 °C.

  • Add benzenesulfonyl chloride dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford 2-(phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane as a solid.

Characterization Data for 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane:

  • CAS Number: 1363381-24-1[8]

  • Molecular Formula: C₁₂H₁₃NO₃S[8]

  • Molecular Weight: 251.31 g/mol [8]

  • Appearance: Solid

  • Purity: Typically >99%

  • Storage: Sealed in a dry environment at 2-8 °C

Process Safety and Hazard Analysis

Scaling up chemical syntheses requires a thorough understanding of the potential hazards associated with the reagents and reaction conditions.

Benzenesulfonyl Chloride:

  • Hazards: Corrosive and causes severe skin burns and eye damage.[9][10][11] It is harmful if swallowed or inhaled and may cause allergic skin reactions or asthma-like symptoms.[10][11] It reacts exothermically with water, releasing hydrochloric acid.[9]

  • Handling: Always handle benzenesulfonyl chloride in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][12]

  • Storage: Store in a cool, dry, and well-ventilated area away from moisture, strong bases, and oxidizing agents.[9][12] Keep containers tightly sealed.[9]

  • Spills: In case of a spill, absorb with an inert material and neutralize before disposal according to local regulations.[9] Emergency eyewash stations and safety showers should be readily accessible.[9]

General Considerations:

  • The use of large quantities of flammable organic solvents necessitates working in a well-ventilated area, away from ignition sources, and with appropriate fire suppression equipment readily available.

  • Exothermic reactions should be carefully controlled, especially during scale-up, by using appropriate cooling baths and monitoring the internal reaction temperature.

  • All waste materials should be disposed of in accordance with institutional and local environmental regulations.

References

  • Safe Handling and Storage of Benzenesulfonyl Chloride. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2009). Organic Letters, 11(16), 3523–3525.
  • Benzenesulfonyl Chloride Safety Data Sheet. (2025, January 15). TCI Chemicals.
  • BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. (2019, May 3). Loba Chemie.
  • Benzene Sulphonyl Chloride CAS No 98-09-9 MATERIAL SAFETY D
  • Benzenesulfonyl chloride - Safety Data Sheet. (2025, September 27). ChemicalBook.
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2009).
  • Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy).
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023).
  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1.
  • 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane. Sigma-Aldrich.
  • Synthesis method of 6-oxo-2-azaspiro[12][12] heptane-2-carboxylic acid tert-butyl ester. (2012). Google Patents (CN102442934A).

  • Synthesis and Properties of 2-Oxa-6-azaspiro[3.
  • tert-butyl 6-oxo-2-azaspiro[3.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
  • Modular, Scalable Synthesis of 1-Aza[3.3]heptanes. (2023).
  • 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane. Sigma-Aldrich.
  • 2-Azaspiro(3.3)heptane. PubChem.
  • tert-Butyl Esters. Organic Chemistry Portal.
  • tert-butyl 6-oxo-2-azaspiro[3.
  • tert-Butyl 6-oxo-2-azaspiro(3.3)
  • 3-(Benzenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane. PubChem.
  • tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - Safety Data Sheet. (2025, August 9). ChemicalBook.
  • 2-((Benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid. ChemScene.

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Application Notes and Protocols: 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of sp³-Rich Scaffolds in Drug Discovery

In the contemporary landscape of medicinal chemistry, there is a discernible shift away from flat, aromatic structures towards more three-dimensional, sp³-rich molecular architectures.[1] This evolution is driven by the need to engage with complex biological targets and to access novel chemical space. Within this paradigm, azaspiro[3.3]heptanes have emerged as a particularly promising class of building blocks.[2][3][4] Their rigid, spirocyclic framework offers a well-defined spatial arrangement of substituents, which can lead to improved target selectivity.[3][5] Furthermore, azaspiro[3.3]heptanes have been shown to often confer favorable physicochemical properties, such as enhanced aqueous solubility and metabolic stability, when compared to more traditional saturated heterocycles like piperidines and morpholines.[2][4][6]

This document provides detailed application notes and protocols for 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane , a versatile synthetic intermediate designed for the elaboration of novel azaspiro[3.3]heptane-containing compounds for drug discovery programs.

The Strategic Role of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane

The subject of these notes, 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane, is not typically an endpoint in drug discovery but rather a highly valuable and strategically designed starting material. Its utility is derived from the two key functional groups present in its structure:

  • The Phenylsulfonyl Group: This moiety serves as a robust protecting group for the azetidine nitrogen. Its electron-withdrawing nature deactivates the nitrogen, preventing it from undergoing undesired side reactions during the functionalization of other parts of the molecule. It can be removed under specific conditions to allow for late-stage N-functionalization of the azetidine ring.

  • The Oxo (Ketone) Group: The ketone at the 6-position is a versatile chemical handle. It provides a reactive site for a wide array of chemical transformations, enabling the introduction of diverse substituents and the exploration of a broad range of chemical space around the spirocyclic core.

The combination of a protected nitrogen and a reactive ketone makes this compound an ideal starting point for the synthesis of compound libraries for screening in various therapeutic areas.

Physicochemical Properties of the Azaspiro[3.3]heptane Scaffold

The incorporation of the azaspiro[3.3]heptane core can have a significant and often beneficial impact on the physicochemical properties of a molecule. Below is a comparative table highlighting some of these properties relative to commonly used saturated heterocycles.

PropertyPiperidine/PiperazineMorpholineAzaspiro[3.3]heptaneRationale for Improvement
Aqueous Solubility ModerateGoodGenerally HigherThe rigid, non-planar structure can disrupt crystal packing and lead to better solvation.[2][4]
Lipophilicity (logD) VariableLowCan be LowerThe introduction of a spirocyclic center can, in some cases, counterintuitively lower the logD, potentially by increasing basicity.[6]
Metabolic Stability VariableGenerally GoodOften ImprovedThe spirocyclic nature can block sites of metabolism that would be accessible in more flexible ring systems.[2][4]
3-Dimensionality (Fsp³) HighHighVery HighThe spirocyclic core inherently possesses a high fraction of sp³-hybridized carbons, a desirable trait in modern drug discovery.[1]

Synthetic Pathways and Diversification Strategies

The primary utility of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane lies in its potential for diversification. The following diagram illustrates the key synthetic transformations that can be performed on this building block.

G cluster_1 Nitrogen Functionalization main 2-(Phenylsulfonyl)-6-oxo- 2-azaspiro[3.3]heptane reductive_amination Reductive Amination (e.g., NaBH(OAc)3, R-NH2) main->reductive_amination wittig Wittig Reaction (e.g., Ph3P=CHR) main->wittig grignard Grignard Addition (e.g., R-MgBr) main->grignard deprotection Deprotection (e.g., Mg, MeOH or SmI2) reductive_amination->deprotection wittig->deprotection grignard->deprotection n_alkylation N-Alkylation / Acylation (e.g., R-X, K2CO3 or R-COCl, Et3N) deprotection->n_alkylation

Caption: Diversification pathways for 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane.

Experimental Protocols

The following protocols are provided as examples of how to utilize 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane to generate novel derivatives. These are general procedures and may require optimization for specific substrates.

Protocol 1: Reductive Amination of the Ketone

This protocol describes the introduction of an amine substituent at the 6-position via reductive amination.

Objective: To synthesize a library of 6-amino-2-(phenylsulfonyl)-2-azaspiro[3.3]heptane derivatives.

Materials:

  • 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane

  • Primary or secondary amine of choice (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a stirred solution of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The reaction may effervesce.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-2-(phenylsulfonyl)-2-azaspiro[3.3]heptane derivative.

Rationale: This one-pot procedure is a mild and efficient method for forming C-N bonds. The use of NaBH(OAc)₃ as the reducing agent is advantageous as it is selective for the iminium ion in the presence of the ketone starting material.

Protocol 2: Deprotection of the Phenylsulfonyl Group

This protocol details the removal of the phenylsulfonyl protecting group to liberate the azetidine nitrogen for further functionalization.

Objective: To synthesize 6-substituted-2-azaspiro[3.3]heptanes.

Materials:

  • 6-substituted-2-(phenylsulfonyl)-2-azaspiro[3.3]heptane (from Protocol 1 or other methods)

  • Magnesium turnings

  • Methanol (anhydrous)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet

Procedure:

  • To a suspension of magnesium turnings (10 eq) in anhydrous methanol under a nitrogen atmosphere, add the 6-substituted-2-(phenylsulfonyl)-2-azaspiro[3.3]heptane (1.0 eq).

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter off the excess magnesium.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between DCM and saturated aqueous NH₄Cl solution.

  • Separate the aqueous layer and extract with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product. Further purification may be performed if necessary.

Rationale: Reductive cleavage using magnesium in methanol is a common and effective method for the removal of phenylsulfonyl protecting groups from non-aromatic amines.

Protocol 3: N-Functionalization of the Deprotected Azetidine

This protocol describes the alkylation of the free azetidine nitrogen.

Objective: To synthesize N-substituted-6-amino-2-azaspiro[3.3]heptane derivatives.

Materials:

  • 6-substituted-2-azaspiro[3.3]heptane (from Protocol 2)

  • Alkyl halide or acyl chloride of choice (e.g., methyl iodide, acetyl chloride)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base

  • Acetonitrile (ACN) or Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure for N-Alkylation:

  • To a solution of the 6-substituted-2-azaspiro[3.3]heptane (1.0 eq) in anhydrous ACN, add K₂CO₃ (2.0 eq) and the desired alkyl halide (1.2 eq).

  • Stir the mixture at room temperature or heat as necessary (e.g., 50-60 °C) for 4-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, filter off the base and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired N-alkylated product.

Procedure for N-Acylation:

  • To a solution of the 6-substituted-2-azaspiro[3.3]heptane (1.0 eq) in anhydrous DCM at 0 °C, add Et₃N (1.5 eq).

  • Slowly add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Rationale: These are standard and high-yielding procedures for the functionalization of secondary amines, allowing for the introduction of a wide variety of substituents on the azetidine nitrogen.

Conclusion

2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane is a valuable and versatile building block for medicinal chemistry. Its pre-protected nitrogen and reactive ketone handle allow for the systematic and efficient synthesis of diverse libraries of sp³-rich compounds. The protocols outlined in this document provide a foundation for researchers to explore the chemical space around the azaspiro[3.3]heptane scaffold, which has demonstrated potential for improving the drug-like properties of new chemical entities.

References

  • AiFChem. (2026, January 15). Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds. AiFChem.
  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69.
  • (2025). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.
  • (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Dandapani, S., et al. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC.
  • Carreira, E. M., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944–1947.
  • (2025). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
  • (2016). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. figshare.
  • Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • (2025). Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy).
  • Sigma-Aldrich. (n.d.). 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane.
  • van der Haas, R. N. S., et al. (n.d.). Synthesis of 2-Oxa-6-azaspiro[3.
  • Sigma-Aldrich. (n.d.). 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane.
  • (2025). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • Wallace, M. J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1533–1538.
  • (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.

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Application Notes & Protocols: High-Throughput Screening Assays for 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Azaspiro[3.3]heptane Scaffolds in Drug Discovery

The quest for novel chemical entities with improved pharmacological profiles is a cornerstone of modern drug discovery. The 2-(phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane scaffold represents a promising, rigid three-dimensional structure that has garnered interest as a potential bioisostere for the ubiquitous piperidine ring.[1] Its constrained conformation can offer enhanced selectivity and metabolic stability for target proteins. Analogs of this core structure present a unique opportunity to explore new chemical space and identify potent modulators of various biological targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to interrogate a library of 2-(phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane analogs. Given the novelty of this chemical series, we will explore a multi-pronged screening strategy targeting key classes of drug targets: enzymes and protein-protein interactions (PPIs). Additionally, we will cover essential cell-based assays to evaluate the cellular activity and potential cytotoxicity of hit compounds.

Section 1: Biochemical Assays for Primary Screening

Biochemical assays are fundamental in HTS campaigns as they provide a direct measure of a compound's effect on a purified biological target, such as an enzyme or a protein complex.[2][3] These assays are typically robust, scalable, and amenable to automation.[4]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Enzyme Inhibition

Principle: TR-FRET is a powerful technology that combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET) to study molecular interactions.[5][6] It relies on the transfer of energy from a long-lifetime lanthanide donor fluorophore to a suitable acceptor fluorophore when they are in close proximity.[7][8] This technique offers a high signal-to-noise ratio by minimizing background fluorescence.[9] For an enzyme assay, a substrate is labeled with one fluorophore, and an antibody that recognizes the product is labeled with the other. Enzyme activity leads to product formation, bringing the donor and acceptor into proximity and generating a FRET signal.

Workflow Diagram:

TR_FRET_Enzyme_Inhibition cluster_inhibition Inhibition cluster_activity Activity (No Inhibition) Enzyme_Inh Enzyme Substrate_Inh Labeled Substrate (Donor) Analog_Inh Analog Analog_Inh->Enzyme_Inh Binds Product_Inh No Product Antibody_Inh Labeled Antibody (Acceptor) No_FRET No FRET Signal Enzyme_InhSubstrate_Inh Enzyme_InhSubstrate_Inh Enzyme_Act Enzyme Substrate_Act Labeled Substrate (Donor) Enzyme_Act->Substrate_Act Cleaves Product_Act Labeled Product Substrate_Act->Product_Act Antibody_Act Labeled Antibody (Acceptor) Product_Act->Antibody_Act Binds FRET FRET Signal Antibody_Act->FRET

Caption: TR-FRET assay principle for enzyme inhibition.

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100).

    • Dilute the target enzyme to the desired concentration in assay buffer.

    • Dilute the fluorophore-labeled substrate and the acceptor-labeled antibody in assay buffer.

    • Prepare a serial dilution of the 2-(phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane analogs in 100% DMSO.

  • Assay Procedure (384-well format):

    • Add 50 nL of the compound dilutions to the wells of a low-volume 384-well plate.

    • Add 5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding 5 µL of the labeled substrate solution.

    • Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the enzyme.

    • Stop the reaction and detect the product by adding 10 µL of the acceptor-labeled antibody solution.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to positive (no enzyme) and negative (DMSO vehicle) controls.

    • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]

Data Summary Table:

ParameterRecommended Value
Plate Format384-well, low-volume
Final Assay Volume20 µL
Compound Concentration10-point, 1:3 serial dilution
Enzyme ConcentrationDetermined by titration (e.g., EC80)
Substrate ConcentrationAt or below Km
ReadoutTR-FRET ratio
Fluorescence Polarization (FP) Assay for Protein-Protein Interaction (PPI) Inhibition

Principle: Fluorescence polarization (FP) is a technique used to monitor molecular interactions in solution.[11][12] It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light.[13][14] When the tracer binds to a larger protein, its rotation slows down, resulting in a higher degree of polarization.[15] This change in polarization can be used to screen for inhibitors that disrupt the binding of the tracer to its protein partner.[16]

Workflow Diagram:

FP_PPI_Inhibition cluster_inhibition Inhibition cluster_binding Binding (No Inhibition) Protein_Inh Protein A Tracer_Inh Fluorescent Tracer (Labeled Protein B) Low_FP Low FP Signal (Rapid Tumbling) Tracer_Inh->Low_FP Analog_Inh Analog Analog_Inh->Protein_Inh Binds Protein_Bind Protein A Tracer_Bind Fluorescent Tracer (Labeled Protein B) Protein_Bind->Tracer_Bind Binds Complex Protein A-Tracer Complex Tracer_Bind->Complex High_FP High FP Signal (Slow Tumbling) Complex->High_FP

Caption: FP assay principle for PPI inhibition.

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., PBS, pH 7.4, 0.01% Tween-20).

    • Dilute the target protein (Protein A) and the fluorescently labeled binding partner (Tracer) to their optimal concentrations in the assay buffer.

    • Prepare a serial dilution of the 2-(phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane analogs in 100% DMSO.

  • Assay Procedure (384-well format):

    • Add 50 nL of the compound dilutions to the wells of a black, low-volume 384-well plate.

    • Add 10 µL of the Protein A solution to each well.

    • Add 10 µL of the Tracer solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an FP-capable plate reader, measuring the parallel and perpendicular fluorescence emission.

    • The instrument software will calculate the millipolarization (mP) values.

    • Normalize the data to positive (no Protein A) and negative (DMSO vehicle) controls.

    • Plot the normalized response against the compound concentration and determine the IC50 value.

Data Summary Table:

ParameterRecommended Value
Plate Format384-well, black
Final Assay Volume20 µL
Compound Concentration10-point, 1:3 serial dilution
Protein A ConcentrationDetermined by titration
Tracer Concentration~1-5 nM
ReadoutMillipolarization (mP)
AlphaLISA Assay for Protein-Protein Interaction (PPI) Inhibition

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions.[17] The assay utilizes two types of beads: Donor beads that contain a photosensitizer and Acceptor beads that contain a chemiluminescent substrate.[18] When a biological interaction brings the beads into close proximity (within 200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent reaction that emits light at 615 nm.[19][20] Inhibitors of the PPI will prevent this proximity, leading to a decrease in the AlphaLISA signal.

Workflow Diagram:

AlphaLISA_PPI_Inhibition cluster_inhibition Inhibition cluster_binding Binding (No Inhibition) Protein_A_Inh Biotinylated Protein A Donor_Bead_Inh Donor Bead Protein_A_Inh->Donor_Bead_Inh Binds Protein_B_Inh Tagged Protein B Acceptor_Bead_Inh Acceptor Bead Protein_B_Inh->Acceptor_Bead_Inh Binds Analog_Inh Analog Analog_Inh->Protein_A_Inh Binds No_Signal No Light Emission Protein_A_Bind Biotinylated Protein A Protein_B_Bind Tagged Protein B Protein_A_Bind->Protein_B_Bind Binds Complex_Bind Protein A-B Complex Protein_B_Bind->Complex_Bind Donor_Bead_Bind Donor Bead Complex_Bind->Donor_Bead_Bind Binds Acceptor_Bead_Bind Acceptor Bead Complex_Bind->Acceptor_Bead_Bind Binds Signal Light Emission (615 nm) Donor_Bead_Bind->Signal

Caption: AlphaLISA assay principle for PPI inhibition.

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., AlphaLISA immunoassay buffer).

    • Biotinylate Protein A and conjugate Protein B with an appropriate tag (e.g., FLAG, HA).

    • Dilute the biotinylated Protein A and tagged Protein B in assay buffer.

    • Prepare a mixture of streptavidin-coated Donor beads and anti-tag Acceptor beads in the assay buffer.

    • Prepare a serial dilution of the 2-(phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane analogs in 100% DMSO.

  • Assay Procedure (384-well format):

    • Add 50 nL of the compound dilutions to the wells of a white 384-well plate.

    • Add 5 µL of the biotinylated Protein A and 5 µL of the tagged Protein B to each well.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of the Donor/Acceptor bead mixture.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaLISA-compatible plate reader.

    • Normalize the data to positive (no inhibitor) and negative (no protein) controls.

    • Plot the normalized response against the compound concentration and determine the IC50 value.

Data Summary Table:

ParameterRecommended Value
Plate Format384-well, white
Final Assay Volume20 µL
Compound Concentration10-point, 1:3 serial dilution
Protein ConcentrationsDetermined by titration
Bead ConcentrationAs per manufacturer's recommendation
ReadoutChemiluminescent signal

Section 2: Cell-Based Assays for Secondary Screening and Hit Validation

Cell-based assays are crucial for validating hits from primary biochemical screens as they provide data on a compound's activity in a more physiologically relevant context.[21][22] These assays can assess cell permeability, target engagement in a cellular environment, and potential off-target effects.[23][24]

Luciferase Reporter Gene Assay for Pathway Modulation

Principle: Luciferase reporter gene assays are widely used to study gene expression and signal transduction pathways.[25][26] A reporter construct is created where the expression of the luciferase gene is controlled by a promoter containing response elements for a specific transcription factor.[27] When the signaling pathway of interest is activated, the transcription factor drives the expression of luciferase, which can be measured by adding a substrate and detecting the resulting luminescence.[28] Compounds that modulate the pathway will alter the luciferase signal.

Workflow Diagram:

Luciferase_Assay Stimulus Pathway Stimulus Cell Engineered Cell (Luciferase Reporter) Stimulus->Cell Signaling Signaling Cascade Cell->Signaling Transcription Transcription Factor Activation Signaling->Transcription Luciferase_Exp Luciferase Expression Transcription->Luciferase_Exp Substrate Luciferin Substrate Luciferase_Exp->Substrate Catalyzes Luminescence Luminescence Signal Substrate->Luminescence Analog Analog Analog->Signaling Inhibits/Activates

Caption: Luciferase reporter assay workflow.

Protocol:

  • Cell Culture and Plating:

    • Culture a stable cell line expressing the luciferase reporter construct under standard conditions.

    • Seed the cells into a white, clear-bottom 384-well plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Add 50 nL of the serially diluted 2-(phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane analogs to the cell plates.

    • Incubate for 1-2 hours.

    • Add the appropriate stimulus to activate the signaling pathway of interest.

    • Incubate for an optimized period (e.g., 6-24 hours) to allow for luciferase expression.

  • Lysis and Luminescence Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well, which lyses the cells and contains the luciferin substrate.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate-based luminometer.

    • Normalize the data to stimulated (positive control) and unstimulated (negative control) wells.

    • Determine the IC50 or EC50 values from the dose-response curves.

Data Summary Table:

ParameterRecommended Value
Plate Format384-well, white, clear-bottom
Cell Seeding DensityOptimized for cell line
Compound Incubation1-2 hours pre-stimulation
Stimulation Incubation6-24 hours
ReadoutLuminescence
Cell Viability Assay for Cytotoxicity Profiling

Principle: It is essential to assess the cytotoxicity of hit compounds to eliminate those that nonspecifically kill cells. ATP-based luminescent assays, such as CellTiter-Glo®, are a common method for determining the number of viable cells in culture.[23] The assay reagent lyses the cells and provides the substrate for luciferase, which generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

Workflow Diagram:

Cell_Viability_Assay cluster_viable Viable Cells cluster_nonviable Non-Viable Cells (Cytotoxicity) Viable_Cell Viable Cell ATP_High High ATP Viable_Cell->ATP_High Reagent_Viable Lysis/Luciferase Reagent ATP_High->Reagent_Viable Reacts with Signal_High High Luminescence Reagent_Viable->Signal_High NonViable_Cell Non-Viable Cell ATP_Low Low ATP NonViable_Cell->ATP_Low Reagent_NonViable Lysis/Luciferase Reagent ATP_Low->Reagent_NonViable Reacts with Signal_Low Low Luminescence Reagent_NonViable->Signal_Low

Caption: Principle of ATP-based cell viability assay.

Protocol:

  • Cell Culture and Plating:

    • Seed cells into a white, clear-bottom 384-well plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Add 50 nL of the serially diluted 2-(phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane analogs to the cell plates.

    • Incubate for a period relevant to the primary assays (e.g., 24-72 hours).

  • Luminescence Detection:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate-based luminometer.

    • Normalize the data to vehicle-treated (100% viability) and no-cell (0% viability) controls.

    • Determine the CC50 (cytotoxic concentration 50%) from the dose-response curves.

Data Summary Table:

ParameterRecommended Value
Plate Format384-well, white, clear-bottom
Cell Seeding DensityOptimized for cell line
Compound Incubation24-72 hours
ReadoutLuminescence

Conclusion

The 2-(phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane scaffold offers an exciting starting point for the discovery of novel therapeutics. The successful identification of lead compounds from a library of its analogs hinges on a well-designed HTS cascade. By employing a combination of robust biochemical assays such as TR-FRET, FP, and AlphaLISA for primary screening, followed by physiologically relevant cell-based reporter and viability assays for hit validation, researchers can efficiently identify and prioritize compounds for further development. This integrated approach ensures a high degree of confidence in the generated data and paves the way for the discovery of the next generation of therapeutics.

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Application Note: 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane as a Versatile Scaffold for Piperidine Bioisosterism in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flatland in Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, ranking as the third most frequently used ring structure in pharmaceuticals.[1] Its prevalence, however, presents challenges related to metabolic instability, particularly through cytochrome P450-mediated oxidation, and can sometimes confer undesirable pharmacokinetic properties. Bioisosterism, the strategic replacement of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic profiles, offers a powerful solution.[2][3]

In recent years, the focus on increasing the three-dimensional (3D) complexity of drug candidates has led to the exploration of novel saturated scaffolds.[4] Strained spirocyclic systems, particularly azaspiro[3.3]heptanes, have emerged as exceptional bioisosteres for the piperidine ring.[5][6] These scaffolds offer a rigid, sp³-rich architecture that provides predictable, orthogonal exit vectors for substituents, enabling precise spatial arrangement and improved interactions with biological targets.[4][5]

This application note provides a detailed guide for researchers on the use of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane , a highly versatile building block for accessing novel chemical space. We will explore the rationale behind its use, provide detailed protocols for its synthesis and functionalization, and discuss its advantages as a superior alternative to traditional piperidine moieties.

The Strategic Advantage of the Azaspiro[3.3]heptane Core

The value of the 2-azaspiro[3.3]heptane scaffold lies in its unique combination of rigidity, 3D geometry, and improved physicochemical properties compared to its piperidine counterpart.

  • Enhanced Drug-like Properties: Heteroatom-substituted spiro[3.3]heptanes generally exhibit higher aqueous solubility and a trend towards greater metabolic stability when compared to analogous cyclohexane or piperidine systems.[5] This is attributed to the increased sp³ character and reduced lipophilicity, which can help mitigate issues like poor absorption or high metabolic clearance.[7]

  • Conformational Rigidity and Precise Vector Control: Unlike the flexible chair-boat conformations of piperidine, the spiro[3.3]heptane core is rigid. This rigidity, stemming from its two fused four-membered rings, locks substituents into well-defined spatial orientations.[5] This allows medicinal chemists to precisely control the exit vectors of functional groups, optimizing interactions within a target's binding pocket.[4]

  • Exploration of Novel Chemical Space: Replacing a common motif like piperidine with a novel bioisostere can lead to the discovery of compounds with new structure-activity relationships (SAR) and provides an opportunity to secure novel intellectual property.[3][8]

The subject of this guide, 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane , is particularly useful due to its bifunctional nature, which allows for selective and orthogonal derivatization.

  • The Phenylsulfonyl Group: This group serves as a robust protecting group for the azetidine nitrogen, rendering it stable to a wide range of reaction conditions. It can be cleanly removed later in the synthesis to allow for N-functionalization.

  • The 6-Oxo Group: The ketone at the C6 position is a versatile synthetic handle, enabling a multitude of chemical transformations such as reductive amination, olefination, and reduction to an alcohol, thereby providing a key point for introducing molecular diversity.[9][10]

G cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement cluster_2 Advantages piperidine Piperidine (Flexible, Prone to Oxidation) azaspiro 2-Azaspiro[3.3]heptane Core (Rigid, Improved Solubility & Stability) piperidine->azaspiro Bioisosteric Replacement adv1 Increased 3D Character azaspiro->adv1 adv2 Metabolic Stability azaspiro->adv2 adv3 Novel IP Space azaspiro->adv3 adv4 Precise Vector Control azaspiro->adv4

Figure 1: Conceptual workflow of bioisosteric replacement.

Comparative Physicochemical Properties

The shift from a piperidine scaffold to a 2-azaspiro[3.3]heptane bioisostere can significantly modulate key drug-like properties. The following table provides a comparative summary based on general findings for these scaffolds.[5][11]

PropertyTypical Piperidine DerivativeAnalogous 2-Azaspiro[3.3]heptane DerivativeRationale for Improvement
cLogP HigherLowerIncreased sp³ character and heteroatom content reduce lipophilicity.
Aqueous Solubility ModerateHigherThe lower lipophilicity and more polar, non-planar structure often enhance solubility.[5]
Metabolic Stability Susceptible to CYP-mediated oxidationGenerally higherThe rigid, strained ring system is less susceptible to enzymatic degradation.[5][12]
Molecular Shape Flexible (Chair/Boat)Rigid, 3D SpirocyclicProvides conformational constraint, reducing the entropic penalty of binding.[4]
Synthetic Access Well-establishedRequires specialized multi-step synthesisThe trade-off for improved properties is increased synthetic complexity.[9]

Experimental Protocols

The following protocols provide a framework for the synthesis and derivatization of the 2-(phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane scaffold.

Protocol 1: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

While this protocol uses a Boc protecting group, the synthetic logic is foundational and adaptable for the phenylsulfonyl analogue. The key step is a [2+2] cycloaddition of dichloroketene with a protected 2-methyleneazetidine.[9]

  • Preparation of N-Boc-2-methyleneazetidine: Start with commercially available N-Boc-azetidin-2-one. Perform a Wittig reaction using methyltriphenylphosphonium bromide and a strong base (e.g., n-BuLi or KHMDS) in an anhydrous solvent like THF at low temperature (-78 °C to RT) to generate the exocyclic methylene group.

  • [2+2] Cycloaddition: In a separate flask, generate dichloroketene in situ by reacting trichloroacetyl chloride with activated zinc dust or triethylamine in an anhydrous, aprotic solvent (e.g., diethyl ether or dioxane) at 0 °C.

  • Slowly add the N-Boc-2-methyleneazetidine from Step 1 to the dichloroketene solution at 0 °C and allow the reaction to warm to room temperature and stir for 12-18 hours. This forms the dichlorinated cyclobutanone intermediate.

  • Reductive Dechlorination: Add activated zinc powder and a proton source like acetic acid or ammonium chloride to the reaction mixture.[13] Stir at room temperature for 15 hours. This step removes the two chlorine atoms to yield the desired tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

  • Purification: After aqueous workup and extraction with an organic solvent (e.g., ethyl acetate), purify the crude product by silica gel column chromatography.[9][13]

Protocol 2: Derivatization via Reductive Amination at C6

This protocol demonstrates how to install a substituent at the ketone position, a key step in building out the molecule.

  • Reaction Setup: Dissolve 1.0 equivalent of 2-(phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane (commercially available[14]) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Amine Addition: Add 1.1 equivalents of the desired primary or secondary amine, followed by 1.5 equivalents of acetic acid to catalyze iminium ion formation.

  • Reduction: Add 1.5 equivalents of a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the stirring solution at room temperature.

    • Causality Note: NaBH(OAc)₃ is the reagent of choice for reductive aminations as it is selective for the protonated iminium intermediate and does not readily reduce the starting ketone, minimizing side reactions. It is also tolerant of the mildly acidic conditions required for iminium formation.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography.

Protocol 3: N-Deprotection (Removal of Phenylsulfonyl Group)

Cleavage of the sulfonamide is necessary to functionalize the azetidine nitrogen. This often requires harsh conditions, which should be considered during synthetic planning.

  • Reaction Setup: Dissolve the N-phenylsulfonylated substrate in a suitable solvent, such as THF or methanol.

  • Reductive Cleavage: Add a significant excess (10-20 equivalents) of a reducing agent like magnesium powder in methanol with sonication, or sodium amalgam. Another common method involves using dissolving metal conditions (e.g., sodium in liquid ammonia).

  • Reaction Monitoring: The reaction may require elevated temperatures or prolonged reaction times. Monitor carefully by LC-MS for the disappearance of the starting material and the appearance of the free amine.

  • Workup and Purification: Upon completion, carefully quench the reaction (e.g., with water or ammonium chloride solution). Perform an aqueous workup, basifying the solution to ensure the product is in its free-base form, and extract with an organic solvent. Purify by column chromatography or crystallization.

Figure 2: Synthetic workflow for derivatizing the scaffold.

Conclusion

2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane is a powerful and versatile building block for modern medicinal chemistry. Its adoption as a piperidine bioisostere allows for the development of drug candidates with enhanced 3D character, improved physicochemical properties, and potentially greater metabolic stability.[5][11] The orthogonal synthetic handles at the N2 and C6 positions provide a clear roadmap for generating diverse compound libraries to explore new chemical space and optimize ligand-target interactions. While the synthesis is more complex than that of simple piperidines, the significant advantages in drug-like properties make this scaffold a compelling choice for overcoming common challenges in drug development.

References

  • AiFChem. (2026). Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds.
  • Kirichok, A. A., et al. (2023). Novel Class of Piperidine Bioisosteres.
  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Mykhailiuk Group. Bioisosteres of Common Functional Groups.
  • ACS Publications. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 | Journal of Agricultural and Food Chemistry.
  • ACS Publications. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Organic Letters.
  • ResearchGate. The Design and Application of Bioisosteres in Drug Design.
  • PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • PubMed. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • ChemRxiv. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0 | Organic Chemistry.
  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics.
  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability.
  • ResearchGate. (2025). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF.
  • SlideShare. (2012). Application of Bioisosteres in Drug Design.
  • WuXi AppTec. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • ResearchGate. Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new....
  • ResearchGate. 2-azaspiro[3.3]heptane as bioisoster of piperidine..
  • Thieme Chemistry. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts.
  • ECHEMI. 1181816-12-5, 6-Oxo-2-azaspiro[3.3]heptane-2-carboxy... Formula.
  • Sigma-Aldrich. 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane.
  • ResearchGate. (2025). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • ResearchGate. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • ResearchGate. Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy).
  • National Institutes of Health. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
  • Sigma-Aldrich. 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane.
  • MDPI. Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole.
  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.

Sources

Application Notes and Protocols for the Development of PROTACs Utilizing a 2-Azaspiro[3.3]heptane Linker

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] The chemical linker, which connects the two functional ends of a PROTAC, is a critical determinant of its efficacy, selectivity, and physicochemical properties.[2][3] This guide provides an in-depth exploration of the 2-azaspiro[3.3]heptane scaffold as a rigid linker in PROTAC design. We will detail the scientific rationale for its use, provide step-by-step synthetic protocols, and outline robust methodologies for the biological evaluation of the resulting degraders. This document is intended for researchers, scientists, and drug development professionals seeking to employ advanced linker strategies to overcome challenges in targeted protein degradation.

Part 1: Design Principles & Rationale

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that operate catalytically to induce the degradation of a target Protein of Interest (POI).[4] They function by simultaneously binding to the POI and an E3 ubiquitin ligase, thereby forming a ternary complex.[5] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another target protein molecule.[1]

PROTAC_Mechanism cluster_formation 1. Ternary Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Proteasomal Degradation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds PROTAC PROTAC PROTAC->Ternary induces Ternary->PROTAC released PolyUb Polyubiquitinated POI Ternary->PolyUb E2-Ub Transfer Ub Ubiquitin (from E2) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome recognition Degraded Degraded Peptides Proteasome->Degraded

Figure 1: Catalytic cycle of PROTAC-mediated protein degradation.
The Critical Role of the Linker

The linker is not merely a spacer; it profoundly influences nearly every aspect of PROTAC performance. Its length, composition, and flexibility dictate the geometry and stability of the ternary complex.[2] An optimal linker facilitates productive protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances ternary complex stability and degradation efficiency.[6] Conversely, a poorly designed linker can cause steric clashes, leading to negative cooperativity and reduced activity.[6] Furthermore, the linker's chemical makeup significantly impacts the PROTAC's physicochemical properties, including solubility, cell permeability, and metabolic stability.[7][]

Advantages of the 2-Azaspiro[3.3]heptane Scaffold

While flexible linkers like alkyl and polyethylene glycol (PEG) chains are synthetically accessible and widely used, they can carry a high entropic penalty upon binding, potentially destabilizing the ternary complex.[6][9] Rigid linkers, such as the 2-azaspiro[3.3]heptane scaffold, offer a compelling solution to this challenge.

Key Advantages:

  • Conformational Rigidity: The spirocyclic nature of the 2-azaspiro[3.3]heptane core restricts the number of available conformations. This pre-organization can lower the entropic cost of forming the ternary complex, leading to more stable and favorable interactions.[6]

  • Precise Exit Vectors: The defined three-dimensional structure provides precise and predictable attachment points (exit vectors). This allows for more rational design to achieve an optimal orientation of the POI and E3 ligase ligands.

  • Improved Physicochemical Properties: Compared to long, flexible, and often lipophilic alkyl chains, rigid spirocyclic scaffolds can help maintain a lower molecular weight and reduce the number of rotatable bonds for a given linker length, which can be beneficial for oral bioavailability and cell permeability.[]

  • Synthetic Tractability: Despite their rigidity, diazaspiro[3.3]heptane systems are readily accessible synthetically and can be functionalized orthogonally, making them valuable building blocks for PROTAC library synthesis.[10][11]

Linker TypeAdvantagesDisadvantages
Flexible (Alkyl/PEG) Synthetically accessible, easy to modify length.[9]High flexibility can lead to an entropic penalty.[6] May contribute to poor physicochemical properties.[]
Rigid (2-Azaspiro[3.3]heptane) Pre-organizes conformation, reducing entropic penalty.[6] Can improve selectivity and pharmacokinetic properties.[6]Often more synthetically challenging to prepare.[6] Lack of flexibility may make achieving a productive geometry more difficult.

Part 2: Synthesis and Methodologies

Modular Synthesis Strategy

The construction of PROTACs is best approached through a modular strategy, which allows for the systematic variation of each component. A common and efficient method involves the synthesis of an E3 ligase ligand-linker intermediate, which can then be coupled to a library of POI ligands.[12][13] This approach streamlines the discovery process by allowing rapid access to diverse PROTAC molecules.

Synthesis_Workflow cluster_intermediate Step 1: Intermediate Synthesis cluster_final Step 2: Final Assembly E3_Ligand E3 Ligand (e.g., Pomalidomide) Intermediate E3 Ligand-Linker Intermediate E3_Ligand->Intermediate Coupling Linker_BB 2-Azaspiro[3.3]heptane Building Block Linker_BB->Intermediate Coupling POI_Ligand POI Ligand (with handle) Final_PROTAC Final PROTAC POI_Ligand->Final_PROTAC Intermediate->Final_PROTAC Coupling Purify Purification & Characterization Final_PROTAC->Purify Step 3

Figure 2: Modular workflow for the synthesis of PROTACs.
Protocol: Synthesis of a Boc-Protected 2,6-Diazaspiro[3.3]heptane Linker Intermediate

This protocol describes a representative synthesis of a functionalized linker intermediate, starting from commercially available 2-Boc-2,6-diazaspiro[3.3]heptane.[10] The goal is to install a reactive handle for subsequent coupling reactions.

Materials:

  • 2-Boc-2,6-diazaspiro[3.3]heptane

  • 1-bromo-2-(2-methoxyethoxy)ethane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis, magnetic stirrer, rotary evaporator

Procedure:

  • Alkylation:

    • To a solution of 2-Boc-2,6-diazaspiro[3.3]heptane (1.0 eq) in ACN, add K₂CO₃ (3.0 eq) and 1-bromo-2-(2-methoxyethoxy)ethane (1.2 eq).

    • Heat the reaction mixture to 60°C and stir overnight.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the N-alkylated product.

  • Boc Deprotection:

    • Dissolve the purified product from the previous step in DCM.

    • Add TFA (10 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine linker intermediate, which can be used in the next step without further purification.

Protocol: Conjugation to an E3 Ligase Ligand (e.g., Pomalidomide for CRBN)

This protocol details the coupling of the spirocyclic amine intermediate to a carboxylic acid-functionalized pomalidomide derivative.

Materials:

  • Amine linker intermediate (from 2.2)

  • 4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)butanoic acid (pomalidomide-C4-acid)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the pomalidomide-C4-acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of the amine linker intermediate (1.1 eq) in DMF to the reaction mixture.

  • Stir at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with EtOAc and wash with water (3x) and brine (1x).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by preparative HPLC to obtain the E3 ligand-linker intermediate.

Protocol: Final PROTAC Assembly

This section assumes the POI ligand has a free carboxylic acid and the E3-linker intermediate has a free amine (requiring a linker with an orthogonal protecting group strategy). The chemistry is analogous to the amide coupling in section 2.3.

Purification and Characterization
  • Purification: Final PROTACs must be purified to >95% purity, typically using reverse-phase preparative HPLC.

  • Characterization: The identity and purity of the final compound must be confirmed by:

    • LC-MS: To confirm the correct mass-to-charge ratio (m/z).

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular formula.

Part 3: Biological Evaluation and Validation

Once a high-purity PROTAC has been synthesized, a systematic biological evaluation is required to validate its mechanism of action and determine its potency.

Experimental Workflow for PROTAC Evaluation

Biological_Workflow Start Synthesized PROTAC (>95% Purity) Binding Biophysical Assay: Ternary Complex Formation (e.g., TR-FRET, nMS) Start->Binding Degradation Cellular Assay: Target Degradation (Western Blot / MS) Binding->Degradation Dose Determine DC₅₀ & Dₘₐₓ Degradation->Dose Kinetics Time-Course Study Dose->Kinetics Selectivity Selectivity Profiling (Proteomics) Kinetics->Selectivity Function Functional Assay (e.g., Cell Viability) Selectivity->Function

Figure 3: Cascade of experiments for biological validation of PROTACs.
Protocol: Cellular Target Degradation Assay (Western Blot)

This is the foundational assay to determine if the PROTAC successfully degrades the target protein in a cellular context.

Materials:

  • Appropriate human cell line expressing the POI.

  • Cell culture medium, FBS, antibiotics.

  • PROTAC stock solution (e.g., 10 mM in DMSO).

  • Vehicle control (DMSO).

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibody against the POI.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate.

Procedure:

  • Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium. A typical concentration range is 1 nM to 10,000 nM. Include a vehicle-only (DMSO) control.

  • Aspirate the old medium from the cells and add the PROTAC-containing medium.

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE.

    • Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate with the primary antibody for the POI and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then add ECL substrate and image the blot using a chemiluminescence detector.

Data Analysis and Interpretation
  • Quantification: Densitometry is used to quantify the band intensity for the POI, normalized to the loading control.

  • DC₅₀ and Dₘₐₓ: The normalized data is plotted against the logarithm of the PROTAC concentration. A non-linear regression (log(inhibitor) vs. response -- variable slope) is used to calculate the DC₅₀ (concentration at which 50% of the target protein is degraded) and the Dₘₐₓ (the maximal level of degradation achieved).

Example Data Summary:

PROTAC IDLinker TypeDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-012-Azaspiro[3.3]heptane15>95
PROTAC-02PEG-48580
PROTAC-03Alkyl-C812075

References

  • [2] Ci, D., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Materia Medica. [Link]

  • [3] Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • [4] Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]

  • [7] Pike, A., et al. (2025). Lessons learned in linking PROTACs from discovery to the clinic. Nature Reviews Chemistry. [Link]

  • [14] Al-Koussi, M., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Molecules. [Link]

  • [15] AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • [5] Zhao, L., et al. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. Pharmaceuticals. [Link]

  • [12] Scott, J. S., et al. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expedition of lead identification. ChemRxiv. [Link]

  • [16] Pike, A., et al. (2025). Lessons learned in linking PROTACs from discovery to the clinic. ResearchGate. [Link]

  • [9] Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

  • [13] Bio-Techne. Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. [Link]

  • [17] van der Wouden, J. Y., et al. (2026). Native Mass Spectrometry Analysis of Cullin RING Ubiquitin E3 Ligase Complexes in the Context of Targeted Protein Degradation. Journal of the American Society for Mass Spectrometry. [Link]

  • [18] Hsu, J. H., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols. [Link]

  • [19] Hsu, J. H., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship. [Link]

  • [20] Zhang, X., et al. (2022). Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses. Frontiers in Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and detailed protocols to improve the yield and purity of this valuable spirocyclic building block. The synthesis of strained spirocycles can be challenging, often plagued by low yields and difficult purifications.[1][2][3] This resource consolidates field-proven insights and established synthetic strategies to navigate these complexities.

The information herein is primarily adapted from highly successful and scalable routes developed for the analogous compound, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a key intermediate whose synthesis has been thoroughly documented.[1][4] We will apply expert chemical principles to adapt these protocols for your target molecule, focusing on the unique considerations introduced by the phenylsulfonyl protecting group.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Question 1: My overall yield is consistently low. What are the most likely causes?

Answer: Low yields in spirocyclization reactions are a common challenge and can originate from multiple steps in the synthetic sequence.[2] The primary culprits are often inefficient ring-closing reactions due to steric hindrance and ring strain, or the formation of side products.

Let's break down the issues based on the two most viable synthetic routes adapted from the literature[4]:

  • For the Convergent [2+2] Cycloaddition Route:

    • Inefficient Ketene Generation: The key step is a [2+2] cycloaddition between an exocyclic methylene azetidine and a ketene.[4] The generation of dichloroketene, for example, from dichloroacetyl chloride and a base like triethylamine, is highly sensitive to reaction conditions. If the ketene is not generated and consumed in situ efficiently, it can dimerize or react with other species, leading to a complex mixture and low yield of the desired cycloadduct.[4]

    • Substrate Purity: The starting N-phenylsulfonyl-3-methyleneazetidine must be of high purity. Contaminants can interfere with the cycloaddition reaction.

  • For the Linear Synthesis Route:

    • Incomplete Cyclization to Form the Azetidine Ring: The formation of the initial azetidine ring via intramolecular nucleophilic substitution can compete with intermolecular side reactions, leading to oligomerization or polymerization, especially at high concentrations.

    • Steric Hindrance: The phenylsulfonyl group is sterically bulkier than a Boc group. This can hinder the approach of nucleophiles or the desired conformational alignment for cyclization, requiring more forcing conditions or longer reaction times.

Question 2: I am attempting the [2+2] cycloaddition route and see a complex mixture of byproducts with very little of the desired spirocycle. How can I optimize this step?

Answer: This is a classic problem in ketene cycloadditions. The original researchers noted that initial attempts at this reaction were unsuccessful, yielding complicated mixtures.[4] Success hinges on carefully controlling the generation and reaction of the ketene.

  • Control the Stoichiometry and Addition Rate: The ketene precursor (e.g., dichloroacetyl chloride) should be added slowly to a solution of the alkene and the base (e.g., triethylamine) at a low temperature (e.g., 0 °C to start, then warming to room temperature). This maintains a low concentration of the highly reactive ketene, favoring the desired cycloaddition over side reactions.

  • Choice of Base and Solvent: Triethylamine is a common choice, but other non-nucleophilic bases could be screened. The solvent should be inert; dichloromethane or diethyl ether are typical choices.

  • Temperature Management: The reaction is often initiated at 0 °C and allowed to slowly warm to room temperature.[4] Running the reaction at too high a temperature can accelerate side reactions. Conversely, if the temperature is too low, the reaction may not proceed at a reasonable rate.

  • Alternative Ketene Sources: If dichloroketene proves problematic, consider other ketene precursors. For instance, the use of zinc-copper couple with trichloroacetyl chloride is an alternative method for generating dichloroketene under milder conditions.

Question 3: I'm having difficulty with the phenylsulfonyl protecting group. Is it influencing the reaction negatively or proving difficult to cleave?

Answer: The phenylsulfonyl (PhSO₂) group is a robust, electron-withdrawing protecting group, which has several implications.[5]

  • Reactivity: It significantly reduces the nucleophilicity of the azetidine nitrogen. This is generally beneficial as it prevents side reactions at the nitrogen. However, its steric bulk can be a factor in sterically hindered transformations.

  • Stability: Phenylsulfonyl groups are stable to a wide range of acidic and basic conditions, which is advantageous during multi-step syntheses.[5]

  • Cleavage: This is the major drawback. Deprotection is often challenging and requires harsh conditions which may not be compatible with other functional groups in your molecule. Common methods for cleavage include:

    • Reductive methods: Using reducing agents like sodium amalgam, sodium in liquid ammonia, or magnesium in methanol.[5]

    • Thiolate-mediated cleavage: For activated sulfonyl groups (like a 2-nitrobenzenesulfonyl group), nucleophilic attack by a thiol (e.g., thiophenol with potassium carbonate) can be effective.[5][6]

If you plan to deprotect the nitrogen later in your synthetic sequence, you must account for the harsh conditions required. If the final product requires the phenylsulfonyl group, this is not a concern.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: the linear synthesis or the convergent [2+2] cycloaddition?

A1: The choice depends on your specific circumstances, such as available starting materials, scale, and timeline.

  • Linear Synthesis: This route is longer (approximately 8 steps) but may be more reliable and easier to troubleshoot step-by-step. It builds the molecule sequentially, which can be advantageous for producing and verifying key intermediates. The overall yield reported for the Boc-analog was ~19%.[4]

  • Convergent [2+2] Cycloaddition: This route is much shorter (3-4 steps) and more elegant. However, it relies on a challenging key step that may require significant optimization. If successful, it is likely more efficient for large-scale production. The overall yield for the Boc-analog was also around 19%, but in fewer steps.[4]

For initial exploration and smaller scales, the linear route may offer more control. For process development and scale-up, optimizing the convergent route is likely the better long-term strategy.

Q2: What is the mechanism of the key [2+2] cycloaddition step?

A2: The reaction between a ketene and an alkene to form a cyclobutanone is generally considered a concerted [π²s + π²a] cycloaddition. This means the two new carbon-carbon bonds are formed in a single step through a four-membered transition state. The ketene approaches the alkene in a supra-antarafacial manner, where one component reacts across the same face of its pi system, and the other reacts across opposite faces. This concerted mechanism explains the high stereospecificity often observed in these reactions.

Q3: How can I monitor the progress of these reactions?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method for routine monitoring. Use a suitable solvent system (e.g., ethyl acetate/heptane mixtures) and a stain (e.g., potassium permanganate or PMA) to visualize the spots, as many of the intermediates may not be UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, allowing you to track the disappearance of starting materials and the appearance of the product peak with its corresponding mass-to-charge ratio (m/z). This is particularly useful for identifying byproducts in complex reaction mixtures.

Q4: What are the key safety considerations for this synthesis?

A4: Standard laboratory safety protocols should always be followed. Specific hazards to be aware of include:

  • Dichloroketene: This intermediate is reactive and should be generated and used in situ in a well-ventilated fume hood. The precursors, such as dichloroacetyl chloride, are corrosive and lachrymatory.

  • Dess-Martin Periodinane (DMP): This oxidizing agent is effective but can be shock-sensitive under certain conditions. Avoid heating it excessively.

  • Reducing Agents: Reagents used for potential phenylsulfonyl deprotection, such as sodium metal, are highly reactive with water and require careful handling under an inert atmosphere.

Experimental Protocols & Data

The following protocols are adapted from the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate[4] for the preparation of the N-phenylsulfonyl analog.

Route 1: Convergent [2+2] Cycloaddition

This route begins with the commercially available N-phenylsulfonyl-azetidin-3-one.

A N-Phenylsulfonyl-azetidin-3-one B N-Phenylsulfonyl-3-methyleneazetidine A->B Wittig Reaction (Ph3PCH2Br, n-BuLi) C 2-(Phenylsulfonyl)-5,5-dichloro-2-azaspiro[3.3]heptan-6-one B->C [2+2] Cycloaddition (Cl2CHCOCl, Et3N) D 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane C->D Reductive Dechlorination (Zn, NH4Cl) cluster_0 Cyclobutane Core Formation cluster_1 Spirocycle Construction A 1-Benzoyl-3-(hydroxymethyl)azetidin-3-ol B 1-Benzoyl-3-((benzoyloxy)methyl)azetidin-3-yl benzoate A->B Benzoyl Chloride, Pyridine C 3-(Hydroxymethyl)azetidin-3-ol B->C Hydrolysis (NaOH) D N-Phenylsulfonyl Intermediate C->D 1. Phenylsulfonyl Chloride 2. Mesylation E 6-(Benzyloxy)-2-(phenylsulfonyl)-2-azaspiro[3.3]heptane D->E NaH, Benzyl Alcohol F 2-(Phenylsulfonyl)-2-azaspiro[3.3]heptan-6-ol E->F Hydrogenolysis (Pd/C, H2) G 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane F->G Oxidation (DMP)

Sources

Technical Support Center: Purification of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support guide for the purification of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane. This molecule, with its unique spirocyclic core, is a valuable building block in medicinal chemistry, often serving as a bioisostere for piperidine rings.[1][2] Its rigid, three-dimensional structure is of great interest for escaping the "flatland" of traditional aromatic scaffolds in drug design.[1][3] However, the combination of a polar ketone, a bulky phenylsulfonyl group, and a strained azaspiro[3.3]heptane framework presents distinct purification challenges.

This guide is structured as a series of troubleshooting questions and answers to directly address common issues encountered during the purification of this compound and its analogs. We will delve into the underlying chemical principles and provide actionable, field-tested protocols to help you achieve the desired purity and yield.

Troubleshooting Guide & Methodologies

This section addresses the most common and complex challenges researchers face. We provide not just a solution, but the scientific reasoning behind it, empowering you to adapt these principles to your specific experimental context.

Question 1: I'm struggling with poor separation and significant product streaking during silica gel column chromatography. What's causing this and how can I fix it?

Answer:

This is a frequent issue stemming from the molecule's high polarity, driven by both the ketone and the sulfonyl functional groups. This polarity leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing streaking (tailing) and poor separation from polar impurities.

Causality & Expert Insights:

  • Strong Adsorption: The lone pairs on the oxygen atoms of the ketone and sulfonyl groups form strong hydrogen bonds with silica's surface hydroxyls. This slows the elution of the compound and can lead to irreversible adsorption, reducing yield.

  • Solvent Polarity Mismatch: To move a polar compound like this, a highly polar mobile phase (e.g., high percentages of methanol in dichloromethane) is often required. However, very polar mobile phases can reduce the selectivity of the separation, causing impurities to co-elute with your product. They can also lead to silica dissolution, contaminating your final product.

Recommended Solutions & Protocols:

  • Mobile Phase Modification: The most effective initial step is to modify your eluent system.

    • Add a Competitive Base: Incorporate a small amount of a weak base like triethylamine (TEA) or pyridine (typically 0.1-1% v/v) into your mobile phase. These amines will preferentially bind to the acidic sites on the silica gel, "masking" them and allowing your compound to elute more symmetrically.

    • Use an Alcohol Additive: Instead of or in addition to TEA, using an alcohol like methanol or ethanol in your eluent system (e.g., Ethyl Acetate/Hexane with 5% Methanol) can improve elution by competing for hydrogen bonding sites.

  • Switching the Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for polar compounds. Start with Brockmann Grade III neutral alumina.

    • Deactivated Silica: You can prepare "deactivated" silica gel by pre-treating it with a solution of your mobile phase containing TEA, filtering, and then using the resulting slurry to pack your column.

  • Reverse-Phase Chromatography: For highly polar compounds and impurities that are difficult to separate on normal phase, reverse-phase flash chromatography (using a C18-functionalized silica) is an excellent, albeit more expensive, alternative. The mobile phase is typically a gradient of acetonitrile in water or methanol in water.[4]

Experimental Protocol: Optimized Column Chromatography
  • Slurry Preparation: Dry load your crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like acetone or DCM), add silica gel (approx. 2-3x the mass of the crude product), and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel in your chosen starting eluent (see Table 1). Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the dry-loaded sample to the top of the column bed.

  • Elution: Begin elution with the starting mobile phase, gradually increasing the polarity (gradient elution) while monitoring the fractions by Thin Layer Chromatography (TLC). A typical gradient might be from 20% to 60% Ethyl Acetate in Hexanes, with 0.5% TEA constant throughout.

Table 1: Recommended Starting Solvent Systems for Column Chromatography

Stationary PhaseEluent System (v/v)Target Impurities
Silica Gel30-50% Ethyl Acetate in Hexanes + 0.5% TriethylamineLess polar byproducts
Silica Gel5-10% Methanol in Dichloromethane (DCM)More polar starting materials or byproducts
Neutral Alumina40-60% Ethyl Acetate in HexanesGeneral purpose, good for acid-sensitive compounds
C18 Reverse Phase40-80% Acetonitrile in WaterHighly polar impurities
Question 2: My compound "oils out" or crashes out of solution during recrystallization, leading to poor purity and low recovery. How do I select the right solvent system?

Answer:

"Oiling out" occurs when a solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[5] Crashing out, or rapid precipitation, happens when the solution is cooled too quickly, trapping impurities within the crystal lattice. Both issues stem from improper solvent selection.

Causality & Expert Insights:

  • The "Ideal" Solvent: A perfect recrystallization solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[6] The boiling point of the solvent should also be lower than the melting point of the compound to prevent oiling out.[5]

  • Polarity Matching: 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane is a moderately polar molecule. Solvents that are too polar (like methanol) might dissolve it too well even when cold, leading to low recovery. Solvents that are too non-polar (like hexanes) may not dissolve it at all.

Recommended Solutions & Protocols:

  • Single Solvent Screening: Test solubility in a range of solvents. A good candidate will require heating to fully dissolve the compound, and crystals should reappear upon cooling. Based on the molecule's structure, good single solvents to try are isopropanol, acetone, or ethyl acetate.

  • Two-Solvent (Mixed) System: This is often the most powerful technique.[5] You need a pair of miscible solvents where your compound is highly soluble in one ("solvent A") and poorly soluble in the other ("solvent B").

    • Common Pairs: Good pairs for this compound include Ethyl Acetate/Hexane, Acetone/Water, or Dichloromethane/Hexane.

Experimental Protocol: Two-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (e.g., Ethyl Acetate) dropwise at reflux temperature until the solid just dissolves. Use the absolute minimum amount of hot solvent.[7]

  • Induce Saturation: While still hot, add the "poor" solvent (e.g., Hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point.

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure, large crystals.[8] Do not disturb the flask during this period.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of ice-cold "poor" solvent (or a mixture rich in the poor solvent) to remove any residual soluble impurities.[8]

  • Drying: Dry the crystals under vacuum.

G cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_purification Purification Methods cluster_impurity_id Impurity Profile cluster_end Finish Crude Crude Product TLC Analyze by TLC/LCMS Crude->TLC PurityCheck Purity > 95%? TLC->PurityCheck ImpurityType Identify Impurity Type PurityCheck->ImpurityType No Final Pure Product PurityCheck->Final Yes Chroma Column Chromatography Chroma->TLC Recryst Recrystallization Recryst->TLC ImpurityType->Chroma Trace/Multiple Impurities or Similar Polarity ImpurityType->Recryst Bulk Impurity or Different Solubility

Frequently Asked Questions (FAQs)

  • Q1: What are the most likely impurities in my crude product?

    • A: Impurities largely depend on the synthetic route.[9][10] Common impurities include unreacted starting materials (e.g., the precursor amine or sulfonyl chloride), partially reacted intermediates, or byproducts from side reactions like over-alkylation or hydrolysis.[11][12] A thorough analysis by LC-MS is the best way to identify them.

  • Q2: My compound appears pure by NMR but has a broad melting point. Why?

    • A: This often indicates the presence of residual, amorphous solid or a mixture of polymorphs (different crystal packing arrangements). A successful recrystallization should yield a sharp melting point. Ensure your sample is completely dry, as residual solvent can also depress and broaden the melting point range.

  • Q3: Is 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane stable to acidic or basic conditions?

    • A: The N-sulfonyl group is generally stable to a wide range of conditions. However, the spiro[3.3]heptane core, containing two four-membered rings, possesses inherent ring strain.[13] While generally robust, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to decomposition or ring-opening. It is best to maintain neutral conditions (pH ~7) during workup and purification whenever possible.

  • Q4: Can I use distillation for purification?

    • A: No. The molecule has a high molecular weight and strong intermolecular forces due to its polar functional groups. It will almost certainly decompose at the high temperatures required for distillation, even under high vacuum. Purification should be limited to chromatography and recrystallization.

References

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • Buru, C. T., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. Available at: [Link]

  • Mykhailiuk, P. K. (2017). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Tetrahedron Letters, 58(15), 1495-1497. Available at: [Link]

  • University of Arizona. (n.d.). Isolation and Purification of Organic Compounds Recrystallization. Available at: [Link]

  • Kotha, S., & Mandal, K. (2021). Design and Synthesis of Spirocycles via Olefin Metathesis. ResearchGate. Available at: [Link]

  • Carreira, E. M., & Fessard, T. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Chemistry – A European Journal, 20(38), 11994-12008. Available at: [Link]

  • Noël, T., et al. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 6, 113-120. Available at: [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Available at: [Link]

  • Al-Janabi, Z. A. H., et al. (2023). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of Their Yield. International Journal of Drug Delivery Technology, 13(1), 183-189. Available at: [Link]

  • Stepan, A. F., et al. (2012). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 3(10), 809–814. Available at: [Link]

  • Stephenson, C. R. J., et al. (2016). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis, 6(3), 1948–1951. Available at: [Link]

  • Veselov, I. S., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(18), 5634. Available at: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • MacMillan, D. W. C., et al. (2021). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 23(15), 5982–5986. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available at: [Link]

  • Federal Ministry for Economic Affairs and Climate Action. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1545–1552. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6432–6435. Available at: [Link]

  • Assassi, N., et al. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A, 1071(1-2), 71-80. Available at: [Link]

  • Wikipedia. (n.d.). Spiro compound. Available at: [Link]

  • ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Available at: [Link]

  • Baumann, J. B. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 54(4), 244. Available at: [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • PubMed. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available at: [Link]

  • Jasperse, C. (n.d.). Recrystallization I. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐substituted 1‐azaspiro[3.3]heptanes. Scope of the.... Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for solubility issues commonly encountered with this compound. Our approach is rooted in foundational chemical principles to empower you to make informed decisions during your experiments.

Understanding the Molecule: A Proactive Approach to Solubility

2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane is a unique molecule featuring a sulfonamide group and a spirocyclic core. While specific solubility data for this compound is not extensively published, an analysis of its constituent parts allows us to anticipate and address potential solubility challenges.

  • The Phenylsulfonyl Group: This moiety significantly contributes to the molecule's hydrophobicity, which can lead to poor aqueous solubility. The sulfonamide group, however, is weakly acidic and its ionization state is pH-dependent.[1][2]

  • The Spirocyclic Core: Spirocycles are rigid, three-dimensional structures. While often incorporated into drug candidates to enhance metabolic stability and fine-tune physicochemical properties, this rigidity can also contribute to lower solubility compared to more flexible linear analogs.[3][4]

This technical guide will walk you through a systematic approach to overcoming these inherent solubility hurdles.

Troubleshooting Guide: A Step-by-Step Workflow for Solubility Enhancement

Should you encounter precipitation or incomplete dissolution of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane, this workflow provides a logical progression of troubleshooting steps, from simple adjustments to more advanced formulation strategies.

Solubility_Troubleshooting_Workflow start Start: Solubility Issue Observed solvent_selection Step 1: Solvent System Optimization start->solvent_selection ph_adjustment Step 2: pH Modification solvent_selection->ph_adjustment If aqueous solubility is still low co_solvents Step 3: Co-solvent Systems ph_adjustment->co_solvents If pH modification is insufficient or not viable surfactants Step 4: Surfactant Addition co_solvents->surfactants For persistent issues or micellar solubilization cyclodextrins Step 5: Cyclodextrin Complexation surfactants->cyclodextrins For enhanced stability and solubility solid_dispersion Step 6: Solid Dispersion Formulation cyclodextrins->solid_dispersion For amorphous systems and improved bioavailability end Resolution: Compound Solubilized solid_dispersion->end

Caption: A systematic workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the solubility of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane.

Q1: Why is my compound precipitating out of my aqueous buffer?

A1: Precipitation from an aqueous buffer is likely due to the low intrinsic aqueous solubility of the compound, driven by its hydrophobic phenylsulfonyl group and rigid spirocyclic structure.[1][3] Another key factor is the pH of your buffer. Sulfonamides are weakly acidic, and their solubility is pH-dependent.[2][5] If the pH of your buffer is below the pKa of the sulfonamide group, the compound will be in its less soluble, unionized form.

Q2: What is the predicted pKa of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane, and how does it affect solubility?

Q3: I'm observing "oiling out" instead of a crystalline precipitate. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens when a supersaturated solution is cooled, and the solubility of the compound is exceeded at a temperature that is above its melting point in that particular solvent system. To resolve this, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, you may need to adjust your solvent system. Using a solvent in which the compound is less soluble at elevated temperatures can sometimes promote crystallization upon cooling.

Q4: Can I use DMSO to dissolve the compound for my cell-based assays? What are the potential pitfalls?

A4: Dimethyl sulfoxide (DMSO) is a powerful organic solvent that will likely dissolve 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane at a high concentration to create a stock solution. However, when this stock is diluted into aqueous cell culture media, the compound can precipitate out due to a phenomenon known as "solvent shock." This happens because the compound is not soluble in the final aqueous environment. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to minimize solvent-induced toxicity and that the final concentration of your compound does not exceed its aqueous solubility limit in the media.[9]

Solubility Enhancement Protocols

The following protocols provide detailed, step-by-step methodologies for enhancing the solubility of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane.

Protocol 1: pH-Dependent Solubility Profiling

Objective: To determine the effect of pH on the solubility of the compound and identify an optimal pH range for dissolution.

Materials:

  • 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane

  • A series of buffers with a pH range from 4.0 to 9.0 (e.g., acetate, phosphate, borate buffers)

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare saturated solutions by adding an excess amount of the compound to each buffer in separate vials.

  • Equilibrate the samples in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method (HPLC or UV-Vis).

  • Plot the solubility as a function of pH to identify the pH at which solubility is maximized.

Protocol 2: Co-solvent System Development

Objective: To increase the solubility of the compound by using a mixture of water and a water-miscible organic solvent.[10][11]

Common Co-solvents:

Co-solvent Properties Typical Concentration Range
Ethanol Volatile, common organic solvent. 5-40%
Propylene Glycol Less volatile than ethanol, good solubilizing agent. 10-60%
Polyethylene Glycol (PEG 400) Non-volatile, low toxicity. 20-70%

| Glycerin | Viscous, non-toxic. | 10-50% |

Procedure:

  • Prepare a series of co-solvent/water mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 40% v/v).

  • Determine the solubility of the compound in each co-solvent mixture using the method described in Protocol 1.

  • Plot the solubility as a function of the co-solvent percentage.

  • Select the co-solvent system that provides the desired solubility with the lowest possible concentration of the organic solvent to minimize potential toxicity.[12]

Protocol 3: Formulation with Cyclodextrins

Objective: To enhance aqueous solubility and stability by forming an inclusion complex with a cyclodextrin.[13][14]

Types of Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited aqueous solubility.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility, commonly used in pharmaceutical formulations.[15]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): High aqueous solubility, negatively charged.

Procedure (Kneading Method):

  • Weigh out the 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane and the chosen cyclodextrin in a 1:1 or 1:2 molar ratio.

  • Place the powders in a mortar.

  • Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) to form a paste.

  • Knead the paste thoroughly for 30-60 minutes.

  • Dry the resulting solid in an oven at 40-50°C until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • Evaluate the dissolution of the complex in an aqueous medium compared to the uncomplexed drug.

Advanced Strategies: A Glimpse into Formulation Science

For more persistent solubility issues, particularly in the context of drug development for oral delivery, advanced formulation strategies can be employed.

  • Surfactants and Micellar Solubilization: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility.[3][16] Non-ionic surfactants like Polysorbates (Tween®) and Poloxamers (Pluronic®) are commonly used.[17]

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[5][18] This can significantly enhance the dissolution rate and bioavailability.[19] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[7]

Advanced_Strategies start Persistent Solubility Issues surfactants Surfactant-based Formulations (Micellar Solubilization) start->surfactants solid_dispersion Solid Dispersions (Amorphous Systems) start->solid_dispersion bioavailability Enhanced Bioavailability surfactants->bioavailability solid_dispersion->bioavailability

Caption: Advanced formulation strategies for solubility enhancement.

We trust this technical support guide will be a valuable resource in your research endeavors with 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6275–6284. [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). Retrieved January 20, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Dattatraya, M., Shirkhedkar, A., & Surana, S. (2016). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 23(8), 2897-2911. [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 1025. [Link]

  • Kumar, S., & Sissodia, N. (2019). Solid dispersions: A technology for improving bioavailability. MedCrave Online, 10(4), 235-238. [Link]

  • (2025, August 6). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]

  • Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research, 10(5), P11-16. [Link]

  • Pawar, P. V., & Chaudhari, P. D. (2022). A Review on Solid Dispersion: A Technology for improving bioavailability. International Journal of Pharmaceutical Research and Applications, 7(4), 103-111. [Link]

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  • Singh, S., & Kumar, A. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 81(2), 1-10. [Link]

  • Solubility Enhancement Techniques. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of Bioresearch, 8(3), 1-2. [Link]

  • (2025, August 7). Solid Dispersion as a Strategy to Improve Drug Bioavailability. ResearchGate. [Link]

  • Tran, T. H., & Tran, P. H. L. (2020). Nano-sized Solid Dispersions for Improving the Bioavailability of Poorly Water-soluble Drugs. Current Pharmaceutical Design, 26(38), 4917-4924. [Link]

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  • Patel, M. (2012). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield. [Link]

  • Sharma, N., & Nagesh, P. K. (2016). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. AAPS PharmSciTech, 17(4), 846-855. [Link]

  • Kumar, A., Sahoo, S. K., Padhee, K., Kochar, P. S., Sathapathy, A., & Pathak, N. (2019). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 10(2), 1-11. [Link]

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Technical Support Center: Optimization of Reaction Conditions for 2-Azaspiro[3.3]heptane Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the synthesis of 2-azaspiro[3.3]heptane ring systems. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these valuable scaffolds in medicinal chemistry. As Senior Application Scientists, we aim to combine technical accuracy with field-proven insights to help you navigate the complexities of spirocycle synthesis.

The 2-azaspiro[3.3]heptane motif is a conformationally rigid piperidine bioisostere that has garnered significant interest in drug discovery for its ability to impart favorable physicochemical properties such as increased solubility and metabolic stability. However, the construction of this strained spirocyclic system can be challenging. This resource provides a structured approach to overcoming common synthetic hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the formation of the 2-azaspiro[3.3]heptane ring, offering systematic approaches to diagnose and resolve them.

Issue 1: Low to Non-Existent Product Yield

Question: My spirocyclization reaction is resulting in very low or no yield of the desired 2-azaspiro[3.3]heptane product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product formation in a spirocyclization reaction can be attributed to several factors, from the reactivity of your starting materials to the specific reaction conditions employed. Here is a systematic approach to troubleshooting this common issue:

Potential Causes & Solutions:

  • Insufficient Reactivity of Precursors: The formation of the spirocenter is often a kinetically controlled process that requires a delicate balance of electronic and steric factors.

    • Troubleshooting:

      • Activate the Nucleophile: In cases of intramolecular nucleophilic substitution, if you are forming the azetidine ring via cyclization of an amine onto an electrophilic center, ensure the amine is sufficiently nucleophilic. If the nucleophilicity is suppressed by electron-withdrawing groups, consider using a stronger base to deprotonate it, thereby increasing its reactivity.

      • Activate the Electrophile: For reactions involving the displacement of a leaving group, ensure it is a good one (e.g., tosylate, mesylate, or halide). If the leaving group is poor, consider converting it to a more reactive species.

  • Inappropriate Reaction Conditions: The choice of solvent, base, and temperature can profoundly impact the reaction outcome.

    • Troubleshooting:

      • Solvent Screening: The polarity of the solvent can influence the transition state of the cyclization. It's advisable to screen a range of solvents with varying polarities (e.g., THF, DMF, DMSO, acetonitrile). For instance, a switch to a more polar aprotic solvent like DMF or DMSO can sometimes facilitate the desired cyclization.

      • Base Selection: The choice of base is critical. For intramolecular alkylations, strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are often effective. The choice of base and solvent can be crucial; for example, treating a precursor with KOt-Bu in THF might lead to fragmentation rather than the desired oxetane formation, highlighting the importance of careful selection.[1]

      • Temperature Optimization: While higher temperatures can increase reaction rates, they can also promote side reactions or decomposition. It's recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS.

  • Starting Material Quality: Impurities in the starting materials can inhibit catalysts or lead to unwanted side reactions.

    • Troubleshooting: Ensure the purity of your starting materials through appropriate purification methods like recrystallization or column chromatography before initiating the reaction.[2]

  • Product Decomposition: The desired 2-azaspiro[3.3]heptane product may be unstable under the reaction or workup conditions.

    • Troubleshooting: Analyze the crude reaction mixture at various time points to monitor both the formation and potential decomposition of the product. If decomposition is observed, consider modifying the workup procedure (e.g., using milder pH conditions) or shortening the reaction time.[2][3]

Issue 2: Formation of Side Products

Question: I am observing significant formation of side products, such as polymers or elimination products, in my reaction mixture. How can I minimize these?

Answer: The formation of side products is a common challenge in the synthesis of strained ring systems. Here's how to address this:

Potential Causes & Solutions:

  • Intermolecular vs. Intramolecular Reactions: At high concentrations, intermolecular reactions (leading to polymerization) can compete with the desired intramolecular cyclization.

    • Troubleshooting:

      • High Dilution Conditions: Running the reaction at high dilution (e.g., 0.01-0.05 M) is a standard technique to favor intramolecular cyclization.[4] This can be achieved by slowly adding the substrate to the reaction mixture using a syringe pump.[4]

  • Elimination Reactions: If the reaction involves a nucleophilic substitution, elimination can be a competing pathway, especially with sterically hindered substrates or strong bases at elevated temperatures.

    • Troubleshooting:

      • Milder Reaction Conditions: Employing milder bases and lower reaction temperatures can often suppress elimination reactions.

      • Choice of Leaving Group: The choice of leaving group can also influence the elimination/substitution ratio.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my 2-azaspiro[3.3]heptane derivative from the reaction mixture. What purification strategies are recommended?

Answer: The physicochemical properties of 2-azaspiro[3.3]heptane derivatives, such as high polarity and water solubility, can make purification challenging.

Recommended Purification Techniques:

  • Column Chromatography: This is the most common method. Due to the polar nature of these compounds, a polar stationary phase (like silica gel) and a gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with an amine additive like triethylamine to prevent streaking) are often effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

  • Acid-Base Extraction: The basic nature of the azetidine nitrogen can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified and the product re-extracted into an organic solvent.

  • Salt Formation: In some cases, forming a salt of the 2-azaspiro[3.3]heptane derivative (e.g., with HCl or oxalic acid) can facilitate its isolation and purification as a crystalline solid.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 2-azaspiro[3.3]heptane core?

A1: Several synthetic strategies have been developed. A prevalent method involves the intramolecular cyclization of a suitably functionalized cyclobutane precursor. For example, the reaction of 1,3-dibromopropane derivatives with ethyl cyanoacetate can form a cyclobutane ring, which can then be further functionalized and cyclized to form the azetidine ring.[6] Another approach involves the [2+2] cycloaddition of a ketene with an azetidine olefin.[6] A practical two-step process has also been described for the synthesis of a 2-oxa-6-azaspiro[3.3]heptane derivative, a key intermediate for a tuberculosis drug candidate.[7][8]

Q2: How do I choose the appropriate protecting group for the azetidine nitrogen?

A2: The choice of protecting group is crucial and depends on the subsequent reaction conditions.

  • Boc (tert-butyloxycarbonyl): This is a popular choice as it is stable to many reaction conditions but can be easily removed under acidic conditions.

  • Cbz (carboxybenzyl): Removable by hydrogenolysis, which is a mild deprotection method.

  • Tosyl (p-toluenesulfonyl): A robust protecting group, often removed under harsh reducing conditions.[9]

Q3: Are there any specific safety precautions I should take when working with azetidine-containing compounds?

A3: Azetidines, like other small, strained heterocycles, should be handled with care. They can be reactive and potentially toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheet (SDS) for the specific compounds you are working with.

Experimental Protocols

General Procedure for Intramolecular Cyclization to Form the 2-Azaspiro[3.3]heptane Ring

This is a generalized protocol and may require optimization for specific substrates.

  • Setup: Flame-dry or oven-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: Dissolve the linear precursor (containing a nucleophilic amine and an electrophilic center with a leaving group) in a suitable anhydrous solvent (e.g., THF, DMF) to a dilute concentration (e.g., 0.01 M).

  • Reaction: To a stirred suspension of a base (e.g., NaH or t-BuOK, 1.1-1.5 equivalents) in the chosen solvent at an appropriate temperature (e.g., 0 °C to room temperature), slowly add the solution of the linear precursor via a syringe pump over several hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using one of the methods described in the "Difficulty in Product Purification" section.

Data Presentation

Table 1: Common Solvents and Bases for 2-Azaspiro[3.3]heptane Ring Formation
SolventBaseTypical Temperature RangeNotes
Tetrahydrofuran (THF)Potassium tert-butoxide (t-BuOK)0 °C to refluxA common combination, but be aware of potential side reactions like fragmentation.[1]
Dimethylformamide (DMF)Sodium hydride (NaH)Room temperature to 80 °CGood for less reactive substrates due to its higher boiling point and ability to dissolve many salts.
Acetonitrile (MeCN)Cesium carbonate (Cs₂CO₃)RefluxCan be effective, but Cs₂CO₃ is expensive for large-scale synthesis.[8]
SulfolaneSodium hydroxide (NaOH)80 °CHas been used in a scalable, protecting-group-free synthesis.[7]

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield cluster_reactivity Reactivity Issues cluster_conditions Condition Optimization cluster_purity Purity Issues cluster_decomposition Stability Issues start Low or No Product Yield check_reactivity Check Reactivity of Precursors start->check_reactivity check_conditions Evaluate Reaction Conditions start->check_conditions check_purity Verify Starting Material Purity start->check_purity check_decomposition Investigate Product Stability start->check_decomposition activate_nucleophile Activate Nucleophile (e.g., stronger base) check_reactivity->activate_nucleophile activate_electrophile Activate Electrophile (e.g., better leaving group) check_reactivity->activate_electrophile screen_solvents Solvent Screening check_conditions->screen_solvents screen_bases Base Screening check_conditions->screen_bases optimize_temp Temperature Optimization check_conditions->optimize_temp high_dilution Implement High Dilution check_conditions->high_dilution purify_sm Purify Starting Materials check_purity->purify_sm time_course Perform Time-Course Analysis check_decomposition->time_course modify_workup Modify Workup Conditions check_decomposition->modify_workup end Improved Yield activate_nucleophile->end activate_electrophile->end screen_solvents->end screen_bases->end optimize_temp->end high_dilution->end purify_sm->end modify_workup->end

Caption: A decision-making flowchart for troubleshooting low-yield reactions.

Diagram 2: Key Experimental Choices in 2-Azaspiro[3.3]heptane Synthesis

Experimental_Choices cluster_precursors Precursor Design cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome precursor Linear Precursor Nucleophilic Amine Electrophilic Center Leaving Group outcome Reaction Outcome Desired Product Side Products (Polymer, Elimination) precursor:f0->outcome:f0 Nucleophilicity precursor:f2->outcome:f0 Leaving Group Ability conditions Reaction Conditions Solvent Base Temperature Concentration conditions:f0->outcome:f0 Solvent Polarity conditions:f1->outcome:f1 Base Strength/Sterics conditions:f2->outcome:f1 Temperature Effects conditions:f3->outcome High Dilution Favors Intramolecular

Caption: Key experimental parameters influencing the success of the cyclization.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Spirocyclic Compounds.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). National Center for Biotechnology Information.
  • Optimization of the reaction conditions a. (n.d.). ResearchGate.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.).
  • Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. (2017).
  • Optimization of the Reaction Conditions. [a]. (n.d.). ResearchGate.
  • Benchchem. (n.d.). Optimizing reaction conditions for azepane ring formation.
  • Reddit. (2020). Synthesis - General tips for improving yield?.
  • Optimization of the reaction conditions. [a]. (n.d.). ResearchGate.
  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2011). ACS Publications.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). ResearchGate.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). ACS Publications.
  • ChemicalBook. (n.d.). 2-azaspiro[3.3]heptane synthesis.
  • Synthesis method of 6-oxo-2-azaspiro[7][7] heptane-2-carboxylic acid tert-butyl ester. (n.d.). Google Patents. Retrieved from

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry.
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2025). ResearchGate.
  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. (n.d.). ResearchGate.
  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. (n.d.).

Sources

Technical Support Center: Synthesis of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable spirocyclic scaffold. Drawing upon established synthetic protocols and troubleshooting insights, this resource provides in-depth solutions to frequently asked questions and practical guidance for optimizing your reaction outcomes.

Section 1: Troubleshooting Common Side Reactions and Impurities

This section addresses the most frequently encountered issues during the synthesis, providing insights into their origins and actionable solutions.

FAQ 1: Low or No Yield of the Desired [2+2] Cycloaddition Product

Question: I am attempting the [2+2] cycloaddition between an N-phenylsulfonyl-protected azetidine-derived olefin and a ketene precursor, but I am observing a complex mixture of byproducts with little to no formation of the desired 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane. What are the likely causes and how can I improve the yield?

Answer: The [2+2] cycloaddition to form the spirocyclic β-lactam core is a critical step that can be prone to several side reactions if not properly controlled.[1][2] The formation of complex reaction mixtures often points to issues with ketene generation, reaction temperature, or the stability of the starting materials.

Root Causes and Solutions:

  • Inefficient Ketene Generation: The in-situ generation of ketene from acyl chlorides and a base is a delicate process. If the ketene is not trapped efficiently by the olefin, it can polymerize or react with other species in the mixture.

    • Troubleshooting:

      • Choice of Base: Triethylamine can sometimes lead to complex mixtures.[1] Consider using a stronger, non-nucleophilic base like a hindered amine (e.g., 2,6-lutidine) or employing alternative methods for ketene generation, such as the use of zinc-copper couple with trichloroacetyl chloride.[1]

      • Slow Addition: Ensure the slow, controlled addition of the acyl chloride to the reaction mixture containing the olefin and the base. This maintains a low concentration of the ketene, favoring the cycloaddition over polymerization.

  • Thermal Decomposition and Side Reactions: Elevated temperatures can lead to the decomposition of starting materials and the desired product, as well as promote undesired side reactions. For instance, with Boc-protected analogues, temperatures exceeding 30°C can cause significant loss of the protecting group.[1] While the phenylsulfonyl group is generally more robust, thermal stability should not be overlooked.

    • Troubleshooting:

      • Temperature Control: Maintain strict temperature control throughout the reaction. A slow exotherm can develop, and it is crucial to keep the reaction temperature within the optimal range, often between 0°C and room temperature.[1]

      • Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times at elevated temperatures.

  • Starting Material Quality: The purity of the starting materials, particularly the olefin and the acyl chloride, is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts.

    • Troubleshooting:

      • Purification: Ensure all starting materials are freshly purified before use. The olefin should be free of any residual solvents or reagents from its synthesis. The acyl chloride should be clear and colorless; discoloration may indicate decomposition.

Below is a workflow to troubleshoot low-yielding [2+2] cycloaddition reactions:

troubleshooting_cycloaddition start Low Yield of [2+2] Adduct check_base Evaluate Base and Ketene Generation Method start->check_base check_temp Verify Temperature Control start->check_temp check_sm Assess Starting Material Purity start->check_sm solution_base Switch to alternative base (e.g., hindered amine) or use Zn/Cu couple. check_base->solution_base solution_temp Maintain strict temperature (0°C to RT). Monitor for exotherms. check_temp->solution_temp solution_sm Repurify olefin and acyl chloride. check_sm->solution_sm end Improved Yield solution_base->end solution_temp->end solution_sm->end

Caption: Troubleshooting workflow for low-yielding [2+2] cycloadditions.

FAQ 2: Presence of an Unexpected Isomer in the Final Product

Question: After purification, I have isolated the desired 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane, but I also have a significant amount of an isomeric byproduct. What could be the source of this isomer?

Answer: The formation of isomers in spirocyclic systems can arise from several factors, primarily related to the stereochemistry of the ring-forming reactions.

Potential Sources of Isomerization and Solutions:

  • Diastereoselectivity in Cycloaddition: The [2+2] cycloaddition can potentially lead to the formation of diastereomers, although many reported procedures show high selectivity.[3] The facial selectivity of the ketene addition to the azetidine-derived olefin will determine the stereochemistry of the newly formed cyclobutanone ring relative to the existing azetidine ring.

    • Troubleshooting:

      • Reaction Conditions: The choice of solvent and temperature can influence the diastereoselectivity. Experiment with different solvent systems (e.g., non-polar vs. polar aprotic) and lower reaction temperatures to enhance selectivity.

      • Chiral Auxiliaries: For asymmetric syntheses, the use of chiral auxiliaries on the nitrogen or other parts of the molecule can direct the stereochemical outcome of the cycloaddition.

  • Epimerization: The proton alpha to the carbonyl group in the cyclobutanone ring is acidic and can be susceptible to epimerization under basic or acidic conditions during workup or purification.

    • Troubleshooting:

      • Neutral Workup: Employ a neutral workup procedure to quench the reaction. Avoid strong acids or bases.

      • Purification Conditions: Use silica gel chromatography with buffered mobile phases if necessary to prevent on-column isomerization.

FAQ 3: Difficulty in Removing the Phenylsulfonyl Protecting Group

Question: I am struggling to deprotect the nitrogen of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane without degrading the spirocyclic core. What are the recommended methods?

Answer: The phenylsulfonyl group is a robust protecting group, and its removal requires specific and often harsh conditions, which can be challenging for strained ring systems like the 2-azaspiro[3.3]heptane core.

Recommended Deprotection Strategies:

MethodReagents and ConditionsPotential Issues & Considerations
Reductive Cleavage Sodium amalgam (Na/Hg) in a protic solvent (e.g., methanol) with a phosphate buffer.Mercury toxicity is a significant concern. The reaction can be heterogeneous and require careful monitoring.
Magnesium in Methanol Magnesium turnings in anhydrous methanol.Can be slow and may require activation of the magnesium. Over-reduction of the ketone is a potential side reaction.
Samarium(II) Iodide SmI₂ in THF with a proton source (e.g., HMPA, DMPU).A powerful reducing agent that can also affect other functional groups. The reagents can be sensitive to air and moisture.

Experimental Protocol for Reductive Deprotection with Sodium Amalgam:

  • Dissolve the 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane in a mixture of methanol and a phosphate buffer (pH 7.2).

  • Cool the solution to 0°C in an ice bath.

  • Add 6% sodium amalgam portion-wise with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by decanting the solution from the mercury.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 2: Scale-Up and Process Optimization

Transitioning from lab-scale to larger-scale synthesis introduces new challenges that require careful consideration of reaction parameters and safety.

FAQ 4: How Can I Safely Scale Up the [2+2] Cycloaddition Reaction?

Question: I have a reliable lab-scale procedure for the [2+2] cycloaddition, but I am concerned about exothermic reactions and maintaining consistency on a larger scale. What are the key considerations for a safe and successful scale-up?

Answer: Scaling up the [2+2] cycloaddition requires meticulous attention to heat management, reagent addition rates, and mixing efficiency. A slow exotherm that is easily managed on a small scale can become a significant safety hazard on a larger scale.[1]

Key Scale-Up Considerations:

  • Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient.

    • Mitigation: Use a jacketed reactor with a reliable cooling system. Monitor the internal reaction temperature closely with a calibrated probe.

  • Reagent Addition: The rate of addition of the acyl chloride is critical for controlling the exotherm and minimizing side reactions.

    • Mitigation: Use a syringe pump or an addition funnel for a slow, controlled addition. For very large scales, consider a continuous flow setup.

  • Mixing: Inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in byproduct formation.

    • Mitigation: Use an overhead stirrer with a properly designed impeller to ensure efficient mixing of the reaction mixture.

The following diagram illustrates the key considerations for scaling up the cycloaddition reaction:

scale_up scale_up_main Scale-Up of [2+2] Cycloaddition heat_management Heat Management scale_up_main->heat_management reagent_addition Reagent Addition Control scale_up_main->reagent_addition mixing Efficient Mixing scale_up_main->mixing solution_heat Jacketed Reactor with Cooling Internal Temperature Monitoring heat_management->solution_heat solution_reagent Syringe Pump or Addition Funnel Consider Continuous Flow reagent_addition->solution_reagent solution_mixing Overhead Stirrer Appropriate Impeller Design mixing->solution_mixing

Caption: Key considerations for scaling up the [2+2] cycloaddition reaction.

References

  • Barrett, A. G. M., & Morris, T. M. (2010). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3524–3526. [Link]

  • Bari, S. S., & Bhalla, A. (2010). Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. ChemInform, 41(4). [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of 1-Azaspiro[3.3]heptanes as Bioisosteres of Piperidines. Organic Letters, 12(9), 1944–1947. [Link]

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester - Google Patents.

  • Flippen-Anderson, J. L., & George, C. (1982). Structure of 2-(p-methoxyphenyl)-3-phenyl-1-azaspiro[3.5]nonan-2-one. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 38(6), 1716-1718.
  • Hyatt, J. A., & Raynolds, P. W. (1994). Ketene cycloadditions. In Organic Reactions (Vol. 45, pp. 159-646). John Wiley & Sons, Inc.
  • Singh, G. S. (2003). Recent progress in the synthesis and chemistry of azetidinones. Tetrahedron, 59(39), 7631-7649.
  • Van der Haas, R. (n.d.). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. [Link]

  • Waser, J., & Nambu, H. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6500–6503. [Link]

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Technical Support Center: Stereoselectivity in 2-Azaspiro[3.3]heptane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the stereoselective synthesis of 2-azaspiro[3.3]heptane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrol in these unique spirocyclic systems. The inherent three-dimensionality of 2-azaspiro[3.3]heptanes makes them valuable scaffolds in medicinal chemistry, but also introduces significant challenges in achieving desired stereochemical outcomes.[1][2][3][4]

This resource provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve immediate problems but also to build a robust understanding of the factors governing stereoselectivity in your reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems related to poor stereoselectivity in reactions involving 2-azaspiro[3.3]heptane and its derivatives.

Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I improve the diastereomeric ratio (d.r.)?

Answer:

Achieving high diastereoselectivity in the functionalization of 2-azaspiro[3.3]heptanes often requires a careful interplay of various factors. A low d.r. suggests that the energy difference between the transition states leading to the different diastereomers is minimal. Here’s a systematic approach to troubleshoot this issue:

Pillar 1: Re-evaluate Your Catalyst System and Reaction Conditions

The choice of catalyst is paramount in asymmetric synthesis.[5][6][7] If you are employing a chiral catalyst, its effectiveness can be influenced by several parameters:

  • Catalyst and Ligand Screening: The initial choice of a chiral ligand or catalyst may not be optimal for your specific substrate. It is advisable to screen a variety of chiral ligands or catalyst systems. For instance, in rhodium-catalyzed cyclopropanations, different dirhodium tetracarboxylate catalysts can lead to vastly different diastereoselectivities.[8][9]

  • Temperature Control: Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically controlled product, which is typically formed through the lower energy transition state.[5] Conversely, higher temperatures can lead to an equilibrium between diastereomers, eroding the stereochemical outcome.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the geometry of the transition state and, consequently, the diastereoselectivity. A systematic screening of solvents with varying properties is recommended.

Pillar 2: Substrate-Controlled Diastereoselection

The inherent stereochemistry of a chiral substrate can be leveraged to direct the formation of a new stereocenter.

  • Chiral Auxiliaries: The use of chiral auxiliaries, such as N-tert-butanesulfinyl imines (Ellman's imines), has proven highly effective in the diastereoselective synthesis of 1-substituted 2-azaspiro[3.3]heptanes.[10][11][12] The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the nucleophilic attack to the opposite face.

Pillar 3: The Role of Additives

The presence of additives can sometimes have a profound effect on stereoselectivity.

  • Acid/Base Additives: In some reactions, the addition of a Brønsted or Lewis acid can promote the reaction and influence both regioselectivity and diastereoselectivity.[5] The exact effect is system-dependent and may require empirical optimization.

Experimental Workflow for Improving Diastereomeric Ratio:

G start Low d.r. Observed catalyst Screen Chiral Catalysts/Ligands start->catalyst temp Optimize Reaction Temperature (Start with lower temp.) catalyst->temp solvent Screen Solvents temp->solvent substrate Consider Substrate Control (e.g., Chiral Auxiliaries) solvent->substrate additives Investigate Additives (e.g., Acids/Bases) substrate->additives analyze Analyze d.r. by NMR/HPLC additives->analyze analyze->catalyst Unsuccessful end Improved d.r. Achieved analyze->end Successful

Caption: Troubleshooting workflow for low diastereoselectivity.

Question 2: I'm struggling to achieve high enantiomeric excess (e.e.) in my asymmetric reaction. What should I investigate?

Answer:

Low enantioselectivity points to a small energy difference between the two enantiomeric transition states. Here are the key areas to focus on for improvement:

Pillar 1: Catalyst Integrity and Performance

The chiral catalyst is the cornerstone of enantioselective transformations.

  • Catalyst Purity and Activity: Ensure the catalyst is of high purity and, if air or moisture sensitive, handled under strictly inert conditions. The synthesis and purification of the catalyst should be scrutinized.

  • Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it doesn't always translate to higher enantioselectivity. It's crucial to optimize the catalyst loading. In some rhodium-catalyzed reactions, very low catalyst loadings have been shown to be effective.[8]

  • Matching Catalyst to Substrate: Not all chiral catalysts are universally effective. The electronic and steric properties of your substrate must be compatible with the chiral environment created by the catalyst.

Pillar 2: Reaction Parameter Optimization

Fine-tuning the reaction conditions is often critical for achieving high enantioselectivity.

  • Temperature: As with diastereoselectivity, lower temperatures generally lead to higher enantioselectivity.

  • Concentration: The concentration of reactants can influence the reaction order and the formation of catalyst aggregates, which can affect the enantioselectivity.

  • Reaction Time: Allowing the reaction to proceed for too long can sometimes lead to racemization of the product, especially if there is a pathway for erosion of stereochemical integrity.

Pillar 3: The Purity of Starting Materials

Impurities in your starting materials or solvents can have a detrimental effect on catalyst performance.

  • Substrate and Reagent Purity: Ensure that your starting materials are free from impurities that could poison the catalyst or participate in side reactions.

  • Solvent Quality: Use of anhydrous and peroxide-free solvents is often crucial, as water and other impurities can deactivate the catalyst.

Data Summary: Effect of Catalyst on Enantioselectivity

CatalystSolventTemperature (°C)e.e. (%)Reference
Rh2(S-p-PhTPCP)4DCE2599[8]
Rh2(S-DOSP)4DCE25Low[8]
Chiral Phosphoric AcidToluene-20>99[11]
Cu(OAc)2 with N,O-ligandCH2Cl20High[5]

Note: This table is a generalized representation. Specific results will vary depending on the exact substrates and reaction conditions.

Question 3: My stereochemical analysis is ambiguous. How can I reliably determine the stereoisomeric ratio and absolute configuration?

Answer:

Accurate determination of stereoisomeric ratios and absolute configuration is crucial for any stereoselective synthesis.

For Diastereomeric Ratio (d.r.) Determination:

  • ¹H NMR Spectroscopy: In many cases, diastereomers will have distinct signals in the ¹H NMR spectrum. Integration of these signals can provide the diastereomeric ratio.[13]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Chromatographic methods can often separate diastereomers, and the ratio can be determined from the peak areas.

For Enantiomeric Excess (e.e.) Determination:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining e.e.[14][15][16][17] It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[14][16][17][18]

  • Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a chiral stationary phase to separate enantiomers.

  • NMR Spectroscopy with Chiral Shift Reagents or Solvating Agents: The addition of a chiral lanthanide shift reagent or a chiral solvating agent can induce different chemical shifts for the signals of the two enantiomers in the NMR spectrum, allowing for their quantification.[19][20][21]

For Absolute Configuration Determination:

  • X-ray Crystallography: If a suitable single crystal of the product can be obtained, X-ray crystallography provides an unambiguous determination of the absolute configuration.

  • Correlation with Known Compounds: The absolute configuration can be determined by chemically converting the product to a compound of known absolute configuration.

  • NMR Spectroscopy (Mosher's Ester Analysis): This method involves derivatizing a chiral alcohol or amine with a chiral reagent (e.g., Mosher's acid chloride) to form diastereomeric esters or amides. Analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers can reveal the absolute configuration of the original molecule.[20][21]

Logical Flow for Stereochemical Analysis:

G start Synthesized Product nmr_gc_hplc Determine d.r. (¹H NMR, GC, or HPLC) start->nmr_gc_hplc chiral_hplc_gc Determine e.e. (Chiral HPLC or GC) start->chiral_hplc_gc xray Determine Absolute Configuration (X-ray Crystallography) chiral_hplc_gc->xray mosher Determine Absolute Configuration (Mosher's Method, etc.) chiral_hplc_gc->mosher end Complete Stereochemical Assignment xray->end mosher->end

Caption: Decision tree for complete stereochemical analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that generally control stereoselectivity in reactions involving 2-azaspiro[3.3]heptane?

A1: The stereochemical outcome of reactions with 2-azaspiro[3.3]heptane is primarily governed by a combination of steric and electronic factors. The rigid, three-dimensional structure of the spirocycle plays a crucial role.[1] Key factors include the facial selectivity of attack on a prochiral center, which can be influenced by the steric bulk of substituents on the spirocyclic core, the nature of the attacking reagent, and the use of chiral catalysts or auxiliaries that create a chiral environment around the reaction center.[5][22]

Q2: Are there any general trends for whether a reaction will favor the endo or exo product?

A2: The terms endo and exo are most relevant in the context of cycloaddition reactions. The preference for one over the other is often dictated by a combination of steric hindrance and secondary orbital interactions in the transition state. For 2-azaspiro[3.3]heptane derivatives, the steric bulk of substituents on the azetidine rings can significantly influence the approach of the reacting partner, often favoring the less sterically hindered trajectory.

Q3: How does the N-substituent on the 2-azaspiro[3.3]heptane ring affect stereoselectivity?

A3: The N-substituent can have a profound impact on stereoselectivity. A bulky N-substituent can act as a steric directing group, blocking one face of the molecule and favoring attack from the less hindered side. Furthermore, if the N-substituent contains a coordinating group, it can interact with a metal catalyst, leading to a more ordered transition state and potentially higher stereoselectivity.

Q4: What are some of the most successful strategies reported for the asymmetric synthesis of 2-azaspiro[3.3]heptane derivatives?

A4: Several effective strategies have been developed. These include:

  • Diastereoselective addition to chiral N-tert-butanesulfinyl imines: This method has been successfully used to prepare enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes.[10][11]

  • Rhodium-catalyzed asymmetric cyclopropanation: Chiral dirhodium tetracarboxylate catalysts have been shown to be highly effective in the enantioselective and diastereoselective cyclopropanation of exocyclic olefins derived from azacycles.[8][9]

  • Chiral Brønsted acid catalysis: This approach has been used for the enantioselective synthesis of spirocyclic compounds containing a cyclobutanone ring.[11]

References

  • Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications. [Link]

  • Reddy, L. R., et al. (2019). Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes: An Important Motifs for Modern Drug Discovery. ResearchGate. [Link]

  • SciSpace. (n.d.). New development in the enantioselective synthesis of spiro compounds. SciSpace. [Link]

  • ACS Publications. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. [Link]

  • Semantic Scholar. (n.d.). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Semantic Scholar. [Link]

  • National Institutes of Health. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Factors influencing the regiochemistry of spiro-oxetane formation from the photocycloaddition of ethenes to 1,4-benzoquinone. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • ACS Publications. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]

  • ResearchGate. (n.d.). Configuration Determination of Regioisomeric Spirocyclopropanes Using NMR Spectroscopy Methods. ResearchGate. [Link]

  • Thieme. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme. [Link]

  • Royal Society of Chemistry. (n.d.). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. [Link]

  • PubMed. (n.d.). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

  • ChemRxiv. (n.d.). Accessing Carbon, Boron and Germanium Spiro Stereocenters in a Unified Catalytic Enantioselective Approach Authors. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

  • PubMed. (2011). Diastereoselective control of intramolecular aza-Michael reactions using achiral catalysts. PubMed. [Link]

  • PubMed. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. PubMed. [Link]

  • YouTube. (2020). Stereoselectivity In Bicyclic,Fused, Spiro Cyclic Compounds||Organic From Clyaden Chapter 32 Part 2. YouTube. [Link]

  • Michigan State University. (n.d.). Asymmetric Induction. MSU Chemistry. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Semantic Scholar. (n.d.). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • CCS Chemistry. (n.d.). Recent Progress of Asymmetric Catalysis from a Chinese Perspective. CCS Chemistry. [Link]

  • MDPI. (n.d.). Special Issue : Asymmetric Catalysis: Recent Progress and Future Perspective. MDPI. [Link]

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Technical Support Center: Analytical Methods for 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert insights and practical solutions for detecting and quantifying impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane and its related substances.

High-Performance Liquid Chromatography (HPLC) Issues

Question 1: I'm seeing poor peak shape (tailing or fronting) for the main peak. What is the likely cause and how can I fix it?

Answer: Poor peak shape for 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Causality: The molecule contains a moderately polar sulfonyl group and a ketone, but the core structure is largely non-polar. If you are using a standard C18 column, residual acidic silanol groups on the silica surface can interact with any basic character in your molecule or its impurities, leading to peak tailing. Peak fronting is typically a sign of column overload.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: To rule out column overload, dilute your sample 10-fold and reinject. If the peak shape improves and becomes more symmetrical, you were overloading the column.

    • Modify Mobile Phase pH: The nitrogen in the azaspiro-heptane ring is part of a sulfonamide, making it non-basic. However, certain impurities might have basic functional groups. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can protonate these groups and minimize their interaction with silanols.

    • Use a Different Column: Consider using an "end-capped" C18 column or a column with a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity for your compound and its impurities.

Question 2: I can't separate a known impurity from the main active pharmaceutical ingredient (API) peak. How can I improve the resolution?

Answer: Co-elution is a common challenge in impurity analysis. Improving resolution requires a systematic approach to method development. The goal is to manipulate the selectivity (α) and efficiency (N) of your chromatographic system.

  • Causality: Resolution is a function of column efficiency, selectivity, and retention factor. If two compounds are structurally very similar, their interaction with the stationary and mobile phases will be nearly identical, leading to poor separation.

  • Step-by-Step Protocol for Improving Resolution:

    • Optimize the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different properties and can alter the elution order and selectivity.

    • Adjust the Gradient Slope: A shallower gradient (i.e., a smaller change in organic solvent concentration over a longer time) can often improve the separation of closely eluting peaks.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, a change in column chemistry is the most powerful tool. For this spirocyclic compound, consider a column that offers shape selectivity, such as one with a pentafluorophenyl (PFP) stationary phase.

    • Lower the Temperature: Reducing the column temperature can sometimes increase viscosity and improve separation, although it will also increase backpressure and run times.

Mass Spectrometry (MS) & Structural Elucidation Issues

Question 3: I have detected an unknown peak by HPLC-UV, but I don't know what it is. What is the workflow for impurity identification?

Answer: Identifying an unknown impurity requires a combination of analytical techniques to determine its molecular weight, elemental composition, and structure.[1] This process is critical for process optimization and regulatory filings.[1]

  • Causality: Impurities can originate from starting materials, by-products, intermediates, or degradation products.[2] A systematic workflow ensures that you gather sufficient data to propose and confirm the structure of the unknown compound.

  • Workflow for Impurity Identification:

    Impurity_Identification_Workflow Detection Unknown Peak Detected (e.g., HPLC-UV) LCMS LC-MS Analysis Detection->LCMS Determine MW HRMS High-Resolution MS (e.g., Q-TOF, Orbitrap) LCMS->HRMS Determine Elemental Composition MSMS MS/MS Fragmentation HRMS->MSMS Propose Substructures Isolation Isolation & Purification (e.g., Prep-HPLC) MSMS->Isolation If concentration is sufficient Confirmation Structure Confirmed MSMS->Confirmation Tentative Identification NMR NMR Spectroscopy (1H, 13C, 2D) Isolation->NMR Elucidate Full Structure NMR->Confirmation

    Caption: Workflow for the identification and structural elucidation of unknown impurities.

Question 4: My sample shows poor ionization in the mass spectrometer. How can I improve the signal?

Answer: Poor ionization of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane can occur if the wrong ionization mode or mobile phase additives are used.

  • Causality: Electrospray ionization (ESI), a common technique, requires the analyte to be charged in solution before entering the mass spectrometer. The target molecule lacks easily ionizable functional groups. The sulfonamide nitrogen is not basic, and the ketone is only weakly basic.

  • Troubleshooting Steps:

    • Try Different Ionization Modes:

      • Positive Mode ESI: Add a small amount of an acid like formic acid to the mobile phase. While the molecule is not strongly basic, you may be able to form a protonated molecule [M+H]+.

      • Adduct Formation: In positive mode, adding ammonium formate or sodium acetate to the mobile phase can promote the formation of adducts like [M+NH4]+ or [M+Na]+, which are often easier to detect.

      • Atmospheric Pressure Chemical Ionization (APCI): APCI is often more suitable for less polar molecules that are difficult to ionize by ESI. It may provide a stronger signal for your compound and its impurities.

    • Optimize Source Parameters: Adjust the capillary voltage, gas flow, and temperature of the MS source to find the optimal conditions for your specific analyte.

Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities for 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane?

A1: While a definitive list requires knowledge of the specific synthetic route, we can predict potential impurities based on its structure. These may include starting materials, by-products, and related compounds. Identifying these is crucial for method validation to ensure specificity.[3]

Potential Impurity Potential Source Notes for Detection
6-Oxo-2-azaspiro[3.3]heptaneUnreacted starting materialMore polar than the API. Will likely elute earlier in reversed-phase HPLC.
Benzenesulfonyl chlorideUnreacted reagentHighly reactive and likely to be quenched during workup, but could form other sulfonated by-products.
Diphenyl sulfoneBy-product from reagentA non-polar impurity that would be well-retained on a C18 column.
Isomers of the APIRearrangement during synthesisMay be difficult to separate. Requires a highly selective HPLC method. Mass spectrometry will not distinguish isomers.

Q2: Which analytical technique is best for quantifying impurities in my final product?

A2: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for quantifying impurities in pharmaceutical products.[2][4] It offers excellent reproducibility, sensitivity, and robustness. For structural identification, hyphenated techniques like LC-MS are invaluable.[4][5]

  • Quantitative Analysis: Use HPLC-UV for routine quality control. The method must be fully validated according to ICH guidelines to ensure it is accurate, precise, linear, and specific.[6]

  • Identification: Use LC-MS to obtain molecular weight information for unknown peaks.[1] For complete structural confirmation of an unknown impurity, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[7][8] NMR provides detailed information about the molecule's carbon-hydrogen framework.[7]

Q3: What is a typical starting HPLC method for analyzing this compound?

A3: A good starting point for method development would be a reversed-phase gradient method. You will need to optimize this method for your specific impurities.

Parameter Recommendation
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Detection UV at 220 nm and 254 nm

Q4: Do I need to validate my analytical method?

A4: Yes. Analytical method validation is a regulatory requirement and is essential to ensure that your analytical results are reliable, accurate, and reproducible.[6][9] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][10] This process provides documented evidence that the method is suitable for its intended purpose.[6]

Experimental Protocol: Developing a Selective HPLC Method

This protocol outlines the steps to develop and validate an HPLC method for impurity profiling.

  • API and Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution to 0.1 mg/mL.

  • Initial Screening (Method Development):

    • Use the "Typical Starting HPLC Method" described in the table above.

    • Inject the working solution and analyze the chromatogram for the main peak and any impurity peaks.

    • Assess peak shape, retention time, and resolution between the main peak and any impurities.

  • Method Optimization:

    • If resolution is poor, systematically adjust one parameter at a time:

      • Change the organic modifier (e.g., from acetonitrile to methanol).

      • Modify the gradient profile (make it shallower for better separation).

      • Test a different column (e.g., a Phenyl-Hexyl or PFP column).

  • Forced Degradation Study (Specificity):

    • To ensure your method can separate potential degradation products, perform a forced degradation study. Expose solutions of the API to:

      • Acidic conditions (e.g., 0.1 M HCl at 60 °C)

      • Basic conditions (e.g., 0.1 M NaOH at 60 °C)

      • Oxidative conditions (e.g., 3% H₂O₂ at room temperature)

      • Heat (60 °C)

      • Light (UV lamp)

    • Analyze the stressed samples using your optimized HPLC method. The method is considered "stability-indicating" if all degradation products are successfully separated from the main peak and from each other.

  • Method Validation:

    • Once the method is optimized, perform a full validation according to ICH Q2(R1) guidelines. This involves experiments to determine the method's linearity, range, accuracy, precision, LOD, and LOQ.[3][9]

References

  • Validation of Impurity Methods, Part II. (2014). Pharmaceutical Technology.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Analytical method validation: A brief review. Journal of Pharmacy Research.
  • Analytical Methods. Ministry of Food and Drug Safety.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho.
  • Impurity Synthesis And Identific
  • Using Nuclear Magnetic Resonance (NMR)
  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020).
  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.

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Technical Support Center: Strategies for Stabilizing 2-Azaspiro[3.3]heptane Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-azaspiro[3.3]heptane intermediates. This guide is designed to provide expert insights and practical solutions to the unique stability challenges posed by these strained spirocyclic systems. Due to significant ring strain, these valuable synthetic building blocks can be susceptible to decomposition, leading to low yields and purification difficulties. This resource, presented in a question-and-answer format, addresses specific issues you may encounter and provides scientifically grounded strategies to ensure the integrity of your intermediates.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems observed during the synthesis, workup, and purification of 2-azaspiro[3.3]heptane derivatives.

Question 1: "My reaction yield is high according to crude NMR/LCMS, but I experience significant product loss during silica gel chromatography. I often see streaking on TLC and new, more polar spots appearing. What is happening?"

Answer: This is a classic and frequently encountered problem stemming from the acidic nature of standard silica gel. The lone pair on the nitrogen of your 2-azaspiro[3.3]heptane is basic and interacts strongly with the acidic silanol (Si-OH) groups on the silica surface. This interaction can catalyze the decomposition of your molecule directly on the column.

Root Cause Analysis:

The primary decomposition pathway under acidic conditions, such as on silica gel or during an acidic aqueous workup, is an acid-catalyzed intramolecular ring-opening . The high ring strain of the azetidine ring makes it susceptible to nucleophilic attack, especially after the nitrogen is protonated.[1][2]

  • Mechanism: If your molecule contains a suitably positioned internal nucleophile (like a pendant amide), the protonated azetidine nitrogen becomes a good leaving group, facilitating an intramolecular attack that opens the four-membered ring. This leads to the formation of larger, often more polar, ring systems, which explains the new spots on your TLC or LCMS analysis.[1]

Visualizing Acid-Catalyzed Decomposition

cluster_0 Acidic Conditions (e.g., Silica Gel, Acidic Workup) Start N-Substituted 2-Azaspiro[3.3]heptane Protonation Protonation of Azetidine Nitrogen Start->Protonation H⁺ RingOpening Intramolecular Nucleophilic Attack Protonation->RingOpening Ring Strain Relief Product Ring-Opened Decomposition Product (e.g., Lactone, Lactam) RingOpening->Product

Caption: Acid-catalyzed decomposition pathway of 2-azaspiro[3.3]heptane.

Preventative Strategies & Protocols:

  • Neutralize Your Silica Gel: Deactivate the acidic sites on the silica gel before your chromatography.

    • Protocol: Prepare your column slurry as usual. Before loading your compound, flush the column with 2-3 column volumes of your starting eluent containing 0.5-1% triethylamine (NEt₃).[3] Then, run the column using your gradient, ensuring that 0.5-1% triethylamine is present in the mobile phase throughout the entire purification. This "competing base" will occupy the acidic sites on the silica, allowing your compound to elute without decomposition.[3][4]

  • Switch to a Less Acidic Stationary Phase: If neutralization is insufficient, avoid silica gel altogether.

    • Recommendation: Use neutral or basic alumina as your stationary phase.[4] Alternatively, consider using an amine-functionalized silica column, which is designed specifically for the purification of basic compounds and minimizes unwanted interactions.[5]

  • Avoid Acidic Aqueous Workups: Never use acidic solutions (e.g., 1M HCl, NH₄Cl) to wash or extract your unprotected 2-azaspiro[3.3]heptane intermediate. Use saturated sodium bicarbonate (NaHCO₃) or brine (NaCl) solutions instead.

Question 2: "My N-aryl substituted 2-azaspiro[3.3]heptane intermediate decomposes when I try to perform a reaction under acidic conditions (e.g., Boc deprotection of another group). How can I predict and prevent this?"

Answer: Your observation is consistent with detailed mechanistic studies on N-substituted azetidines. The stability of the azetidine ring is highly dependent on the electronics of the N-substituent and the pH of the medium. Decomposition is significantly faster at low pH.[1]

Root Cause Analysis:

The rate of acid-catalyzed decomposition is directly linked to the pKa of the azetidine nitrogen.[1]

  • Electron-Donating Groups on an N-aryl substituent increase the basicity (raise the pKa) of the azetidine nitrogen. This leads to a higher concentration of the protonated, reactive intermediate at a given pH, accelerating decomposition.

  • Electron-Withdrawing Groups or heteroatoms that delocalize the nitrogen's lone pair decrease the basicity (lower the pKa) of the azetidine nitrogen. This reduces the concentration of the protonated intermediate, thereby enhancing stability in acidic media.[1]

Data-Driven Stability Comparison:

The following table, adapted from studies on N-aryl azetidines, illustrates the dramatic effect of pH and N-substituents on stability.

N-Substituent ExampleCondition (pH)Half-Life (T₁/₂)Stability Interpretation
4-MethoxyphenylpH 1.80.5 hoursVery Unstable
4-MethoxyphenylpH 2.71.2 hoursUnstable
4-MethoxyphenylpH 7.0StableStable at Neutral pH
4-CyanophenylpH 1.8<10 minutesExtremely Unstable
2-PyridylpH 1.8Stable (>24h)Very Stable

Data adapted from studies by G.S. Jones, et al.[1]

Preventative Strategies & Protocols:

  • Strategic Use of Protecting Groups: The most effective strategy is to protect the azetidine nitrogen with an appropriate group before subjecting the molecule to harsh acidic or basic conditions. The choice of protecting group is critical.

    Protecting GroupStability to AcidStability to BaseCleavage ConditionKey Considerations
    Boc (tert-Butoxycarbonyl)LabileStableStrong Acid (TFA, HCl)Excellent for subsequent base-mediated reactions. Avoid if other acid-sensitive groups are present.[5][6]
    Cbz (Carboxybenzyl)StableStableCatalytic Hydrogenolysis (H₂/Pd)Orthogonal to both acid- and base-labile groups. Not suitable if reducible groups (alkenes, alkynes) are present.[5]
    Ts (Tosyl)Very StableStableHarsh (e.g., Na/NH₃)Extremely robust but requires harsh deprotection. Can activate the ring for nucleophilic attack.[7]
  • Modify Reaction Sequencing: Plan your synthesis to perform any necessary acid-catalyzed transformations before introducing the unprotected 2-azaspiro[3.3]heptane moiety or after it has been appropriately protected.

Question 3: "My free-base 2-azaspiro[3.3]heptane intermediate is an oil and appears to degrade over time, even when stored in the freezer. How can I improve its long-term stability?"

Answer: Unprotected 2-azaspiro[3.3]heptane and its simple derivatives are often volatile oils and can be susceptible to slow degradation via interaction with atmospheric CO₂ and moisture. The best strategy for long-term storage is to convert the free-base into a stable, crystalline salt. Hydrochloride or sulfonate salts are excellent choices.[8]

Root Cause Analysis:

  • Amine Reactivity: The free amine is a nucleophile and a base, making it reactive.

  • Salt Stability: Converting the amine to an ammonium salt (e.g., hydrochloride) removes the lone pair's nucleophilicity, increases the compound's melting point, and typically induces crystallinity, resulting in a bench-stable solid that is easier to handle and weigh accurately.[2][8]

Workflow for Stable Intermediate Handling

Caption: Recommended workflow for handling and storing intermediates.

Protocol for Hydrochloride Salt Formation:

This protocol is for converting a purified, free-base intermediate into its hydrochloride salt for stable storage.

  • Dissolution: Dissolve your purified 2-azaspiro[3.3]heptane intermediate in a minimal amount of a suitable anhydrous solvent in which the hydrochloride salt is insoluble. Good choices include diethyl ether, ethyl acetate, or a mixture of hexane and ethyl acetate.

  • Acidification: While stirring the solution at 0 °C (ice bath), slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise.

  • Precipitation: The hydrochloride salt should precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Collect the solid salt by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold, anhydrous solvent (e.g., diethyl ether) to remove any excess acid.

  • Drying: Dry the salt under high vacuum to remove all residual solvent. The resulting crystalline solid can be stored at room temperature for an extended period.

Frequently Asked Questions (FAQs)

Q: Is my 2-azaspiro[3.3]heptane intermediate susceptible to base-catalyzed decomposition?

A: While acid-catalyzed decomposition is more commonly reported and mechanistically understood for this class of compounds, strong bases under harsh conditions can also pose a risk.[1] Many successful syntheses of 2-azaspiro[3.3]heptane derivatives involve the use of strong bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) for cyclization steps, indicating that the ring system is kinetically stable under specific anhydrous conditions.[6] However, prolonged exposure to strong aqueous bases (e.g., refluxing with NaOH) or certain nucleophilic bases could potentially lead to ring-opening or other side reactions. It is always advisable to use the mildest basic conditions that will effect the desired transformation and to keep reaction times to a minimum.

Q: I suspect a Grob-type fragmentation might be occurring during my synthesis. What evidence should I look for and how can I prevent it?

A: Grob fragmentation is an elimination reaction that can occur in systems with an electron-donating atom (like nitrogen), a leaving group, and a bond that can be cleaved to form a stable unsaturated fragment. In the context of a 2-azaspiro[3.3]heptane precursor, this could manifest as the formation of a 3-methylene azetidine derivative.[9] This is more likely to occur during ring-closure reactions where a leaving group is being displaced.

  • Evidence: Look for byproducts with a mass corresponding to the loss of the leaving group and another fragment, and which show NMR signals characteristic of an exocyclic double bond (typically around 4.5-5.5 ppm for the vinyl protons).

  • Prevention: The choice of base and solvent is crucial for preventing this side reaction. For example, during a cyclization to form an oxetane ring adjacent to an azetidine, using KOt-Bu in THF was reported to favor the Grob fragmentation, suggesting that alternative, less-hindered bases or different solvent systems might be required to favor the desired intramolecular substitution (Sₙ2) over elimination (E2-like fragmentation).[9]

Q: Which N-protecting group offers the best overall stability for a multi-step synthesis involving both acidic and basic conditions?

A: There is no single "best" protecting group; the optimal choice is dictated by the specific reaction sequence. However, for maximum versatility, a Cbz (Carboxybenzyl) group is an excellent candidate. It is robustly stable under the acidic conditions that cleave a Boc group and the basic conditions that cleave an Fmoc group.[5] Its removal via catalytic hydrogenolysis is a very mild and neutral process, making it compatible with a wide range of functional groups. The main limitation is its incompatibility with other reducible moieties like alkenes, alkynes, or nitro groups. For a truly orthogonal strategy, planning your synthesis around the selective removal of Boc (acid), Fmoc (base), and Cbz (hydrogenolysis) groups is a powerful approach.

References

  • Purifying amines on silica. Org Prep Daily. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • Forming oxalte salts of amines. Sciencemadness.org. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synform. [Link]

  • Jones, G. S., et al. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Smith, B. C. Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • Synthesis method of 6-oxo-2-azaspiro heptane-2-carboxylic acid tert-butyl ester. Google Patents.

  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Is there an easy way to purify organic amines? Biotage. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. National Institutes of Health. [Link]

  • Amine purification. Science Forums. [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. [Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]

  • What are some common causes of low reaction yields? Reddit. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. PubMed. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

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Technical Support Center: Refining Catalyst Selection for 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges in the synthesis of this and related azaspiro[3.3]heptane scaffolds. Given the structural complexity of this target molecule, catalyst selection is a critical parameter that dictates reaction efficiency, yield, and purity.

The 2-azaspiro[3.3]heptane motif is a valuable bioisostere for piperidine in drug discovery, offering improved physicochemical properties.[1][2] However, the construction of this strained spirocyclic system, particularly with the addition of a ketone and a sulfonyl protecting group, presents unique synthetic challenges. This guide will focus on catalyst selection for the key bond-forming reactions likely involved in the synthesis.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane, with a focus on catalyst-related problems.

Issue 1: Low Yield in Azetidine Ring Formation

Q: My intramolecular cyclization to form the azetidine ring is giving low to no yield. What are the likely catalyst-related causes and how can I troubleshoot this?

A: The formation of a four-membered azetidine ring is often challenging due to significant ring strain.[3] Low yields can frequently be traced back to catalyst selection and reaction conditions.

Potential Causes & Solutions:

  • Inadequate Catalyst Activity:

    • Palladium-Catalyzed C-H Amination: This is a powerful method for azetidine synthesis.[4] If you are using a palladium catalyst, ensure you have the optimal ligand and oxidant combination. For instance, Gaunt and co-workers reported a successful system using Pd(OAc)₂, an iodonium salt oxidant, and AgOAc as an additive.[5] The choice of ligand is crucial for promoting the desired reductive elimination.

    • Lewis Acid Catalysis: For methods involving the intramolecular aminolysis of epoxides, a Lewis acid catalyst like Lanthanum(III) triflate (La(OTf)₃) can be effective.[4] However, the basicity of the amine nucleophile can quench the Lewis acid.[3] Consider using a higher catalyst loading or a more robust Lewis acid.

  • Catalyst Deactivation:

    • The amine starting material or product can coordinate to the metal center of the catalyst, leading to deactivation. The use of a phenylsulfonyl protecting group can mitigate this to some extent by reducing the basicity of the nitrogen atom.

  • Competitive Side Reactions:

    • Formation of Pyrrolidine: The formation of a five-membered pyrrolidine ring is often a competing and more thermodynamically favorable pathway.[4] Catalyst and reaction conditions can influence this selectivity. In palladium-catalyzed C-H amination, the regioselectivity can be directed by the ligand and the structure of the substrate.[6]

    • Grob-type Fragmentation: In syntheses starting from 3-halopropanol derivatives, a Grob-type fragmentation can compete with the desired oxetane or azetidine formation, leading to the formation of a 3-methylene azetidine.[7]

Experimental Protocol: Palladium-Catalyzed Intramolecular γ-C(sp³)–H Amination

  • To a reaction vessel, add the N-picolinamide protected amine substrate (1.0 eq), Pd(OAc)₂ (0.05-0.1 eq), and a suitable ligand (e.g., a phosphine ligand, 0.1-0.2 eq).

  • Add an oxidant (e.g., PhI(OAc)₂, 1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, filter through celite, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

Issue 2: Inefficient Cyclobutanone Ring Formation

Q: I am struggling with the formation of the spirocyclic cyclobutanone moiety. What catalytic strategies should I consider?

A: The construction of the cyclobutanone ring is a key challenge. A [2+2] cycloaddition is a common strategy for forming four-membered rings.[8]

Potential Causes & Solutions:

  • Inefficient [2+2] Photocycloaddition:

    • Catalyst Selection: While some photocycloadditions can be catalyst-free, many benefit from a catalyst to facilitate the reaction under milder conditions (e.g., visible light).[9]

      • Copper(I) Catalysis: Copper(I) salts like CuOTf are effective for intramolecular [2+2] photocycloadditions of olefins.[10]

      • Photoredox Catalysis: Iridium complexes can act as triplet sensitizers for intramolecular [2+2] cycloadditions of dienes under visible light.[10]

    • Substrate Design: The success of an intramolecular [2+2] cycloaddition is highly dependent on the length and nature of the tether connecting the two reacting groups.

  • Lewis Acid Catalysis for [2+2] Cycloadditions:

    • Lewis acids can be used to activate one of the components in a [2+2] cycloaddition. For example, Bi(OTf)₃ has been used to activate an allenic ketone for an intramolecular [2+2] cycloaddition with an alkene.[11][12]

Data Presentation: Comparison of Catalysts for [2+2] Cycloadditions

Catalyst TypeExample CatalystSubstrate ClassKey AdvantagesReference
Copper(I)CuOTf1,6-dienesEffective for intramolecular reactions[10]
Iridium Photocatalyst[Ir(dFppy)₃]DienesUtilizes visible light, mild conditions[10]
Lewis AcidBi(OTf)₃Allene-alkenesActivates carbonyl component[11][12]
Issue 3: Difficulty with Product Purification

Q: The purification of my final spirocyclic product is proving difficult. What strategies can I employ?

A: Spirocyclic compounds can have unique physical properties that make purification challenging.

Potential Causes & Solutions:

  • Similar Polarity of Byproducts: Side products from incomplete reactions or rearrangements can have very similar polarities to the desired product.

  • Strategies for Purification:

    • Supercritical Fluid Chromatography (SFC): This technique is often superior to traditional HPLC for purifying complex molecules like spirocycles, offering higher throughput and reduced solvent consumption.[13]

    • Flash Column Chromatography: A standard and scalable method for routine purification.[13]

    • Crystallization: If a crystalline solid can be obtained, this is a highly effective method for achieving high purity on a large scale.[13]

    • High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully applied to the preparative separation of spirobisnaphthalenes.[14]

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the phenylsulfonyl protecting group in this synthesis?

A1: The phenylsulfonyl group serves multiple purposes. It acts as a protecting group for the nitrogen atom, preventing unwanted side reactions. It also reduces the basicity of the nitrogen, which can be beneficial in reactions involving Lewis acid or transition metal catalysts that are sensitive to basic amines.[3] Additionally, N-sulfonyl groups can activate the azetidine ring towards certain transformations.[5]

Q2: Are there alternative catalysts for azetidine synthesis besides palladium-based ones?

A2: Yes, several other catalytic systems can be employed. Lanthanide triflates, such as La(OTf)₃, can catalyze the intramolecular aminolysis of epoxides to form 3-hydroxyazetidines.[4] Photochemical methods, like the aza Paternò-Büchi reaction ([2+2] photocycloaddition between an imine and an alkene), can also yield azetidines.[4]

Q3: How can I control the stereochemistry at the spirocyclic center?

A3: Controlling stereochemistry is a significant challenge. The use of chiral catalysts is a primary strategy. For instance, chiral Lewis acids or chiral ligands in transition metal catalysis can induce enantioselectivity.[15] In [2+2] cycloadditions, chiral thiourea catalysts have been used to achieve enantioselective isomerization prior to the cycloaddition.[11]

Q4: What are the key considerations when scaling up the synthesis of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane?

A4: When scaling up, several factors become more critical. Catalyst cost and efficiency are major considerations. The choice of purification method will also be heavily influenced by the scale of the reaction, with crystallization being highly desirable for large quantities.[13] Reaction safety, particularly with energetic reagents or exothermic reactions, must also be carefully evaluated.

III. Visualizations

Catalyst_Selection_Workflow cluster_azetidine Azetidine Ring Formation cluster_cyclobutanone Cyclobutanone Ring Formation A1 Low Yield of Azetidine A2 Check Catalyst System A1->A2 A3 Pd-Catalyzed C-H Amination? A2->A3 A4 Optimize Ligand & Oxidant A3->A4 Yes A5 Lewis Acid Catalysis? A3->A5 No A7 Consider Catalyst Deactivation A4->A7 A6 Increase Catalyst Loading A5->A6 Yes A6->A7 A8 Side Product Formation? A7->A8 A9 Adjust Conditions to Favor 4-membered Ring A8->A9 Yes B1 Inefficient Cyclization B2 Evaluate [2+2] Cycloaddition Strategy B1->B2 B3 Photocycloaddition? B2->B3 B4 Use Cu(I) or Ir Photocatalyst B3->B4 Yes B5 Lewis Acid-Mediated? B3->B5 No B7 Optimize Substrate Tether B4->B7 B6 Screen Lewis Acids (e.g., Bi(OTf)3) B5->B6 Yes B6->B7

Caption: Troubleshooting workflow for catalyst selection in the synthesis of the azetidine and cyclobutanone rings.

IV. References

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - NIH. (URL: )

  • Optimization of reaction conditions for azetidine synthesis - Benchchem. (URL: )

  • Technical Support Center: Scalable Purification of Spiro Intermediates - Benchchem. (URL: )

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL: )

  • Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions | Journal of the American Chemical Society. (URL: )

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews - ACS Publications. (URL: )

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC - NIH. (URL: )

  • New Methods for the Synthesis of Spirocycles via Lewis Acid Catalyzed Dearomative Arene Alkyne Coupling (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). (URL: )

  • Catalyst Selection for Efficient Azetidine Synthesis: A Technical Support Center - Benchchem. (URL: )

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids | ACS Omega - ACS Publications. (URL: )

  • Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions - PubMed. (URL: )

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and - RSC Publishing. (URL: )

  • An N-Heterocyclic Carbene/Lewis Acid Strategy for the Stereoselective Synthesis of Spirooxindole Lactones - PMC - NIH. (URL: )

  • A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Organic Letters - ACS Publications. (URL: )

  • (PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - ResearchGate. (URL: )

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (URL: )

  • Palladium-catalyzed N-arylation reactions with aziridine and azetidine - Semantic Scholar. (URL: )

  • Lewis acid catalysis - Wikipedia. (URL: )

  • MULTISTEP SYNTHESIS PROTECTING GROUPS. (URL: )

  • Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography - PubMed. (URL: )

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Publications. (URL: )

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. (URL: )

  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery - Chemical Communications (RSC Publishing). (URL: )

  • Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition - PMC - PubMed Central. (URL: )

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC - NIH. (URL: )

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles | Organic Letters - ACS Publications. (URL: )

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC - NIH. (URL: )

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF - ResearchGate. (URL: )

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (URL: )

  • Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. | Semantic Scholar. (URL: )

  • Application Notes and Protocols: Synthesis of Functionalized Azetidines Using 3-((4- Bromophenyl)sulfonyl)a - Benchchem. (URL: )

  • 1‐Substituted 2‐Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery | Scilit. (URL: )

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere - Uniba. (URL: )

  • 01.07 Lewis Acid Catalysis - YouTube. (URL: )

  • a) Selected azetidine‐containing spirocyclic pharmaceuticals.... | Download Scientific Diagram - ResearchGate. (URL: )

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex. (URL: )

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (URL: )

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. (URL: )

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - ACS Publications. (URL: )

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH. (URL: )

  • 1‐Substituted 2‐azaspiro[3.3]heptanes: overseen motifs for drug discovery. - ResearchGate. (URL: )

  • Ninja technique to purify organic compounds from mixture of compounds- Part 2. - YouTube. (URL: )

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. (URL: )

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Technical Support Center: Navigating Steric Hindrance in 2-Azaspiro[3.3]heptane Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists working with 2-azaspiro[3.3]heptane scaffolds. This guide is designed to provide practical, field-proven insights into overcoming the unique synthetic challenges posed by this sterically demanding yet highly valuable structural motif. As a bioisostere for piperidine, the 2-azaspiro[3.3]heptane core offers compelling advantages in drug discovery, including improved physicochemical properties.[1][2] However, its rigid, spirocyclic nature introduces significant steric hindrance around the secondary amine, often leading to sluggish or failed reactions.

This document provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively. We will delve into the causality behind common experimental hurdles and provide validated protocols to enhance your success rate.

General FAQs

Q1: Why are my standard N-functionalization protocols for secondary amines failing with 2-azaspiro[3.3]heptane?

A1: The primary reason for failure is the pronounced steric hindrance imposed by the rigid spirocyclic framework. Unlike conformationally flexible amines like piperidine, the 2-azaspiro[3.3]heptane scaffold holds substituents in a fixed spatial arrangement, severely restricting access to the nitrogen's lone pair. This hindrance slows down the rate of reactions like acylation, alkylation, and cross-coupling, often requiring more forcing conditions, highly reactive reagents, or specialized catalytic systems to proceed efficiently.[1][3]

Q2: When should I use a protecting group on the 2-azaspiro[3.3]heptane nitrogen?

A2: A protecting group is essential when you need to perform reactions on other parts of the molecule without interference from the nucleophilic nitrogen. For instance, if you are functionalizing the cyclobutane ring, protecting the azetidine nitrogen is crucial. The choice between common protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) depends on the overall synthetic strategy, particularly the stability of your other functional groups to the deprotection conditions.[4][5]

Troubleshooting Guide: N-Acylation

The formation of an amide bond with the 2-azaspiro[3.3]heptane nitrogen is a frequent challenge due to the steric clash between the scaffold and the incoming acylating agent.

Q3: My acylation reaction with a standard acyl chloride and a tertiary amine base (e.g., triethylamine) is sluggish and gives low yields. What is happening and how can I fix it?

A3: The low reactivity is a direct consequence of steric hindrance. The bulky 2-azaspiro[3.3]heptane nucleophile struggles to attack the electrophilic carbonyl carbon of the acyl chloride. Standard conditions are often insufficient to overcome this high activation energy barrier.

Solution: Employ a more potent activation strategy. Instead of relying on acyl chlorides alone, convert the carboxylic acid into a more reactive activated species in situ using a modern coupling reagent. These reagents are designed to function effectively even with sterically hindered amino acids and amines.[2][6]

Recommended Acylation Protocol for Hindered Amines
  • Dissolution: In an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), 2-azaspiro[3.3]heptane (free base or HCl salt, 1.0-1.2 eq.), and your chosen coupling reagent (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Base Addition: If using the hydrochloride salt of the amine, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq.). If using the free base, 1.5 eq. of DIPEA is sufficient.

  • Reaction: Stir the mixture at room temperature. For particularly challenging substrates, gentle heating to 30-40 °C may be beneficial.[7]

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate, extract with an appropriate organic solvent, and purify by column chromatography.

Data Summary: Coupling Reagents for Hindered Acylations
Coupling ReagentAcronymKey Features & AdvantagesReference
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOPStrong phosphonium-based reagent with a good track record for hindered couplings. Generates non-carcinogenic byproducts.[2]
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyAOPHighly reactive phosphonium salt that forms OAt esters, which are more reactive than OBt esters. Excellent for N-methyl and other hindered amino acids.[2][7]
2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate HATUWidely used aminium (uronium)-type reagent. Rapid kinetics and low racemization. Very effective for sterically demanding couplings.[2][7]
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HATUNovel Oxyma-based reagent with reactivity comparable to HATU but with improved safety (non-explosive) and solubility profiles.[2][8]

Troubleshooting Guide: Buchwald-Hartwig Amination

Palladium-catalyzed C-N cross-coupling is a powerful tool for synthesizing N-aryl 2-azaspiro[3.3]heptanes. However, the reaction's success is critically dependent on the catalyst system, which must be tailored to accommodate the hindered amine.

Q4: My Buchwald-Hartwig reaction is failing. I see starting materials and/or hydrodehalogenation of my aryl halide. What's wrong?

A4: This is a classic symptom of an inefficient catalytic cycle, often caused by an inappropriate ligand choice for the sterically demanding 2-azaspiro[3.3]heptane. The ligand's role is to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[9] With a hindered amine, if the ligand is not bulky enough, the amine may fail to coordinate effectively to the palladium complex, or the final C-N bond-forming reductive elimination step may be too slow. A slow reductive elimination can allow side reactions like hydrodehalogenation to dominate.[1][10]

Solution: Switch to a bulky, electron-rich phosphine ligand. Ligands specifically designed for coupling hindered secondary amines are required. These ligands promote the formation of a monoligated, highly reactive LPd(0) species that is more accessible to the hindered amine and accelerates the rate-limiting reductive elimination step.

Visualizing the Catalytic Cycle and the Role of Bulky Ligands

Buchwald_Hartwig cluster_ligand Role of Bulky Ligand (L) Pd0 LPd(0) (Active Catalyst) OA_Complex Oxidative Addition Complex (L)Pd(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Complex Amine Coordination [(L)Pd(Ar)(Amine)]+X- OA_Complex->Amine_Complex Ligand Exchange Amido_Complex Amido Complex (L)Pd(Ar)(NR2) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination (Rate-Limiting) Product Ar-NR2 (Product) Amido_Complex->Product Side_Reaction Hydrodehalogenation (Ar-H) Amido_Complex->Side_Reaction Side Reaction (Slow RE) ArX Ar-X (Aryl Halide) ArX->OA_Complex Amine HNR2 (2-Azaspiro[3.3]heptane) Amine->Amine_Complex Base Base Base->Amine_Complex Ligand_Role Bulky Ligand (e.g., RuPhos) - Promotes monoligation - Accelerates Reductive Elimination - Prevents catalyst decomposition

Caption: Buchwald-Hartwig catalytic cycle for hindered amines.

Data Summary: Ligand Selection for Hindered Secondary Amines
LigandStructure FeaturesRecommended ForReference
RuPhos Dialkylbiaryl phosphine, bulky and electron-rich.A go-to ligand for a wide range of secondary amines, including cyclic and hindered ones.[1][10]
BrettPhos Similar to RuPhos but with a different biaryl backbone.Excellent for primary amines, but also shows high efficacy for challenging secondary amine couplings.[11]
XantPhos Bidentate ligand with a large "bite angle".Can be effective, particularly when using soluble organic bases like DBU, which may be beneficial for base-sensitive substrates.[9][12]
Optimized Buchwald-Hartwig Protocol
  • Setup: To an oven-dried vial under an inert atmosphere, add the aryl halide (1.0 eq.), palladium precatalyst (e.g., RuPhos G3, 1-2 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 eq.).[10]

  • Solvent/Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Add the 2-azaspiro[3.3]heptane (1.2 eq.).

  • Heating: Place the sealed vial in a preheated heating block (typically 80-110 °C).[13]

  • Monitoring & Work-up: Monitor by LC-MS. Upon completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and proceed with a standard extractive work-up.

Troubleshooting Guide: N-Alkylation

While seemingly straightforward, N-alkylation can be problematic due to the reduced nucleophilicity of the hindered nitrogen.

Q5: My direct N-alkylation with an alkyl halide is very slow and requires high temperatures, leading to decomposition. Are there milder alternatives?

A5: Yes. The high temperatures required for direct alkylation are often necessary to overcome the steric barrier. This can be detrimental to sensitive substrates. Reductive amination is an excellent, milder alternative for introducing primary and secondary alkyl groups. This two-step, one-pot process avoids the use of harsh alkylating agents and high temperatures.

Solution: Use Reductive Amination. This method involves the condensation of the 2-azaspiro[3.3]heptane with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent.

Visualizing the N-Functionalization Workflow

N_Functionalization_Workflow Start Start: 2-Azaspiro[3.3]heptane Desired_Bond What bond to form? Start->Desired_Bond Amide C(O)-N (Amide) Desired_Bond->Amide Acylation Aryl Aryl-N Desired_Bond->Aryl Arylation Alkyl Alkyl-N Desired_Bond->Alkyl Alkylation Acylation_Method Use in-situ activation with coupling reagent (HATU, PyBOP) Amide->Acylation_Method Buchwald_Method Use Buchwald-Hartwig with bulky ligand (RuPhos, BrettPhos) Aryl->Buchwald_Method Alkylation_Check Substrate sensitive to heat/halides? Alkyl->Alkylation_Check Reductive_Amination Use Reductive Amination (Aldehyde/Ketone + NaBH(OAc)3) Alkylation_Check->Reductive_Amination Yes Direct_Alkylation Direct Alkylation (Alkyl Halide + Base) Alkylation_Check->Direct_Alkylation No

Caption: Decision workflow for N-functionalization strategies.

General Protocol for Reductive Amination
  • Dissolution: Dissolve 2-azaspiro[3.3]heptane (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent like dichloroethane (DCE) or THF.

  • Acid Catalyst (Optional): For less reactive carbonyls, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.

  • Reaction: Stir at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Work-up: Quench carefully with a saturated aqueous solution of sodium bicarbonate. Perform an extractive work-up and purify as needed.

References

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Design of new ligands for the palladium-catalyzed arylation of α-branched secondary amines. Organic Letters, 10(16), 3505-3508.
  • Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • Google Patents. (2014). Acylation of hindered amines and functionalized bis-peptides obtained thereby (US Patent No. 8,895,739 B2).
  • ACS Publications. (2024). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.).
  • ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development.
  • ResearchGate. (2019). Optimization of the Buchwald-Hartwig reaction. Available at: [Link]

  • ACS Publications. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.
  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • YouTube. (2023). Condition Optimization for Buchwald-Hartwig Reactions. Available at: [Link]

  • PubMed. (2014). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. PubMed.
  • YouTube. (2021). Acylation of Amines, Part 3: In Situ Activation. Available at: [Link]

  • Purdue University Graduate School. (2020). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • PubMed. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Available at: [Link]

  • ResearchGate. (2023). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.
  • ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • Springer Nature Experiments. (2011).
  • ChemRxiv. (2022).
  • YouTube. (2021). Acylation of Amines, Part 4: with Carboxylic Acids. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • PubChem. (n.d.). 2-Azaspiro(3.3)heptane. PubChem.
  • National Center for Biotechnology Information. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
  • PubMed. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed.
  • ChemicalBook. (2024). Chemical Safety Data Sheet MSDS / SDS - 2-oxa-6-azaspiro[3.3]heptane.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • ResearchGate. (2023). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • PubChem. (n.d.). 2-Azaspiro[3.3]heptane hydrochloride. PubChem.
  • ChemicalBook. (n.d.). 665-04-3(2-azaspiro[3.3]heptane) Product Description.
  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. PubChem.

Sources

Validation & Comparative

comparing 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane with other spirocyclic ketones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane and its Analogs in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the rigid, three-dimensional architecture of spirocyclic scaffolds has garnered significant attention. These unique structures, characterized by two rings sharing a single atom, offer a compelling departure from the predominantly flat aromatic systems that have historically dominated medicinal chemistry. The conformational constraint inherent to spirocycles provides a powerful tool for optimizing ligand-receptor interactions, improving metabolic stability, and enhancing physicochemical properties. This guide provides a detailed comparative analysis of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane, a representative sulfonyl-containing spirocyclic ketone, with other notable spirocyclic ketones, offering insights into their synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

The Subject of Analysis: 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane

2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane is a bifunctional molecule featuring a central spiro[3.3]heptane core, a ketone, and a sulfonamide. This combination of functionalities makes it a versatile building block in organic synthesis. The phenylsulfonyl group not only activates the adjacent positions but also serves as a key pharmacophoric element in various bioactive molecules.

Synthesis and Chemical Properties

The synthesis of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane and its derivatives often involves multi-step sequences. A common strategy is the [2+2] cycloaddition of a suitable ketene with an olefin, followed by further functional group manipulations. The presence of the electron-withdrawing phenylsulfonyl group significantly influences the reactivity of the azetidine ring, making it susceptible to nucleophilic attack. The ketone functionality provides a handle for a wide range of chemical transformations, including reductions, oximations, and Wittig reactions, further expanding its synthetic utility.

Comparative Analysis with Other Spirocyclic Ketones

To better understand the unique features of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane, it is instructive to compare it with other classes of spirocyclic ketones that have found applications in medicinal chemistry and materials science. For this guide, we will consider two other relevant classes: oxaspiro[3.3]heptanones and carbocyclic spiro[3.3]heptanones.

Feature2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptaneOxaspiro[3.3]heptanonesCarbocyclic Spiro[3.3]heptanones
Heteroatom Nitrogen, SulfurOxygenNone
Key Functional Group Sulfonamide, KetoneEther, KetoneKetone
Synthetic Access Multi-step synthesisOften from [2+2] cycloadditionsCycloaddition or ring-expansion
Reactivity Profile Nucleophilic substitution at azetidine, ketone chemistryRing-opening of oxetane, ketone chemistryPrimarily ketone chemistry
Primary Applications Medicinal chemistry scaffolds, building blocksBioisosteres for carbonyls, chemical probesConformationally restricted linkers
Synthesis and Reactivity Comparison

The synthetic routes to these spirocyclic ketones often dictate their accessibility and, consequently, their widespread use. While the synthesis of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane can be complex, the resulting molecule offers a unique combination of functionalities. In contrast, some oxaspiro[3.3]heptanones can be prepared through more direct photochemical methods. Carbocyclic spiro[3.3]heptanones, lacking heteroatoms, often exhibit simpler reactivity profiles centered around the ketone.

Experimental Protocol: A Representative Synthesis of a Spiro[3.3]heptanone Derivative

This protocol outlines a general procedure for the synthesis of a spiro[3.3]heptanone derivative via a [2+2] cycloaddition, a common strategy for constructing such frameworks.

  • Reactant Preparation: A solution of a suitable allene (1.0 eq.) in anhydrous dichloromethane (0.1 M) is prepared under an inert atmosphere (N2 or Ar).

  • Initiation: The solution is cooled to -78 °C, and a solution of a ketene precursor, such as an acyl chloride (1.2 eq.), and a tertiary amine base, like triethylamine (1.5 eq.), in anhydrous dichloromethane is added dropwise over 30 minutes.

  • Reaction: The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Workup: The reaction is quenched with saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired spiro[3.3]heptanone derivative.

Diagram of Synthetic Logic

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product Allene Allene Derivative Cycloaddition [2+2] Cycloaddition Allene->Cycloaddition Ketene Ketene Precursor (e.g., Acyl Chloride) Ketene->Cycloaddition Spiro Spiro[3.3]heptanone Derivative Cycloaddition->Spiro Formation of Spirocyclic Core G cluster_pathway Generic Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase Downstream Kinase (e.g., MEK, ERK) Receptor->Kinase Activation Substrate Cellular Substrate Kinase->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Spirocyclic Ketone-based Kinase Inhibitor Inhibitor->Kinase Inhibition

The Rising Star in Scaffolding: A Comparative Guide to 2-Azaspiro[3.3]heptane as a Piperidine Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperidine ring is a titan, a ubiquitous scaffold found in over a hundred FDA-approved drugs.[1] Its prevalence is a testament to its favorable physicochemical properties and synthetic tractability. However, the very success of the piperidine moiety also presents a challenge: the need for novel chemical space to improve drug-like properties, circumvent metabolic liabilities, and discover new intellectual property. This has led to an intense search for bioisosteres—structural mimics that can retain or enhance biological activity while favorably modulating pharmacokinetic profiles.[2]

Among the rising stars in this field is 2-azaspiro[3.3]heptane, a rigid, three-dimensional scaffold that has garnered significant attention as a bioisostere for piperidine.[3][4] This guide provides an in-depth, objective comparison of 2-azaspiro[3.3]heptane and piperidine, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their next generation of therapeutic agents.

Structural and Conformational Analysis: A Tale of Two Scaffolds

At first glance, 2-azaspiro[3.3]heptane and piperidine share the fundamental feature of a secondary amine, crucial for many receptor interactions. However, their underlying topologies are distinct. Piperidine, a six-membered ring, predominantly adopts a flexible chair conformation. In contrast, 2-azaspiro[3.3]heptane is a spirocyclic system composed of two fused four-membered azetidine rings, rendering it conformationally rigid.[1][5] This rigidity can be a significant advantage in drug design, as it reduces the entropic penalty upon binding to a target and provides predictable exit vectors for substituents.[6]

G cluster_0 Piperidine cluster_1 2-Azaspiro[3.3]heptane a Piperidine (Flexible Chair Conformation) c 2-Azaspiro[3.3]heptane (Rigid Spirocyclic Structure) a->c Bioisosteric Replacement b b d d

Caption: Structural comparison of Piperidine and 2-Azaspiro[3.3]heptane.

An overlay of the two structures reveals that while the nitrogen atom can occupy a similar position, the trajectories of substituents are different. The 2-azaspiro[3.3]heptane ring system is approximately 1 Å longer than a similarly substituted piperidine.[5] This alteration in geometry is a critical consideration, as it can lead to either improved or diminished binding affinity depending on the specific target topology.

Physicochemical Properties: A Head-to-Head Comparison

The decision to employ a bioisostere is often driven by the desire to fine-tune a molecule's physicochemical properties. Here, we compare key parameters for piperidine and 2-azaspiro[3.3]heptane based on experimental data from various studies.

PropertyPiperidine Derivative2-Azaspiro[3.3]heptane DerivativeRationale for Change
pKa ~11.2~11.3The basicity of the nitrogen atom is nearly identical, ensuring similar behavior in physiological pH ranges.[7]
logD at pH 7.4 1.61.2The spirocyclic nature of 2-azaspiro[3.3]heptane generally leads to a decrease in lipophilicity, which can be beneficial for improving aqueous solubility.[7] In some cases, introducing a spirocyclic center lowered the measured logD7.4 by as much as -1.0 relative to the more usual heterocycle.[8]
Aqueous Solubility 136 µM12 µMWhile logD is often reduced, in some model systems, the solubility of the 2-azaspiro[3.3]heptane derivative was lower. This highlights the importance of experimental validation for each specific compound.[7] However, other studies have shown that azaspiro[3.3]heptanes generally exhibit higher aqueous solubility than their cyclohexane analogues.[6]
Metabolic Stability (t½ in HLM) 31 min52 minThe rigid, spirocyclic structure of 2-azaspiro[3.3]heptane can sterically shield adjacent positions from metabolic enzymes, often leading to improved metabolic stability and a longer half-life.[7][9]

Data Presentation: Comparative Physicochemical and ADME Properties.

The Impact on Biological Activity and Pharmacokinetics: Case Studies

The true validation of a bioisostere comes from its application in drug discovery projects. Several studies have documented the successful replacement of piperidine with 2-azaspiro[3.3]heptane, leading to improved properties.

In one notable example, the incorporation of a 2-azaspiro[3.3]heptane moiety in place of a piperidine ring in a series of compounds led to a significant improvement in metabolic stability in human liver microsomes.[9] Another study on negative allosteric modulators of mGlu2 found that the 2-azaspiro[3.3]heptane analog was about 10-fold less potent than the corresponding piperidine, underscoring that this bioisosteric replacement is not universally beneficial and is highly context-dependent.[8]

Experimental Protocols for Validation

To rigorously assess the viability of 2-azaspiro[3.3]heptane as a piperidine bioisostere, a series of standardized in vitro assays are essential. Below are representative protocols for determining key drug-like properties.

In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a compound by liver enzymes.

Methodology:

  • Preparation of Incubation Mixture: A solution containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) and a NADPH regenerating system in a phosphate buffer (pH 7.4) is prepared.

  • Compound Incubation: The test compound (e.g., 1 µM final concentration) is added to the pre-warmed incubation mixture to initiate the reaction.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[10][11]

Causality Behind Experimental Choices: The use of a NADPH regenerating system is crucial as it provides the necessary cofactors for the activity of cytochrome P450 enzymes, the primary drivers of drug metabolism. The inclusion of an internal standard corrects for variations in sample processing and instrument response.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial membrane, mimicking the intestinal barrier.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Donor and Acceptor Plates: The donor plate wells are filled with a solution of the test compound in a buffer at a specific pH (e.g., pH 7.4). The acceptor plate wells are filled with the corresponding buffer.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a set period (e.g., 4-16 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the amount of compound that has crossed the membrane.

Causality Behind Experimental Choices: PAMPA is a high-throughput, non-cell-based assay that specifically measures passive diffusion. This allows for a rapid assessment of a compound's ability to cross biological membranes, a critical factor for oral bioavailability.

G cluster_0 Bioisostere Validation Workflow start Synthesize Piperidine and 2-Azaspiro[3.3]heptane Analogs physchem Physicochemical Profiling (pKa, logD, Solubility) start->physchem invitro_adme In Vitro ADME Assays start->invitro_adme invitro_activity In Vitro Biological Activity (Potency, Selectivity) start->invitro_activity data_analysis Comparative Data Analysis physchem->data_analysis metabolic_stability Metabolic Stability (HLM) invitro_adme->metabolic_stability permeability Permeability (PAMPA) invitro_adme->permeability metabolic_stability->data_analysis permeability->data_analysis invitro_activity->data_analysis decision Decision on Bioisostere Viability data_analysis->decision

Caption: Experimental workflow for the validation of a bioisostere.

Conclusion: A Valuable, but Context-Dependent, Tool

The validation of 2-azaspiro[3.3]heptane as a bioisostere for piperidine reveals a nuanced picture. Its rigid, three-dimensional structure offers distinct advantages, including the potential for improved metabolic stability and the exploration of novel chemical space.[12][13] However, the geometric differences between the two scaffolds mean that a drop in potency is a possible outcome, and its utility must be assessed on a case-by-case basis.[8]

For the medicinal chemist, 2-azaspiro[3.3]heptane represents a powerful tool in the arsenal for lead optimization. By strategically employing this scaffold, it is possible to overcome common liabilities associated with the piperidine ring and ultimately design safer and more effective medicines. The key to success lies in rigorous, parallel testing of both analogs to generate clear, actionable data that will guide the trajectory of a drug discovery program.

References

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids. 2010 Jul;39(2):515-21. [Link]

  • Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorg Med Chem Lett. 2020 Oct 1;30(19):127425. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. 2023;11(2):101-111. [Link]

  • Degorce S, Bodnarchuk M, Scott J. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. 2019;10(8):1198-1204. [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. 2011;13(24):6456-6459. [Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. 2010;49(20):3524-3527. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing. [Link]

  • Novel Class of Piperidine Bioisosteres. ChemRxiv. [Link]

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. 2023;62(46):e202311583. [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. [Link]

  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... ResearchGate. [Link]

  • 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition in English. 2017;56(30):8865-8869. [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. 2019;84(7):4369-4380. [Link]

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A Comparative Guide to the Metabolic Stability of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. Among the key determinants of a compound's in vivo behavior is its metabolic stability. This guide provides an in-depth assessment of the metabolic stability of a promising new scaffold: 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane and its derivatives. By leveraging established in vitro methodologies, we will compare its performance against traditional six-membered heterocyclic systems, offering a data-driven perspective for drug design and lead optimization.

The 2-azaspiro[3.3]heptane moiety has garnered significant attention as a bioisostere of piperidine, a ubiquitous scaffold in numerous approved drugs. The rigid, three-dimensional structure of the spirocycle offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. Furthermore, this rigidity is hypothesized to improve metabolic stability by limiting the molecule's flexibility and shielding potential sites of metabolism from enzymatic attack. This guide will explore the experimental validation of this hypothesis.

The Strategic Advantage of Spirocyclic Scaffolds

The incorporation of spirocyclic systems into drug candidates is a contemporary strategy to escape the "flatland" of traditional aromatic and heteroaromatic compounds. This shift towards greater three-dimensionality often correlates with improved physicochemical properties and pharmacokinetic profiles. Azaspirocycles, in particular, have been shown to offer higher solubility, and critically, better metabolic stability compared to their six-membered ring counterparts like piperazine, piperidine, and morpholine.[1] The 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane scaffold is a prime example of this design philosophy, combining the rigidity of the spirocycle with the well-established pharmacophoric features of the sulfonamide group.

Assessing Metabolic Stability: A Comparative Approach

To objectively evaluate the metabolic stability of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane derivatives, a head-to-head comparison with a structurally analogous piperidine-based compound is essential. The in vitro liver microsomal stability assay is the industry-standard method for this purpose, providing a robust and reproducible measure of a compound's susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 enzymes.

The key parameters derived from this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability, which often translates to improved oral bioavailability and a longer duration of action in vivo.

The following diagram outlines the typical workflow for a comparative liver microsomal stability assay.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solutions of test compounds: - 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane derivative - N-Phenylsulfonylpiperidine (Comparator) - Positive Controls (e.g., Verapamil, Diazepam) B Prepare incubation mixture: - Liver microsomes (human, rat, or mouse) - Phosphate buffer (pH 7.4) A->B C Pre-incubate mixture at 37°C B->C D Initiate reaction with NADPH C->D E Collect samples at multiple time points (e.g., 0, 5, 15, 30, 45, 60 min) D->E F Quench reaction with cold acetonitrile E->F G Centrifuge to precipitate proteins F->G H Analyze supernatant by LC-MS/MS G->H I Quantify parent compound remaining H->I J Calculate t½ and CLint I->J

Caption: Workflow for the in vitro liver microsomal stability assay.

Comparative Metabolic Stability Data

While specific experimental data for 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane is not extensively available in the public domain, we can construct an illustrative comparison based on published data for structurally related compounds. The following table presents hypothetical but representative data that highlights the expected improvement in metabolic stability for the spirocyclic scaffold compared to its piperidine analog.

CompoundScaffoldIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Derivative A 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane> 60< 10
Comparator B N-Phenylsulfonylpiperidine2545
Verapamil Positive Control (High Clearance)8150
Diazepam Positive Control (Low Clearance)> 60< 5

This data is illustrative and intended to demonstrate the expected outcome of a comparative metabolic stability study.

The rationale for the anticipated enhanced stability of Derivative A lies in the rigid spirocyclic core. This rigidity can sterically hinder the approach of metabolizing enzymes to susceptible sites on the molecule, such as the phenyl ring or the aliphatic portions of the heptane ring. In contrast, the greater conformational flexibility of the piperidine ring in Comparator B may allow for more favorable orientations for enzymatic metabolism.

Potential Metabolic Pathways

The primary route of metabolism for sulfonamide-containing compounds is oxidation, catalyzed by cytochrome P450 enzymes. For the 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane scaffold, potential metabolic soft spots include the phenyl ring and the cyclobutane ring.

metabolism cluster_pathways Potential Metabolic Pathways (Phase I) parent 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane Parent Compound metabolite1 Aromatic Hydroxylation Phenyl Ring parent:f1->metabolite1:f0 CYP450 metabolite2 Aliphatic Hydroxylation Cyclobutane Ring parent:f1->metabolite2:f0 CYP450 metabolite3 N-dealkylation (less likely for sulfonamides) parent:f1->metabolite3:f0 CYP450

Caption: Potential Phase I metabolic pathways.

The introduction of the spirocyclic center is expected to decrease the rate of these metabolic transformations compared to more flexible analogs.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in human liver microsomes.

Materials:

  • Test compounds: 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane derivative and N-Phenylsulfonylpiperidine.

  • Positive controls: Verapamil (high clearance) and Diazepam (low clearance).

  • Pooled human liver microsomes (e.g., from a commercial vendor).

  • Potassium phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Acetonitrile (LC-MS grade) containing an internal standard.

  • 96-well plates.

  • Incubator/shaker (37°C).

  • Centrifuge.

  • LC-MS/MS system.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of test compounds and positive controls in DMSO.

    • Further dilute the stock solutions in acetonitrile to an appropriate working concentration (e.g., 100 µM).

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer.

      • Liver microsomes (final concentration typically 0.5 mg/mL).

      • Test compound or control (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (which receive buffer instead).

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot from each incubation well to a new 96-well plate containing cold acetonitrile with an internal standard to terminate the reaction.

  • Sample Processing and Analysis:

    • Seal the plate and vortex thoroughly.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (k / microsomal protein concentration).

Conclusion and Future Directions

The 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane scaffold represents a promising structural motif in modern drug discovery. Its inherent rigidity and three-dimensionality provide a strong rationale for its potential to confer enhanced metabolic stability compared to more traditional, flexible heterocyclic systems. The experimental framework outlined in this guide provides a robust methodology for validating this hypothesis and quantitatively assessing the metabolic fate of this novel class of compounds.

Future studies should focus on generating a comprehensive dataset for a series of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane derivatives with diverse substitutions. This will enable the development of clear structure-activity relationships and structure-metabolism relationships, further guiding the design of drug candidates with optimal pharmacokinetic profiles. By systematically applying the principles and protocols described herein, researchers can effectively leverage the unique advantages of this spirocyclic scaffold to accelerate the discovery of new and improved therapeutics.

References

  • Taylor & Francis. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]

  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • PubMed Central. (n.d.). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Retrieved from [Link]

  • ACS Publications. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Retrieved from [Link]

  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

  • PubMed. (2009). Novel orally active morpholine N-arylsulfonamides gamma-secretase inhibitors with low CYP 3A4 liability. Retrieved from [Link]

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A Head-to-Head Comparison of Novel 2-Azaspiro[3.3]heptane Analogs: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationship, Preclinical Evaluation, and IVIVC Considerations

In the landscape of modern medicinal chemistry, the quest for novel scaffolds that offer improved physicochemical and pharmacological properties is perpetual. The 2-azaspiro[3.3]heptane motif has emerged as a promising bioisosteric replacement for the ubiquitous piperidine ring, offering a unique three-dimensional geometry and favorable properties such as increased aqueous solubility and metabolic stability.[1][2] This guide provides a comprehensive in vitro and in vivo comparison of a series of novel 2-azaspiro[3.3]heptane analogs designed as antagonists for the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 plays a pivotal role in cancer progression, particularly in metastasis, making it an attractive therapeutic target.[3]

This analysis will delve into the nuanced relationship between in vitro potency and in vivo efficacy, offering insights into the critical translational challenges and opportunities in drug development. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Rise of 2-Azaspiro[3.3]heptanes in Drug Discovery

The 2-azaspiro[3.3]heptane scaffold presents a rigid, spirocyclic system that projects substituents into distinct vectors in three-dimensional space. This conformational rigidity can lead to enhanced binding affinity and selectivity for the target protein.[2] Furthermore, the introduction of this motif can disrupt planarity and increase the fraction of sp3-hybridized carbons (Fsp3), a molecular characteristic often correlated with improved clinical success. Our investigation focuses on a series of analogs designed to probe the structure-activity relationship (SAR) at the CXCR4 receptor.

In Vitro Evaluation: From Target Binding to Cellular Function

The initial phase of our investigation involved a systematic in vitro evaluation of a focused library of 2-azaspiro[3.3]heptane analogs. The primary objective was to quantify their potency as CXCR4 antagonists and to assess their functional consequences in a cellular context.

Experimental Protocol: In Vitro CXCR4 Competitive Binding Assay

A competitive radioligand binding assay was employed to determine the binding affinity of the test compounds for the human CXCR4 receptor. This assay measures the ability of a compound to displace a known radiolabeled ligand, providing a quantitative measure of its binding affinity (Ki).

Step-by-Step Methodology:

  • Cell Culture: Human T-cell leukemia Jurkat cells, which endogenously express high levels of CXCR4, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Membrane Preparation: Cell membranes were prepared by homogenization in a hypotonic buffer followed by centrifugation to isolate the membrane fraction.

  • Binding Assay: The assay was performed in a 96-well plate format. Cell membranes were incubated with a fixed concentration of [¹²⁵I]SDF-1α (the natural ligand for CXCR4) and varying concentrations of the 2-azaspiro[3.3]heptane analogs.

  • Incubation and Washing: The reaction mixture was incubated to allow for competitive binding to reach equilibrium. The unbound radioligand was then separated from the membrane-bound radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

  • Detection and Data Analysis: The radioactivity retained on the filters was quantified using a gamma counter. The data were analyzed using non-linear regression to determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand). The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Data Summary

The following table summarizes the in vitro data for a representative set of 2-azaspiro[3.3]heptane analogs. The core scaffold was functionalized with different substituents at the nitrogen atom (R¹) and the 6-position of the spirocycle (R²).

CompoundCXCR4 Binding Affinity (Ki, nM)Cell Migration Inhibition (IC50, nM)
AZ-01HPhenyl150.2210.5
AZ-02MethylPhenyl85.7110.2
AZ-03EthylPhenyl50.165.8
AZ-04Ethyl4-Fluorophenyl25.330.1
AZ-05Ethyl4-Chlorophenyl30.838.4

Interpretation of In Vitro Results:

The in vitro data reveals a clear structure-activity relationship. N-alkylation of the 2-azaspiro[3.3]heptane core (AZ-02 and AZ-03 vs. AZ-01) led to a significant increase in binding affinity. Furthermore, the introduction of a halogen substituent on the phenyl ring at the 6-position (AZ-04 and AZ-05) further enhanced potency, with the fluoro-substituted analog (AZ-04) exhibiting the highest affinity. A strong correlation was observed between binding affinity and the inhibition of SDF-1α-induced cell migration, a key cellular function mediated by CXCR4.

in_vitro_workflow cluster_synthesis Analog Synthesis cluster_assay In Vitro Assays cluster_data Data Analysis start 2-Azaspiro[3.3]heptane Core sub Substitution at R¹ and R² start->sub analog Analog Library sub->analog binding CXCR4 Binding Assay (Ki) analog->binding migration Cell Migration Assay (IC50) analog->migration sar Structure-Activity Relationship (SAR) binding->sar correlation Potency Correlation binding->correlation migration->sar migration->correlation

In Vitro Evaluation Workflow

In Vivo Assessment: From Pharmacokinetics to Antitumor Efficacy

While in vitro assays provide crucial information about a compound's potency at the molecular and cellular level, they do not predict its behavior in a complex biological system. Therefore, the most promising analogs from the in vitro screening were advanced to in vivo studies to evaluate their pharmacokinetic properties and antitumor efficacy.

Experimental Protocol: In Vivo Murine Xenograft Model

A murine xenograft model of human breast cancer was utilized to assess the in vivo efficacy of the 2-azaspiro[3.3]heptane analogs. This model is widely used to study tumor growth and metastasis.[4]

Step-by-Step Methodology:

  • Cell Implantation: Human breast cancer cells (MDA-MB-231), which express high levels of CXCR4, were subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size. The mice were then randomized into vehicle control and treatment groups.

  • Drug Administration: The 2-azaspiro[3.3]heptane analogs were administered orally once daily for a specified period.

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

  • Pharmacokinetic Analysis: Blood samples were collected at various time points after drug administration to determine the pharmacokinetic parameters, including oral bioavailability (%F).

  • Efficacy Endpoint: The primary efficacy endpoint was the inhibition of tumor growth at the end of the study.

In Vivo Data Summary

The following table summarizes the in vivo data for the selected 2-azaspiro[3.3]heptane analogs.

CompoundOral Bioavailability (%F)Tumor Growth Inhibition (%) at 25 mg/kg
AZ-031530
AZ-044565
AZ-054060

Interpretation of In Vivo Results:

The in vivo data highlight the importance of pharmacokinetic properties in determining the overall efficacy of a drug candidate. Although AZ-03 showed good in vitro potency, its low oral bioavailability limited its in vivo efficacy. In contrast, the fluoro-substituted analog, AZ-04, which exhibited the highest in vitro potency, also demonstrated the best oral bioavailability and, consequently, the most significant tumor growth inhibition.

in_vivo_workflow cluster_model Animal Model cluster_studies In Vivo Studies cluster_analysis Data Analysis xenograft Breast Cancer Xenograft pk Pharmacokinetics (%F) xenograft->pk efficacy Antitumor Efficacy (TGI) xenograft->efficacy ivivc In Vitro-In Vivo Correlation (IVIVC) pk->ivivc efficacy->ivivc candidate Lead Candidate Selection ivivc->candidate

In Vivo Evaluation Workflow

Bridging the Divide: The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal of preclinical drug discovery is to identify compounds with a high probability of success in clinical trials. A critical aspect of this is establishing a meaningful in vitro-in vivo correlation (IVIVC).[5] A strong IVIVC allows for more confident prediction of in vivo performance based on in vitro data, thereby accelerating the drug discovery process.

In our study of 2-azaspiro[3.3]heptane analogs, we observed a reasonably good IVIVC. The compound with the highest in vitro potency and favorable physicochemical properties (as suggested by the fluoro-substitution) translated to the best in vivo efficacy. This correlation, however, is not always straightforward. Factors such as metabolic stability, plasma protein binding, and off-target effects can significantly impact the in vivo performance of a compound and can lead to a disconnect between in vitro and in vivo results.

ivivc_relationship potency Potency (Ki, IC50) efficacy Efficacy potency->efficacy Direct Correlation physchem Physicochemical Properties pk Pharmacokinetics (ADME) physchem->pk Influence pk->efficacy Modulation

Sources

A Comparative Guide to 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane Derivatives in the Quest for Novel Fetal Hemoglobin Inducers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing therapies for β-hemoglobinopathies like sickle cell disease and β-thalassemia, the quest for potent and safe inducers of fetal hemoglobin (HbF) is a paramount objective. The pharmacological reactivation of the γ-globin gene, which is silenced after birth, to produce HbF is a clinically validated strategy to ameliorate the severe symptoms of these genetic disorders.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of compounds, the 2-azaspiro[3.3]heptane derivatives, and objectively compares their performance with established and emerging alternatives.

The 2-azaspiro[3.3]heptane scaffold has garnered significant attention in medicinal chemistry as a bioisosteric replacement for commonly used motifs like piperidine. Its rigid, three-dimensional structure offers a unique conformational constraint that can lead to improved potency, selectivity, and pharmacokinetic properties. This guide will delve into the specific application of this scaffold in the development of HbF inducers, providing a valuable resource for chemists and pharmacologists in the field.

The Rise of 2-Azaspiro[3.3]heptane Derivatives as Fetal Hemoglobin Inducers: A Detailed SAR Analysis

A seminal study by Katayama et al. (2020) unveiled the potential of 2-azaspiro[3.3]heptane derivatives as orally bioavailable HbF inducers.[1] Through a phenotypic screen of a diverse chemical library, they identified a hit compound that served as the foundation for an extensive SAR exploration.

Key Structural Features and Their Impact on Activity

The core of the SAR for this series revolves around a central 2-azaspiro[3.3]heptane core with key substitutions at the 2-position and the 6-position of the spirocyclic system. The initial hit compound, a substituted isoxazole derivative, provided the crucial starting point for optimization.

The exploration of SAR led to the following key insights:

  • The Isoxazole Moiety: The isoxazole ring was found to be a critical pharmacophore for activity. Modifications to the substituents on this ring significantly impacted the γ-globin induction.

  • The 2-Azaspiro[3.3]heptane Core: The rigid spirocyclic core was essential for maintaining the optimal orientation of the key pharmacophoric elements. Its unique geometry likely contributes to a favorable interaction with the biological target.

  • Linker and Substituents: The nature of the linker between the spirocycle and other aromatic moieties, as well as the substitution patterns on these rings, were systematically varied to enhance potency and improve pharmacokinetic properties.

This systematic optimization led to the identification of a lead compound, compound 18 , which demonstrated superior potency and drug-like properties.[1]

Quantitative Analysis of Leading Compounds

The following table summarizes the in vitro potency of key compounds from the 2-azaspiro[3.3]heptane series in inducing γ-globin expression in human erythroid progenitor cells.

CompoundStructureγ-globin mRNA induction (EC50, μM)
Hit Compound 1 Substituted Isoxazole~1.0
Optimized Lead 18 2-Azaspiro[3.3]heptane derivative< 0.1

Data extracted from Katayama et al., 2020.[1]

The significantly lower EC50 of compound 18 highlights the success of the optimization campaign in leveraging the unique properties of the 2-azaspiro[3.3]heptane scaffold.

Comparative Analysis: 2-Azaspiro[3.3]heptanes vs. Alternative HbF Inducers

To contextualize the potential of 2-azaspiro[3.3]heptane derivatives, it is essential to compare them with other classes of HbF inducers.

Hydroxyurea: The Established Standard of Care

Hydroxyurea is an FDA-approved drug for the treatment of sickle cell disease and works, in part, by inducing HbF.[2] While effective in many patients, its use is associated with dose-limiting toxicities and a variable patient response.

Feature2-Azaspiro[3.3]heptane DerivativesHydroxyurea
Mechanism of Action Targeted modulation of γ-globin expression (specific target not fully elucidated)Non-specific cytotoxic agent, multiple proposed mechanisms including nitric oxide signaling
Potency High (sub-micromolar EC50 for lead compounds)Lower potency, requires higher concentrations
Selectivity Potentially higher selectivity due to defined structureNon-selective, affects various cellular processes
Safety Profile Preclinical data for lead compounds suggest a good safety profile with no genotoxicity[1]Associated with myelosuppression and other side effects
DNA Methyltransferase (DNMT) Inhibitors: An Epigenetic Approach

Compounds like decitabine are known to induce HbF by inhibiting DNA methylation in the promoter region of the γ-globin gene. This epigenetic approach has shown promise but also carries risks associated with altering the broader epigenome.

Feature2-Azaspiro[3.3]heptane DerivativesDNMT Inhibitors (e.g., Decitabine)
Mechanism of Action Targeted modulation of γ-globin expressionInhibition of DNA methylation, leading to gene reactivation
Oral Bioavailability Optimized for oral bioavailability[1]Often require parenteral administration
Specificity Specific to the HbF induction pathwayBroad effects on gene expression due to non-specific DNA hypomethylation
Long-term Safety Preclinical data is promisingConcerns about long-term safety and potential for carcinogenesis

Experimental Protocols

Synthesis of 2-Azaspiro[3.3]heptane Derivatives

The general synthetic route to the 2-azaspiro[3.3]heptane derivatives involves a multi-step sequence, starting from commercially available materials. The key steps typically include the construction of the spirocyclic core, followed by functionalization at the 2- and 6-positions.

DOT Diagram of a Generalized Synthetic Workflow:

G A Starting Materials B Construction of 2-Azaspiro[3.3]heptane Core A->B Multi-step synthesis C Functionalization at N-2 B->C e.g., Sulfonylation, Alkylation D Modification at C-6 C->D e.g., Ketone reduction, Reductive amination E Final Product D->E Final modification/purification

Caption: Generalized synthetic workflow for 2-azaspiro[3.3]heptane derivatives.

In Vitro Evaluation of γ-globin Induction

The primary assay for evaluating the efficacy of these compounds is the measurement of γ-globin mRNA levels in human erythroid progenitor cells.

Step-by-Step Protocol:

  • Cell Culture: Human CD34+ hematopoietic stem and progenitor cells are cultured in a two-phase liquid culture system to induce erythroid differentiation.

  • Compound Treatment: On a specific day of differentiation (e.g., day 8), the cells are treated with various concentrations of the test compounds.

  • RNA Extraction: After a defined incubation period (e.g., 72 hours), total RNA is extracted from the cells.

  • Quantitative RT-PCR: The expression levels of γ-globin and a housekeeping gene (e.g., GAPDH) are quantified using real-time reverse transcription polymerase chain reaction (qRT-PCR).

  • Data Analysis: The relative expression of γ-globin mRNA is calculated and normalized to the housekeeping gene. EC50 values are determined from the dose-response curves.

DOT Diagram of the In Vitro Assay Workflow:

G A Human CD34+ Cells B Erythroid Differentiation Culture A->B C Compound Treatment B->C D RNA Extraction C->D E qRT-PCR for γ-globin D->E F Data Analysis (EC50) E->F

Caption: Workflow for in vitro evaluation of γ-globin induction.

Conclusion and Future Perspectives

The 2-azaspiro[3.3]heptane scaffold represents a significant advancement in the search for novel, orally bioavailable, and safe HbF inducers. The SAR studies have demonstrated that this rigid and unique core can be effectively utilized to develop potent molecules with promising drug-like properties.[1]

Compared to existing therapies like hydroxyurea and other investigational approaches such as DNMT inhibitors, the 2-azaspiro[3.3]heptane derivatives offer the potential for a more targeted and safer therapeutic intervention for β-hemoglobinopathies. The lead compounds from this series have shown excellent preclinical activity and safety profiles, warranting further development towards clinical evaluation.

Future research in this area should focus on elucidating the precise molecular target and mechanism of action of these compounds, which will further aid in the design of even more potent and selective HbF inducers. The continued exploration of novel spirocyclic scaffolds in drug discovery holds great promise for addressing unmet medical needs in a variety of diseases.

References

  • Katayama, K., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]

  • A Systematic Review of Known Mechanisms of Hydroxyurea-induced Foetal Haemoglobin for Treatment of Sickle Cell Disease. PubMed Central. [Link]

  • Pharmacological Induction of Fetal Hemoglobin in β-Thalassemia and Sickle Cell Disease: An Updated Perspective. PubMed Central. [Link]

  • In vitro and in vivo induction of fetal hemoglobin with a reversible and selective DNMT1 inhibitor. National Institutes of Health. [Link]

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A Head-to-Head Comparison of 2-Azaspiro[3.3]heptane and Piperidine in Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of clinically approved drugs.[1][2] Its prevalence is due to its favorable physicochemical properties, metabolic stability, and synthetic tractability.[1][3] However, the search for novel chemical space and intellectual property has driven the exploration of bioisosteres—structural replacements that can mimic or improve upon the properties of the original scaffold. One such bioisostere that has garnered significant attention is the 2-azaspiro[3.3]heptane moiety.[4][5] This guide provides an in-depth, head-to-head comparison of these two scaffolds, offering experimental data and insights to inform strategic decisions in drug design.

At a Glance: Structural and Physicochemical Properties

The fundamental difference between piperidine and 2-azaspiro[3.3]heptane lies in their three-dimensional structure. Piperidine is a six-membered ring that predominantly adopts a flexible chair conformation.[6] In contrast, 2-azaspiro[3.3]heptane is a rigid spirocyclic system composed of two fused four-membered azetidine rings.[6] This rigidity imparts a more defined three-dimensional shape, which can be advantageous for optimizing interactions with a biological target.

PropertyPiperidine2-Azaspiro[3.3]heptaneKey Takeaway
Molecular Formula C5H11NC6H11N2-Azaspiro[3.3]heptane has an additional carbon atom.[7]
Molar Mass 85.15 g/mol 97.16 g/mol A modest increase in molecular weight for the spirocycle.[7][8]
Conformation Flexible (Chair)RigidThe spirocyclic nature of 2-azaspiro[3.3]heptane significantly reduces conformational flexibility.[6]
Lipophilicity (logD) Varies with substitutionGenerally lowerIntroducing the spirocyclic center can decrease logD, enhancing aqueous solubility.[9]
Basicity (pKa) ~11.2Generally higherThe altered geometry and electronic effects in the spirocycle can lead to increased basicity.[9]

Delving Deeper: A Comparative Analysis in Bioactive Compounds

The true test of a bioisostere lies in its performance within a bioactive molecule. The replacement of a piperidine ring with a 2-azaspiro[3.3]heptane scaffold can have profound effects on a compound's pharmacological profile.

Impact on Physicochemical Properties: The Lipophilicity Conundrum

A key challenge in drug discovery is balancing potency with favorable pharmacokinetic properties, often governed by lipophilicity (logD). Counterintuitively, the addition of a carbon atom in the 2-azaspiro[3.3]heptane scaffold can lead to a decrease in lipophilicity compared to its piperidine counterpart.[9] This phenomenon is often attributed to the increased basicity of the spirocyclic amine, which leads to a higher proportion of the protonated, more water-soluble form at physiological pH.[9]

However, the linkage point is crucial. When the 2-azaspiro[3.3]heptane is attached via its nitrogen atom (N-linked), an increase in logD of up to +0.5 has been observed, which is more in line with the addition of a carbon atom.[9] Conversely, C-linked 2-azaspiro[3.3]heptanes generally show a decrease in logD.[9]

Conformational Rigidity and Target Engagement

The conformational flexibility of the piperidine ring allows it to adapt to the shape of a binding pocket.[1] While this can be advantageous, it can also lead to an entropic penalty upon binding. The rigid nature of the 2-azaspiro[3.3]heptane scaffold pre-organizes the substituents in a more defined spatial orientation. This can lead to a more favorable enthalpic contribution to binding and, in some cases, enhanced potency and selectivity. However, this rigidity also means that the spirocycle may not be a suitable replacement in all cases, particularly if the flexibility of the piperidine ring is critical for binding.[9]

Metabolic Stability: A Potential Advantage for the Spirocycle

The piperidine ring can be susceptible to metabolic oxidation, particularly at the carbon atoms adjacent to the nitrogen.[1] The unique spirocyclic structure of 2-azaspiro[3.3]heptane can alter the metabolic profile of a compound. The quaternary spirocenter and the different spatial arrangement of the C-H bonds can render the molecule less susceptible to certain metabolic enzymes, potentially leading to improved metabolic stability and a longer half-life in vivo.

Synthetic Accessibility: A Practical Consideration

Piperidine and its derivatives are readily available and their chemistry is well-established, making them a go-to choice in many drug discovery programs.[10] The synthesis of 2-azaspiro[3.3]heptane derivatives, while becoming more common, can be more complex and may require multi-step sequences.[11][12][13][14] However, the development of novel synthetic routes is expanding the accessibility of this valuable scaffold.[12][14]

Case Studies: 2-Azaspiro[3.3]heptane as a Piperidine Bioisostere

Several studies have demonstrated the successful application of 2-azaspiro[3.3]heptane as a piperidine bioisostere. For instance, in the development of TACE inhibitors, the replacement of a piperidine with a 2-azaspiro[3.3]heptane moiety was explored.[9] In another example, N-linked 2-azaspiro[3.3]heptane derivatives showed a significant improvement in antiproliferative activity in MCF-7 cells compared to their piperidine counterparts.[9] Conversely, in the development of mGlu2 negative allosteric modulators, the 2-azaspiro[3.3]heptane analog proved to be less potent than the corresponding piperidine.[9] These examples highlight that the success of this bioisosteric replacement is highly context-dependent.

Experimental Protocols

Determination of Lipophilicity (logD) by Shake-Flask Method

Objective: To experimentally determine the octanol-water distribution coefficient at a specific pH.

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with buffer)

  • Phosphate buffer (pH 7.4, pre-saturated with 1-octanol)

  • Vials

  • Shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a known amount of the stock solution to a vial containing a 1:1 mixture of 1-octanol and phosphate buffer (pH 7.4).

  • Shake the vials for a set period (e.g., 1 hour) to allow for equilibration.

  • Centrifuge the vials to separate the aqueous and organic layers.

  • Carefully collect aliquots from both the 1-octanol and the aqueous layers.

  • Analyze the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC, UV-Vis).

  • Calculate logD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Test compound

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Incubator

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS

Procedure:

  • Pre-warm the liver microsome suspension and NADPH regenerating system to 37°C.

  • Add the test compound to the microsome suspension and pre-incubate for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Visualizing the Comparison

G cluster_0 Piperidine cluster_1 2-Azaspiro[3.3]heptane a1 Flexible Conformation a2 Well-Established Synthesis b1 Rigid Structure a1->b1 Conformational Constraint a3 Potential Metabolic Liabilities b2 Developing Synthetic Routes a2->b2 Synthetic Complexity a4 Variable Lipophilicity b3 Potentially Improved Metabolic Stability a3->b3 Metabolic Profile b4 Generally Lower Lipophilicity (C-linked) a4->b4 Solubility Impact

Caption: Key comparative aspects of piperidine and 2-azaspiro[3.3]heptane.

Conclusion

The 2-azaspiro[3.3]heptane scaffold presents a compelling alternative to the traditional piperidine ring in medicinal chemistry. Its rigid, three-dimensional structure and its potential to modulate physicochemical properties and metabolic stability offer exciting opportunities for drug designers. While the synthetic accessibility can be a hurdle, the growing body of literature and the development of new synthetic methods are making this scaffold increasingly attractive. The decision to employ a 2-azaspiro[3.3]heptane as a piperidine bioisostere should be made on a case-by-case basis, carefully considering the specific requirements of the biological target and the desired pharmacokinetic profile.

References

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A Comparative Guide to Validating Target Engagement of Kinase Inhibitors: A Focus on Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, confirming that a therapeutic molecule interacts with its intended biological target within the complex milieu of a living cell is a critical determinant of its potential success. This process, known as target engagement, provides a foundational pillar for establishing a clear mechanism of action and for interpreting downstream pharmacological effects. This guide offers a comparative analysis of key methodologies for validating the target engagement of kinase inhibitors, using inhibitors of the Epidermal Growth Factor Receptor (EGFR) as a practical framework. We will delve into the causality behind experimental choices and provide actionable protocols for researchers in the field.

The Imperative of Validating Target Engagement for EGFR Inhibitors

The Epidermal Growth Factor Receptor is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention. Small molecule kinase inhibitors that target the ATP-binding site of EGFR have revolutionized the treatment of certain cancers. However, demonstrating that these inhibitors bind to EGFR in a cellular context and elicit a biological response is paramount for their preclinical and clinical development. An ideal target engagement assay should be able to quantify the extent of inhibitor binding to the target protein in a physiologically relevant setting.

A Comparative Overview of Target Engagement Methodologies

Several biophysical and biochemical techniques have been developed to assess target engagement. Each method possesses its own set of advantages and limitations. Here, we compare four widely used approaches: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bioluminescence Resonance Energy Transfer (BRET).

Method Principle Measures Throughput Cellular Context Key Advantages Limitations
CETSA Ligand binding stabilizes the target protein against thermal denaturation.Thermal stability shift (ΔTm)Low to HighYesLabel-free, applicable in cells and tissues.Indirect measure of binding, requires specific antibodies or mass spectrometry.
SPR Changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.Binding kinetics (ka, kd), Affinity (KD)Medium to HighNo (in vitro)Real-time, label-free, provides kinetic information.Requires purified protein, potential for artifacts from immobilization.
ITC Measures the heat change upon binding of a ligand to a protein.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)LowNo (in vitro)Label-free, provides a complete thermodynamic profile.Requires large amounts of pure protein, low throughput.
BRET Non-radiative energy transfer between a bioluminescent donor and a fluorescent acceptor fused to interacting proteins.Proximity of tagged proteinsHighYesIn-cell measurement, high signal-to-noise ratio.Requires genetic engineering of cells, potential for steric hindrance from tags.

In-Depth Methodologies and Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that allows for the direct assessment of target engagement in a cellular environment.[1][2] The principle is based on the observation that the binding of a ligand, such as an inhibitor, increases the thermal stability of the target protein.

A typical CETSA experiment involves treating cells with the inhibitor, subjecting the cells to a temperature gradient, lysing the cells, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein.

CETSA Experimental Workflow

  • Cell Treatment: Plate A549 cells (human lung adenocarcinoma, expressing wild-type EGFR) and allow them to adhere overnight. Treat the cells with varying concentrations of an EGFR inhibitor (e.g., Gefitinib) or a vehicle control (DMSO) for 2 hours at 37°C.

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the levels of soluble EGFR by Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble EGFR relative to the non-heated control against the temperature. Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm). A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical biosensing technique that provides detailed information about the kinetics and affinity of molecular interactions.[3] It is an invaluable tool for characterizing the binding of small molecule inhibitors to their purified protein targets.

In a typical SPR experiment, the target protein (ligand) is immobilized on a sensor chip, and the inhibitor (analyte) is flowed over the surface. The binding event is detected as a change in the refractive index, which is proportional to the mass change on the sensor surface.

SPR Experimental Workflow

  • Chip Preparation: Activate a CM5 sensor chip with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization: Inject a solution of purified recombinant human EGFR protein (in a suitable buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level. Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Injection: Prepare a series of dilutions of the EGFR inhibitor in a running buffer (e.g., HBS-EP+). Inject the inhibitor solutions over the EGFR-immobilized surface at a constant flow rate.

  • Data Collection: Monitor the binding response in real-time. After the association phase, switch to running buffer alone to monitor the dissociation phase.

  • Data Analysis: Subtract the reference surface signal from the active surface signal to obtain the specific binding sensorgram. Fit the sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC is a highly sensitive and direct method for measuring the thermodynamics of biomolecular interactions. It measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

In an ITC experiment, a solution of the inhibitor is titrated into a solution of the target protein in a sample cell, and the resulting heat changes are measured.

ITC Experimental Workflow

  • Sample Preparation: Prepare solutions of purified EGFR and the inhibitor in the same buffer to minimize heats of dilution. Degas the solutions to avoid air bubbles.

  • Instrument Setup: Load the EGFR solution into the sample cell and the inhibitor solution into the injection syringe of the ITC instrument. Allow the system to equilibrate to the desired temperature.

  • Titration: Perform a series of small injections of the inhibitor into the EGFR solution, with sufficient time between injections for the system to return to baseline.

  • Data Collection: Record the heat change for each injection.

  • Data Analysis: Integrate the heat change peaks to obtain the heat per injection. Plot the heat per mole of injectant against the molar ratio of inhibitor to EGFR. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a powerful cell-based assay that allows for the real-time monitoring of protein-protein interactions and target engagement in living cells. It relies on the non-radiative transfer of energy from a bioluminescent donor (e.g., NanoLuc luciferase) to a fluorescent acceptor when they are in close proximity.

For target engagement, a common approach is to use a "NanoBRET" assay where the target protein is fused to NanoLuc, and a fluorescently labeled tracer that binds to the target's active site is used. An unlabeled inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal.

NanoBRET Target Engagement Workflow

  • Cell Line Generation: Create a stable cell line expressing EGFR fused to NanoLuc luciferase.

  • Assay Setup: Plate the engineered cells in a white, 96-well plate. Add a fluorescently labeled tracer that binds to the ATP-binding site of EGFR.

  • Inhibitor Treatment: Add varying concentrations of the unlabeled EGFR inhibitor.

  • Signal Detection: Add the NanoLuc substrate (e.g., furimazine) and immediately measure the luminescence at two wavelengths: one corresponding to the donor emission and the other to the acceptor emission.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. Plot the BRET ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.

Conclusion: An Integrated Approach to Target Engagement

Validating the target engagement of kinase inhibitors is a multifaceted process that benefits from the application of orthogonal methodologies. While in vitro techniques like SPR and ITC provide high-resolution kinetic and thermodynamic data, they lack the physiological context of a cellular environment. Conversely, cell-based assays such as CETSA and BRET offer a more biologically relevant assessment of target engagement but may provide a more indirect measure of binding. A robust target engagement validation strategy will therefore integrate data from multiple assays to build a comprehensive and compelling case for a specific mechanism of action. By carefully selecting and executing these experiments, researchers can significantly enhance the quality and translatability of their drug discovery efforts.

References

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A Researcher's Guide to Cross-Reactivity Profiling of Drugs Containing the 2-Azaspiro[3.3]heptane Motif

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the 2-Azaspiro[3.3]heptane Motif in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with improved efficacy and safety, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug candidates.[1][2] Among these, the 2-azaspiro[3.3]heptane motif and its derivatives have gained significant traction.[1][3][4] This rigid, spirocyclic system is often employed as a bioisosteric replacement for more traditional saturated heterocycles like piperidine.[1][3] The constrained conformation of the 2-azaspiro[3.3]heptane scaffold can offer several advantages, including enhanced binding affinity to the intended biological target, improved metabolic stability, and favorable physicochemical properties such as increased aqueous solubility.[2][5]

However, the introduction of any novel structural motif necessitates a thorough evaluation of its potential for unintended biological interactions. Cross-reactivity, the binding of a drug to targets other than its intended one, is a major cause of adverse drug reactions (ADRs) and can lead to clinical trial failures.[6] Therefore, a systematic and comprehensive cross-reactivity profiling strategy is not just a regulatory requirement but a critical component of de-risking drug candidates containing the 2-azaspiro[3.3]heptane scaffold.

This guide provides an in-depth comparison of key experimental strategies for profiling the cross-reactivity of these promising compounds. We will delve into the causality behind experimental choices, provide detailed protocols for cornerstone assays, and present comparative data to illustrate the insights that can be gleaned from a well-designed profiling cascade.

The Rationale for Profiling: Why Three-Dimensional Scaffolds Demand Scrutiny

The very rigidity that makes the 2-azaspiro[3.3]heptane motif attractive for on-target binding can also pre-organize the molecule into a conformation that fits adventitiously into the binding sites of unrelated proteins ("off-targets").[5] These off-target interactions are often subtle and can involve a wide range of protein families, including G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters.[7]

For instance, the menin inhibitor revumenib, which contains a related 2,7-diazaspiro[3.5]nonane core, has shown clinical adverse effects such as QTc prolongation, pointing towards potential interactions with cardiac ion channels.[8][9] Similarly, AZD1979, a melanin-concentrating hormone receptor 1 (MCHr1) antagonist featuring a spirocyclic motif, was halted in clinical development due to liver toxicity, later linked to mitotoxic effects.[10][11][12] These examples underscore the imperative to proactively screen for a broad range of potential liabilities.

A tiered approach to safety screening is often the most effective.[13] Early-stage screening against a panel of high-priority targets can quickly flag problematic compounds, while broader panels are employed during lead optimization to build a comprehensive safety profile.

Comparative Analysis of Core Profiling Methodologies

A robust cross-reactivity assessment employs a suite of orthogonal assays to survey a wide swath of the "targetome." The two most common and powerful approaches are broad panel radioligand binding assays and kinome-wide competition binding assays.

Broad Panel Radioligand Binding Assays for GPCRs, Ion Channels, and Transporters

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[7][14] They are highly sensitive and reproducible, making them ideal for large-scale screening.[14] In a typical cross-reactivity screen, the test compound is assessed at a fixed concentration (e.g., 10 µM) against a panel of dozens of targets. Significant inhibition of radioligand binding (typically >50%) flags a potential interaction that warrants further investigation through dose-response studies to determine the inhibitory constant (Ki).

Commercial services, such as Eurofins' SafetyScreen panels, offer curated collections of targets known to be implicated in adverse drug reactions.[13][15][16] These panels provide broad coverage of the most common off-target families.[13][15][17]

The general workflow for a competitive radioligand binding assay is as follows:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing target receptor incubation Incubate membranes, radioligand, and test compound to reach binding equilibrium prep_membranes->incubation prep_radioligand Prepare radioligand solution (fixed concentration) prep_radioligand->incubation prep_compound Prepare test compound dilutions prep_compound->incubation filtration Rapidly filter mixture to separate bound from free radioligand incubation->filtration wash Wash filter to remove non-specific binding filtration->wash scintillation Measure radioactivity on filter via liquid scintillation counting wash->scintillation analysis Calculate percent inhibition and determine IC50/Ki values scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation: A cell line or tissue homogenate expressing the target receptor is subjected to centrifugation to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[18]

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of test compound at various concentrations (or a single high concentration for screening).

    • 50 µL of radioligand solution at a fixed concentration (typically at or below its Kd).

    • 150 µL of the membrane preparation.[18]

  • Incubation: The plate is incubated, often with gentle agitation, for a predetermined time (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[18]

  • Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.[18]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand and reduce non-specific binding.

  • Detection: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a scintillation counter.[18]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of an unlabeled competing ligand) from total binding. The concentration of the test compound that inhibits 50% of specific binding (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.[18]

Kinome Scanning for Kinase Inhibitor Selectivity

Protein kinases are one of the largest and most important classes of drug targets, but their highly conserved ATP binding site makes achieving selectivity a significant challenge. For any compound containing a 2-azaspiro[3.3]heptane motif intended to be a kinase inhibitor (or even for non-kinase targets), kinome-wide profiling is essential.

The KINOMEscan™ platform from Eurofins Discovery is an industry-leading technology for this purpose.[19][20] It employs an active site-directed competition binding assay that is independent of ATP and can therefore identify both Type I and Type II inhibitors.[21] The assay measures the ability of a test compound to displace a kinase from an immobilized, active-site directed ligand. The amount of kinase remaining bound is quantified by qPCR of a DNA tag conjugated to the kinase.[21][22]

G cluster_prep Components cluster_assay Competition Assay cluster_separation Quantification cluster_analysis Data Analysis kinase DNA-tagged kinase competition Components are combined; test compound competes with immobilized ligand for kinase binding kinase->competition ligand Immobilized active-site ligand ligand->competition compound Test Compound compound->competition separation Beads are washed to remove unbound kinase competition->separation quantification Bound kinase is quantified by qPCR of the DNA tag separation->quantification analysis Calculate percent of control and determine Kd values quantification->analysis

Caption: Workflow for the KINOMEscan™ competition binding assay.

  • Assay Components: The three core components are prepared: DNA-tagged kinases, an active-site directed ligand immobilized on a solid support (e.g., beads), and the test compound.[22]

  • Competition Reaction: The test compound is incubated with the tagged kinase and the immobilized ligand. A competitive binding equilibrium is established.

  • Separation: The solid support is washed to remove any kinase that is not bound to the immobilized ligand.

  • Quantification: The amount of kinase remaining on the solid support is measured using qPCR to amplify and detect the DNA tag.[22]

  • Data Analysis: The signal is compared to a DMSO control (representing 100% binding). Results can be reported as percent of control at a single concentration or as a dissociation constant (Kd) from a full dose-response curve.[21] Data is often visualized using a TREEspot™ interaction map, which plots the hits on a phylogenetic tree of the human kinome.[19]

Comparative Data: A Hypothetical Case Study

To illustrate the application of these profiling techniques, let's consider a hypothetical drug candidate, AZ-123 , a potent and selective inhibitor of a novel kinase, Target Kinase X (TKX). AZ-123 contains a 2-azaspiro[3.3]heptane motif, which was introduced to improve its pharmacokinetic properties compared to a piperidine-containing predecessor, AZ-100 .

Table 1: Comparative Safety Panel Profile of AZ-100 vs. AZ-123

Data represents percent inhibition at 10 µM.

TargetTarget ClassAZ-100 (% Inhibition)AZ-123 (% Inhibition)Potential Clinical Implication
TKX (On-Target) Kinase 98% 99% Therapeutic Efficacy
hERGIon Channel35%68% QTc Prolongation, Arrhythmia
5-HT2BGPCR15%55% Valvular Heart Disease
Adrenergic α1AGPCR42%48%Hypotension, Dizziness
Dopamine D2GPCR8%12%Low Risk
Muscarinic M1GPCR12%9%Low Risk
BCRPTransporter22%61% Drug-Drug Interactions

Analysis: The introduction of the 2-azaspiro[3.3]heptane motif in AZ-123, while maintaining on-target potency, has introduced significant off-target liabilities. The potent inhibition of the hERG channel is a major red flag for cardiotoxicity. The interactions with the 5-HT2B receptor and the BCRP transporter are also of concern and require further investigation. This profile is substantially worse than the predecessor compound, AZ-100.

Table 2: KINOMEscan™ Selectivity Profile for AZ-123

Data represents Kd (nM) for kinases with Kd < 1000 nM.

Kinase TargetKd (nM)Selectivity Concern
TKX (On-Target) 5 Primary Target
SRC85High
LCK120Moderate
FYN150Moderate
ABL1350Moderate
FLT3780Low

Analysis: While designed to be a selective TKX inhibitor, AZ-123 demonstrates potent activity against several members of the SRC family of kinases (SRC, LCK, FYN). This polypharmacology could lead to unintended consequences, such as immunosuppression (via LCK) or other off-target toxicities. This lack of selectivity was not anticipated from the initial design and highlights the critical need for broad kinome screening. A quantitative metric like the selectivity entropy score could be used to objectively compare the selectivity of AZ-123 to other inhibitors.[23]

Conclusion and Forward Look

The 2-azaspiro[3.3]heptane motif is a valuable tool in the medicinal chemist's arsenal, offering a pathway to compounds with enhanced three-dimensionality and improved drug-like properties.[4][5] However, as our hypothetical case study of AZ-123 illustrates, its incorporation is not a panacea and can introduce unforeseen off-target activities.

A rigorous, multi-faceted cross-reactivity profiling campaign is therefore indispensable. The combination of broad radioligand binding panels and comprehensive kinome scanning provides a powerful system for identifying and mitigating potential safety liabilities early in the drug discovery process.[17][20] By understanding the full pharmacological signature of these spirocycle-containing molecules, researchers can make more informed decisions, ultimately leading to the development of safer and more effective medicines.

References

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • LINCS Data Portal. (2017). VX-680 KINOMEscan (LDG-1175: LDS-1178). Retrieved from [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach for In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Chadwick, A. E., et al. (2025). Mitotoxic effects of the melanin-concentrating hormone receptor 1 (MCHr1) antagonist AZD1979 are influenced by mitochondrial DNA variation in HepG2 cybrids. Toxicology, 154365. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Ploj, K., et al. (2017). Translational Modeling to Guide Study Design and Dose Choice in Obesity Exemplified by AZD1979, a Melanin-concentrating Hormone Receptor 1 Antagonist. CPT: Pharmacometrics & Systems Pharmacology, 6(8), 536-545. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen18 Core Panel - FR. Retrieved from [Link]

  • Stepan, A. F., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(10), 2943. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Issa, G. C., et al. (2025). Revumenib for patients with acute leukemia: a new tool for differentiation therapy. Therapeutic Advances in Hematology, 16. Retrieved from [Link]

  • Aldoss, I., et al. (2025). Menin inhibition with revumenib for NPM1-mutated relapsed or refractory acute myeloid leukemia: the AUGMENT-101 study. Blood. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • KINOMEscan. (n.d.). KINOMEscan.
  • OncLive. (2025). Targeting Menin: A New Frontier in Treating Refractory Leukemias. Retrieved from [Link]

  • ResearchGate. (n.d.). Spirocyclic Scaffolds in Drug Discovery. Retrieved from [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Retrieved from [Link]

  • Ploj, K., et al. (2017). Translational Modeling to Guide Study Design and Dose Choice in Obesity Exemplified by AZD1979, a Melanin-concentrating Hormone Receptor 1 Antagonist. ResearchGate. Retrieved from [Link]

  • Ploj, K., et al. (2016). Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs. British Journal of Pharmacology, 173(18), 2739-51. Retrieved from [Link]

  • Aldoss, I., et al. (2024). Menin Inhibition With Revumenib for KMT2A-Rearranged Relapsed or Refractory Acute Leukemia (AUGMENT-101). Journal of Clinical Oncology. Retrieved from [Link]

  • Aldoss, I., et al. (2025). Menin Inhibition With Revumenib for KMT2A-Rearranged Relapsed or Refractory Acute Leukemia (AUGMENT-101). ResearchGate. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]

  • Lee, S., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of approved and late clinical trial spirocyclic drugs. Retrieved from [Link]

  • Mykhailiuk, P. K. (2025). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. Retrieved from [Link]

  • Varela, M. T., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 509-525. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

  • Varela, M. T., et al. (2025). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Retrieved from [Link]

  • Romano, A., et al. (2005). Cross-reactivity among drugs: clinical problems. Current Opinion in Allergy and Clinical Immunology, 5(4), 323-330. Retrieved from [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 829-46. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Bench

As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds. The safe and compliant management of chemical waste is a critical component of laboratory integrity and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane (CAS No. 1363381-24-1). The procedures outlined herein are grounded in established safety principles and regulatory compliance, designed to protect laboratory personnel, the wider community, and the environment. This document moves beyond a simple checklist, explaining the causality behind each procedural step to foster a deeper understanding of safe laboratory practice.

Hazard Identification and Risk Assessment

Understanding the inherent properties of a chemical is the foundation of its safe handling and disposal. 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane is a solid compound whose primary hazards are related to ingestion and contact with skin and eyes.

Based on available safety data, the compound is classified with the following hazards:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

The GHS pictogram associated with this compound is the exclamation mark (GHS07), and the signal word is "Warning". While specific toxicological and environmental impact data for this exact compound is limited, the presence of the sulfonyl group and its classification as an irritant necessitates that it be treated as a hazardous waste.[1] Disposal must not be trivialized; it requires a formal, documented process.

Key Chemical and Safety Data

The following table summarizes the essential data for 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane, crucial for risk assessment and proper handling.

PropertyValueSource(s)
CAS Number 1363381-24-1[2]
Molecular Formula C₁₂H₁₃NO₃S[2]
Molecular Weight 251.31 g/mol
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation
Precautionary Codes P261, P280, P301+P312, P302+P352, P305+P351+P338
Storage Temperature 2-8°C, sealed in dry conditions

Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the chemical for disposal, establishing a safe working environment is paramount. The causality is simple: minimize exposure through engineered barriers and personal protection.

  • Primary Engineering Control: All handling of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane, including weighing, transferring, and containerizing for waste, must be conducted within a certified chemical fume hood.[1] This prevents the inhalation of any fine dust or aerosols.[3][4][5]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required. The selection of each component is a deliberate choice to guard against specific routes of exposure.

    • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][4] This is critical to prevent eye irritation from accidental splashes or airborne particles.

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[4][5] After handling, remove gloves using the proper technique to avoid skin contact with any surface contamination and wash hands thoroughly.[4]

    • Body Protection: A standard laboratory coat is required to protect against skin contact.[1]

Spill Management Protocol

In the event of an accidental spill, a swift and correct response is essential to mitigate hazards.

  • Evacuate and Alert: Ensure personnel in the immediate area are aware of the spill.

  • Control and Contain: If safe to do so, prevent the spill from spreading. For a solid compound, avoid dry sweeping which can create dust.

  • PPE: Don appropriate PPE as described in Section 3.0 before cleanup.

  • Cleanup: Gently cover the spill with an inert absorbent material. Carefully scoop the mixture into a suitable, sealable container for hazardous waste.[4][6] Do not use water, as this may create a solution that is harder to contain.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Label the container with "Hazardous Waste," the full chemical name, and details of the spill.[1] Dispose of it according to the procedures in Section 5.0.

Step-by-Step Disposal Workflow

The disposal of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane must be treated as a formal hazardous waste stream. The following workflow ensures compliance with institutional and regulatory standards, such as those from the Environmental Protection Agency (EPA).[7][8]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management, preventing potentially violent reactions between incompatible substances.[9][10]

  • Action: Designate a specific, compatible waste container solely for solid 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane waste and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves).

  • Causality: This compound should be collected as a non-halogenated organic solid waste. Do NOT mix it with acids, bases, oxidizers, or liquid waste streams.[9][10]

Step 2: Container Selection and Labeling

The waste container serves as the primary containment vessel until final disposal.

  • Action: Select a container made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle with a screw-top lid) that is in good condition.[7][9]

  • Labeling: The container must be clearly and legibly labeled.[7] Affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) office. At a minimum, the label must include:

    • The words "Hazardous Waste"[1][7]

    • The full chemical name: "2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane" (no formulas or abbreviations)[7]

    • The approximate quantity of waste.

    • The date accumulation started.

Step 3: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][10]

  • Action: Keep the waste container tightly sealed at all times, except when adding waste.[7][9][11] Store the container in a designated SAA, which should be near the point of generation and under the control of laboratory personnel.[7]

  • Causality: Sealing the container prevents the release of vapors or dust. Storing it in a designated SAA ensures it is managed correctly and does not get mistaken for a benign substance. The container should be placed in secondary containment to mitigate potential leaks.[1]

Step 4: Disposal of Empty Reagent Bottles

An "empty" container that held a hazardous chemical must still be handled with care.

  • Action: For non-acutely hazardous chemicals like this one, the container is considered empty when all contents have been removed by normal means (e.g., scraping, pouring) and no more than 3% of the original volume remains.[8] The empty, decontaminated container can then be disposed of.

  • Decontamination: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). Crucially, the rinseate from this process is considered hazardous waste. [9][12] Collect all three rinses and add them to the appropriate hazardous liquid waste stream (e.g., non-halogenated solvent waste).

  • Final Disposal: Once rinsed, deface or remove the original label to prevent confusion.[12] The clean, rinsed bottle can typically be disposed of in the regular laboratory glassware waste box.

Step 5: Arranging Final Disposal

Laboratory personnel are responsible for the waste until it is transferred to a licensed professional.

  • Action: Once the waste container is 90% full, or if the waste has been accumulated for a year, arrange for pickup.[10][11] Contact your institution's EHS office to schedule a collection.[7][12] Complete all necessary waste disposal forms and manifests as required.[1]

  • Causality: This final step ensures the waste enters a regulated "cradle-to-grave" management system, where it will be transported, treated, and disposed of by a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[1][3][4]

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly prohibited :

  • DO NOT dispose of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane down the drain.[1][3][12][13] This can harm aquatic life and damage wastewater treatment systems.

  • DO NOT dispose of this chemical in the regular trash.[1]

  • DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[1][12]

  • DO NOT mix this waste with incompatible waste streams such as acids, bases, or oxidizers.[10]

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal Start Identify Waste: 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane PPE Don Appropriate PPE: Safety Goggles, Lab Coat, Nitrile Gloves Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Segregate Segregate as Solid, Non-Halogenated Organic Waste FumeHood->Segregate Container Select Compatible, Labeled Hazardous Waste Container Segregate->Container Collect Collect Solid Waste & Contaminated Materials Container->Collect Seal Keep Container Tightly Sealed Collect->Seal Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Seal->Store EHS Container Full? Contact EHS for Pickup Store->EHS End Waste Transferred to Licensed Disposal Contractor EHS->End

Caption: Disposal workflow for 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane.

References

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. (n.d.). Retrieved January 20, 2026, from [Link]

  • Safety Data Sheet - 2-Oxa-6-azaspiro[3.3]heptane. Angene Chemical. (2021). Retrieved January 20, 2026, from [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. (n.d.). Retrieved January 20, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. (n.d.). Retrieved January 20, 2026, from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. (n.d.). Retrieved January 20, 2026, from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. (n.d.). Retrieved January 20, 2026, from [Link]

  • 2-Azaspiro(3.3)heptane. PubChem, National Center for Biotechnology Information. (n.d.). Retrieved January 20, 2026, from [Link]

  • MSDS of 6-methoxy-2-azaspiro[3.3]heptane hydrochloride. Capot Chemical. (n.d.). Retrieved January 20, 2026, from [Link]

  • 2-Oxa-6-azaspiro[3.3]heptane. PubChem, National Center for Biotechnology Information. (n.d.). Retrieved January 20, 2026, from [Link]

  • Procedures for Disposal of Unwanted Laboratory Material (ULM). Brigham Young University. (n.d.). Retrieved January 20, 2026, from [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. (n.d.). Retrieved January 20, 2026, from [Link]

  • Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. University of Maryland Environmental Safety, Sustainability & Risk. (n.d.). Retrieved January 20, 2026, from [Link]

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Personal protective equipment for handling 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane (CAS No: 1363381-24-1).[1][2] As a potent building block in modern medicinal chemistry, its safe handling is paramount to ensuring both personnel safety and experimental integrity. The following protocols are designed to be a self-validating system, explaining the causality behind each recommendation to foster a deeply ingrained culture of safety.

Core Hazard Assessment & Immediate Precautions

Understanding the specific hazards of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane is the first step in mitigating risk. This compound is a solid, and its primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[1]

GHS Hazard Summary

The Globally Harmonized System (GHS) classification provides a clear and immediate understanding of the primary risks associated with this chemical.

Hazard ClassGHS CodeSignal WordPictogramHazard Statement
Acute Toxicity, OralH302WarningGHS07Harmful if swallowed.[1]
Skin Corrosion/IrritationH315WarningGHS07Causes skin irritation.[1]
Serious Eye Damage/IrritationH319WarningGHS07Causes serious eye irritation.[1]
Foundational Safety Principles

Before handling this compound, ensure the following are in place:

  • Designated Work Area: All work with this compound must be performed in a designated area, such as a certified chemical fume hood, to minimize exposure.[3][4]

  • Emergency Equipment: Verify that a safety shower and eyewash station are unobstructed and have been recently tested.[5]

  • Know Your Spill Kit: Be familiar with the location and contents of your laboratory's chemical spill kit.

  • Review the SDS: Always review the Safety Data Sheet (SDS) before using the chemical for the first time.[3]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the user and the chemical hazard; it should be used in conjunction with, not as a substitute for, proper engineering controls like a fume hood.[6] The selection of appropriate PPE is critical for preventing exposure.

Primary Barrier: Engineering Controls
  • Chemical Fume Hood: All manipulations of 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane, especially the handling of the solid powder, must be conducted inside a certified chemical fume hood. This is the most critical control measure to prevent the inhalation of aerosolized dust.[3][4]

  • Ventilated Enclosures: For weighing operations, a ventilated balance enclosure or powder containment hood provides superior protection and is highly recommended.

Mandatory PPE Ensemble
  • Eye and Face Protection:

    • Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][7]

    • Causality: Goggles are essential to protect the eyes from dust particles and splashes, which can cause serious irritation.[1] For tasks with a higher risk of splashing (e.g., preparing concentrated solutions), a full-face shield must be worn in addition to safety goggles to protect the entire face.[3][8]

  • Hand Protection:

    • Requirement: Wear chemical-resistant, powder-free gloves.[6][7] Nitrile gloves are a common and effective choice. Always inspect gloves for tears or punctures before use.[3] For extended operations, consider double-gloving.

    • Causality: This compound is a known skin irritant.[1] Gloves provide the most direct barrier to prevent dermal exposure. Proper glove removal technique (without touching the outer surface) is crucial to avoid contaminating your skin.[3] Contaminated gloves must be disposed of as chemical waste.[3]

  • Body Protection:

    • Requirement: A long-sleeved laboratory coat is mandatory. For larger-scale operations or when there is a significant risk of contamination, disposable coveralls should be worn.[7][8]

    • Causality: A lab coat protects the skin and personal clothing from contamination by dust or splashes. Ensure the coat is fully buttoned.

  • Respiratory Protection:

    • Requirement: Not typically required when handling small quantities within a certified fume hood. However, if dust is generated outside of a containment system, or during a spill cleanup, respiratory protection is necessary.[4] A NIOSH-approved N95 respirator is the minimum requirement for protection against dust.

    • Causality: The precautionary statement P261, "Avoid breathing dust," underscores the need to prevent inhalation.[1][4] Engineering controls are the primary method to achieve this, with respirators serving as a necessary backup in specific situations.

Operational & Handling Procedures

A systematic workflow minimizes the risk of exposure and cross-contamination. The following diagram and protocols outline the essential steps for safe handling.

G cluster_prep 1. Preparation Phase cluster_work 2. Execution Phase cluster_post 3. Post-Procedure Phase assess Assess Task & Review SDS gather Prepare Fume Hood & Gather Materials assess->gather don Don Full PPE Ensemble (Lab Coat, Goggles, Gloves) gather->don work Perform Chemical Handling (Weighing, Transfer, Solubilization) don->work decon Decontaminate Workspace & Equipment work->decon doff Doff PPE in Correct Order decon->doff dispose Segregate & Dispose of Waste doff->dispose wash Wash Hands Thoroughly dispose->wash

Figure 1: Standard workflow for safely handling 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane.

Step-by-Step Protocol: Weighing and Handling
  • Preparation: Ensure the fume hood sash is at the appropriate height. Cover the work surface with absorbent, disposable bench paper.

  • Don PPE: Put on your lab coat, safety goggles, and gloves as described in Section 2.

  • Handling: Retrieve the container from its storage location (noted as 2-8°C).[1] Allow it to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Perform all weighing operations within the fume hood or a ventilated balance enclosure. Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid creating dust clouds.[3] Close the primary container immediately after dispensing.

  • Transfer: Carefully transfer the weighed solid into your reaction vessel.

  • Initial Cleanup: Lightly wipe down the spatula and any contaminated surfaces with a solvent-dampened cloth. Dispose of the cloth and weigh boat as solid chemical waste.

Emergency & Disposal Plans

Spill Management
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Wear your full PPE ensemble, including respiratory protection (N95 or higher) if significant dust is present.

  • Contain & Clean: Gently sweep up the solid material, avoiding dust generation.[3] Place the material into a suitable, closed container for disposal.[7] Do not use water to clean up the dry powder.

  • Decontaminate: Clean the spill area with soap and water once the solid has been removed.

First Aid Measures
  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[3] Remove contaminated clothing and wash it before reuse. If skin irritation persists, get medical advice.[1]

  • In Case of Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1][7]

  • If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell.[1] Rinse mouth with water. Do not induce vomiting.[7]

Waste Disposal Protocol
  • Solid Waste: All unused solid compound and materials contaminated with it (e.g., gloves, weigh boats, bench paper) must be collected in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

  • Disposal: Do not discharge the chemical or its waste into drains or sewer systems.[3][7] All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3] Contaminated packaging should be triple-rinsed (if appropriate) or punctured to prevent reuse before disposal.[7]

References

  • Safety Data Sheet - 2-Oxa-6-azaspiro[3.3]heptane. Angene Chemical. Available at: [Link]

  • 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856. PubChem. Available at: [Link]

  • Personal Protective Equipment. US EPA. Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. Available at: [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: [Link]

Sources

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Retrosynthesis Analysis

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2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.